Product packaging for Methyl N-cyanoethanimideate(Cat. No.:CAS No. 5652-84-6)

Methyl N-cyanoethanimideate

Cat. No.: B1581085
CAS No.: 5652-84-6
M. Wt: 98.1 g/mol
InChI Key: LILTZUFNZDRURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl N-cyanoethanimideate is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B1581085 Methyl N-cyanoethanimideate CAS No. 5652-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-cyanoethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-4(7-2)6-3-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILTZUFNZDRURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073352
Record name Ethanimidic acid, N-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5652-84-6
Record name Methyl N-cyanoacetimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5652-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanimidic acid, N-cyano-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidic acid, N-cyano-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanimidic acid, N-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanimidic acid, N-cyano-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and characterization of Methyl N-cyanoethanimideate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl N-cyanoethanimideate

Introduction

This compound (CAS No. 5652-84-6) is a significant chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides, such as Acetamiprid.[1][2] Its molecular structure, featuring a reactive N-cyano imideate functional group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development. The methodologies described are grounded in established chemical principles to ensure reproducibility and accuracy.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 5652-84-6[1][3]
Molecular Formula C₄H₆N₂O[1][3]
Molecular Weight 98.103 g/mol [3][4]
Appearance Colorless or light yellow liquid[1][2]
Boiling Point 107.7 °C at 760 mmHg; 98-99 °C at 25 Torr[3][5][6]
Density ~0.95 - 1.0 g/cm³[3][5][7]
Refractive Index 1.438[3]
Flash Point 18.9 °C[3][7]

Synthesis Pathway and Rationale

The most common and industrially relevant synthesis of this compound involves the reaction of a methyl acetimidate precursor with cyanamide.[1][2][8] This reaction is a nucleophilic addition to the imine carbon. The choice of starting material, typically methyl acetimidate hydrochloride or a precursor like trimethyl orthoacetate, is dictated by stability and availability. The hydrochloride salt is often preferred as it is a stable, crystalline solid that can be handled more easily than the free base.

The overall synthetic process can be visualized as a two-step sequence: the formation of the imidate ester followed by the addition of the cyanamide group.

Synthesis_Pathway cluster_0 Step 1: Imidate Formation cluster_1 Step 2: N-Cyanation TMO Trimethyl Orthoacetate MAH Methyl Acetimidate Hydrochloride TMO->MAH HCl, Methanol Product This compound MAH->Product Base (e.g., NaOMe) Cyanamide Solution Cyan Cyanamide (H₂NCN) Cyan->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Product (Crude Oil) Purification Vacuum Distillation Start->Purification PureProduct Purified Methyl N-cyanoethanimideate Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry (GC-MS) PureProduct->MS Final Structure & Purity Confirmed NMR->Final IR->Final MS->Final

References

Spectroscopic Characterization of Methyl N-cyanoethanimideate: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-cyanoethanimideate (CAS No. 5652-84-6) is a key intermediate in the synthesis of neonicotinoid insecticides, most notably acetamiprid[1][2][3]. Its chemical structure, possessing a combination of a nitrile, an imine, and a methoxy group, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and impurity profiling in synthetic chemistry and drug development.

While this compound is commercially available and its synthesis is documented, publicly accessible, experimentally-derived spectroscopic data (NMR, IR, MS) is notably scarce[4][5]. This guide, therefore, serves as a comprehensive predictive analysis based on fundamental spectroscopic principles and data from structurally analogous compounds. It is designed to provide researchers with a robust framework for identifying and characterizing this compound, as well as to offer field-proven protocols for acquiring high-quality spectral data.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol , is foundational to predicting its spectral behavior[1][5].

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two methyl groups in different chemical environments.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.8 - 4.2Singlet3HO-CH₃The methoxy protons are deshielded by the adjacent oxygen atom, resulting in a downfield shift. Similar methoxy groups in esters and related compounds typically appear in this region.
~ 2.1 - 2.5Singlet3HC-CH₃The methyl protons attached to the sp²-hybridized carbon of the imine are expected to be in a slightly more shielded environment compared to the methoxy protons.

Note: Predictions are based on typical chemical shift values for similar functional groups. The exact chemical shifts will be dependent on the solvent used.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 170C=NThe imine carbon is sp²-hybridized and bonded to two nitrogen atoms, leading to a significant downfield shift.
~ 115 - 125C≡NThe nitrile carbon is characteristically found in this region of the spectrum.
~ 52 - 58O-CH₃The methoxy carbon is deshielded by the attached oxygen atom.
~ 15 - 25C-CH₃The methyl carbon attached to the imine is expected in the typical upfield aliphatic region.

Note: These predictions are based on standard chemical shift tables and data from analogous structures.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Reference the spectrum to the deuterated solvent signal.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, it is advisable to perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton signals with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the nitrile and imine functionalities.

Table 3: Predicted Characteristic IR Absorptions for this compound

Predicted Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~ 2240 - 2260Medium to StrongC≡N (Nitrile)Stretching
~ 1640 - 1690MediumC=N (Imine)Stretching
~ 2850 - 3000MediumC-H (Alkyl)Stretching
~ 1000 - 1300StrongC-O (Ether-like)Stretching

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., thin film, KBr pellet, or solution).

Experimental Protocol for IR Data Acquisition (ATR Method)
  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory[1]. Place a small drop of the neat liquid onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the data by performing an ATR correction if necessary.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

For this compound (MW = 98.10 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 98. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

Predicted m/zProposed Fragment IonPossible Neutral Loss
98[C₄H₆N₂O]⁺˙(Molecular Ion)
83[C₃H₃N₂O]⁺•CH₃
67[C₄H₅N]⁺˙•OCH₃
57[C₂H₃N₂]⁺•C₂H₃O
42[C₂H₄N]⁺•C₂H₂NO

Note: The relative intensities of these fragments are difficult to predict without experimental data.

Proposed Fragmentation Pathway

G M [C4H6N2O]+• m/z = 98 (Molecular Ion) F1 [C3H3N2O]+ m/z = 83 M->F1 - •CH3 F2 [C4H5N]+• m/z = 67 M->F2 - •OCH3 F3 [C2H3N2]+ m/z = 57 F1->F3 - C2H2O F4 [C2H4N]+ m/z = 42 F2->F4 - C2H

Caption: Proposed EI Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

    • Set an appropriate temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

    • Inject a small volume (e.g., 1 µL) of the sample solution.

  • MS Conditions:

    • Set the EI source to the standard 70 eV.

    • Acquire data over a mass range of m/z 35-200.

    • The mass spectrum corresponding to the GC peak of this compound can then be extracted and analyzed.

Conclusion: A Path Forward for Researchers

While the direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust, theoretically grounded framework for its characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers the necessary tools to confidently identify this important synthetic intermediate. It is our hope that this guide will not only aid in routine analysis but also encourage the publication of experimentally-derived spectra to enrich the collective knowledge of the scientific community. By understanding the causality behind spectroscopic phenomena and adhering to self-validating experimental designs, researchers can ensure the integrity and accuracy of their findings in the synthesis and application of this and other vital chemical compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-cyanoethanimideate, with the CAS number 5652-84-6, is a significant chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides, such as acetamiprid.[1][2] Its unique molecular structure, featuring both a cyano and an imidate functional group, imparts a distinct reactivity profile that is of considerable interest to synthetic chemists. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling, tailored for professionals in research and drug development.

Molecular Structure and Identification

This compound is systematically named methyl (1E)-N-cyanoethanimidoate.[3] Its chemical structure consists of an ethanimidate core with a methyl group attached to the oxygen atom and a cyano group bonded to the nitrogen atom.

Molecular Formula: C₄H₆N₂O[3]

Molecular Weight: 98.10 g/mol [3]

Synonyms:

  • N-Cyanoethanimidic methyl ester[3]

  • Cyano Methyl Acetamidate[3]

  • Methyl N-cyanoethylimidoate[3]

  • Methyl N-cyanoacetoimidate[3]

Caption: Molecular structure of this compound.

Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical properties is presented in the table below.

PropertyValueReference(s)
Boiling Point 98-99 °C at 25 Torr[4]
107.7 °C at 760 mmHg[3]
Density 0.95 g/cm³ (Predicted)[4]
Refractive Index 1.438[3]
Flash Point 18.9 °C[3]
Vapor Pressure 26.8 mmHg at 25°C[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its imidate and cyano functionalities. This section explores its synthesis and key reactions.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a methyl acetimidate precursor with a cyanamide solution in the presence of a catalyst.[1][2] An alternative method utilizes the reaction of trimethyl orthoacetate with cyanamide.[2]

A detailed experimental protocol, as described by Huffman and Schaefer in The Journal of Organic Chemistry (1963), provides a foundational method for its preparation. While the full text of this specific article was not retrieved, related literature and supplier information consistently point to this as a key reference for the synthesis of N-cyanoimidates.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Methyl acetimidate hydrochloride catalyst Catalyst reactant1->catalyst reactant2 Cyanamide reactant2->catalyst product This compound catalyst->product solvent Methanol solvent->catalyst

Caption: General synthesis workflow for this compound.

Reactivity Profile

The N-cyanoimidate functionality is susceptible to nucleophilic attack. The imidate carbon is electrophilic and can react with various nucleophiles.

Hydrolysis: The hydrolysis of N-cyanoimidates, similar to other imidic acid derivatives, is expected to proceed under acidic or basic conditions to yield the corresponding amide and ultimately the carboxylic acid. The mechanism likely involves the initial protonation of the nitrogen atom (under acidic conditions) or nucleophilic attack of a hydroxide ion on the imidate carbon (under basic conditions), followed by tautomerization and subsequent hydrolysis of the amide intermediate.[5]

Reaction with Nucleophiles: The electrophilic nature of the imidate carbon makes it a target for a variety of nucleophiles. Reactions with amines, for instance, can lead to the formation of substituted guanidines, which are important structural motifs in medicinal chemistry. The cyano group, while generally less reactive towards nucleophiles than the imidate, can also participate in reactions under specific conditions.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published in publicly accessible databases. However, a product from FUJIFILM Wako Pure Chemical Corporation is specified with an assay of >97% by NMR, indicating that NMR is a primary technique for its characterization.[10] For reference, the predicted 13C NMR chemical shifts for a similar structure, N-methylethanamine, show distinct peaks for the different carbon environments.[11] Researchers should perform their own spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of synthesized or purchased material.

Toxicological and Safety Information

Due to the presence of the cyano group, this compound should be handled with caution as it is potentially toxic.

Acute Toxicity

While comprehensive toxicological data is limited, for the related compound Ethyl N-cyanoethanimideate, GHS hazard statements indicate it is toxic if swallowed and may be harmful in contact with skin or if inhaled.[2]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict safety protocols should be followed when handling this compound.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[12][13]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[12][13]

    • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.[12][13]

    • Respiratory Protection: If there is a risk of inhalation, a suitable respirator should be worn.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Disposal

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12][15] Cyanide-containing waste should be kept separate from acidic waste to prevent the formation of highly toxic hydrogen cyanide gas.[12]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties and a reactive profile centered around its N-cyanoimidate functionality. Its synthesis from readily available starting materials makes it an accessible building block for more complex molecules, particularly in the agrochemical industry. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development. Further studies to fully elucidate its spectroscopic characteristics and detailed reactivity would be a valuable contribution to the field of synthetic chemistry.

References

A Technical Guide to Poly(propylene glycol) bis(2-aminopropyl ether): Properties, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical examination of Poly(propylene glycol) bis(2-aminopropyl ether), a versatile polyetheramine. While the query specified CAS number 9046-17-5, the overwhelmingly prevalent and technically documented identifier for this chemical class is CAS No. 9046-10-0 . This number encompasses a family of difunctional primary amines of varying molecular weights, commercially known under trade names such as Jeffamine® D-series. This document will focus on the properties and synthesis pertaining to the substance identified by CAS No. 9046-10-0. We will explore its fundamental physicochemical properties, delve into the causality behind its industrial synthesis, detail its applications in advanced materials science relevant to researchers, and provide essential safety protocols. This guide is intended for scientists, researchers, and professionals in drug development and materials science who require a comprehensive understanding of this important polymer.

Chemical Identity and Molecular Architecture

Poly(propylene glycol) bis(2-aminopropyl ether) belongs to the polyetheramine (PEA) class of compounds.[1][2] Its molecular structure is defined by a flexible poly(propylene glycol) (PPG) backbone, which is responsible for properties like flexibility, hydrophobicity, and low viscosity.[3][4] This central chain is terminated at both ends by primary amine groups located on secondary carbon atoms.[5][6] This bifunctional nature is a cornerstone of its reactivity, allowing it to act as a chain extender or curing agent in polymerization reactions.

The general structure can be represented as:

H₂N-CH(CH₃)-CH₂-[O-CH₂-CH(CH₃)]ₓ-NH₂

The value of 'x' dictates the length of the polyether chain and, consequently, the average molecular weight (Mn) of the polymer.[6][7] This variability allows for the production of different grades (e.g., with Mn of ~230, ~400, ~2000 g/mol ), each offering a unique set of properties to suit specific applications.[5][6][8]

cluster_structure Representative Molecular Structure cluster_repeat Repeating Oxypropylene Unit (x ≈ 2.5 to 33) start H₂N–CH(CH₃)–CH₂– repeat_unit [ O–CH₂–CH(CH₃) ]ₓ start->repeat_unit end_group –NH₂ repeat_unit->end_group

Figure 1: General structure of Poly(propylene glycol) bis(2-aminopropyl ether).

Physicochemical Properties

The physical and chemical characteristics of Poly(propylene glycol) bis(2-aminopropyl ether) are a direct function of its hybrid ether-amine structure and its molecular weight. It is typically a colorless to pale yellow liquid with low vapor pressure.[2][5][9] The amine end-groups confer a basic nature, with a 5% aqueous solution exhibiting a pH of around 11.7.[5]

Data Summary

The following table summarizes key quantitative properties for various common grades of this polyetheramine. It is crucial to note that as a polymer, properties like molecular weight are an average, and viscosity is highly dependent on the specific grade.

PropertyValueSource(s)
CAS Number 9046-10-0[8][9][10]
Synonyms Polyoxypropylene diamine, Jeffamine® D-series[7][10]
Appearance Colorless to pale yellow liquid[2][6][9]
Average Mn ~230 to ~2000 g/mol [6][8]
Density (at 25°C) 0.948 - 0.991 g/mL[5][6][8]
Viscosity (at 25°C) 9.5 - 248 cSt[5][6]
Flash Point (PMCC) 121 - 160 °C (250 - 320 °F)[5]
Refractive Index (at 20°C) ~1.447[5][8]
Primary Amine Content ≥97% of total amine[6][7]
Solubility Miscible with a wide variety of organic solvents; slightly soluble in water.[3][7][9]
Chemical Reactivity

The terminal primary amine groups are the centers of reactivity. These groups undergo typical amine reactions, most notably with isocyanates to form urea linkages and with epoxides to form hydroxyl-amine adducts.[3][7][11] This reactivity is the basis for its primary use as a curing agent and chain extender.[12][13] The reaction with isocyanates is particularly rapid, making it a key component in fast-curing polyurea systems.[3][7] The flexibility of the polyether backbone is imparted to the final cured polymer, resulting in materials with enhanced toughness and impact resistance.[4]

Synthesis of Poly(propylene glycol) bis(2-aminopropyl ether)

The industrial synthesis of polyetheramines is a sophisticated process designed for high efficiency and product purity. The overarching strategy involves the conversion of the terminal hydroxyl groups of a poly(propylene glycol) precursor into primary amine groups.[1][14]

Primary Synthesis Route: Reductive Amination

The most prevalent commercial method is the direct reductive amination of PPG.[1] This process is favored for its efficiency and atom economy. The causality behind this choice rests on the direct conversion of the diol to the diamine in a single catalytic stage.

Core Principles:

  • Precursor: The process begins with poly(propylene glycol) (PPG), which is itself synthesized through the polymerization of propylene oxide.[14]

  • Amination: The PPG diol is reacted with ammonia (NH₃).

  • Reduction: The reaction is carried out in the presence of hydrogen gas (H₂) and a metal catalyst, typically a skeletal nickel-based catalyst.[15]

  • Conditions: The reaction requires high temperature and pressure to proceed effectively.[1]

start Poly(propylene glycol) (PPG) reactor High Temperature & Pressure Reactor (with Nickel Catalyst) start->reactor Feed reagents Ammonia (NH₃) + Hydrogen (H₂) reagents->reactor Feed product Crude Poly(propylene glycol) bis(2-aminopropyl ether) reactor->product Reaction purification Purification (e.g., Filtration, Distillation) product->purification Transfer final_product Final Product (PEA) purification->final_product Yields

Figure 2: Industrial synthesis workflow for Poly(propylene glycol) bis(2-aminopropyl ether).
Step-by-Step Methodology

  • Reactor Charging: A high-pressure reactor is charged with the poly(propylene glycol) precursor of the desired molecular weight and the catalyst (e.g., Raney Nickel).

  • Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove oxygen, which could create an explosive atmosphere with hydrogen and deactivate the catalyst.

  • Introduction of Reactants: An excess of ammonia is introduced into the reactor, followed by pressurization with hydrogen gas. The excess ammonia helps to drive the equilibrium towards the formation of the primary amine and minimizes the formation of secondary amine byproducts.

  • Reaction Conditions: The reactor is heated to the target temperature (typically in the range of 200-250°C) and pressure. These conditions are necessary to overcome the activation energy for both the amination and subsequent reduction steps on the catalyst surface.

  • Reaction Monitoring: The reaction is allowed to proceed for several hours. The progress can be monitored by measuring the consumption of hydrogen or by analyzing samples for the conversion of hydroxyl groups.

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled, and the excess ammonia and hydrogen are safely vented.

  • Product Purification: The crude product is separated from the solid catalyst via filtration. The final product is then purified, often through vacuum distillation, to remove water (a byproduct of the reaction), any unreacted starting material, and other impurities.

Applications in Research and Advanced Materials

While the bulk of its use is in industrial coatings, adhesives, and sealants, its unique properties make it a valuable tool for researchers in materials science and drug development.[1][12][16]

  • Hydrogel Formulation: The amine end-groups can react with isocyanates or other cross-linkers to form hydrogels. The flexible, biocompatible PPG backbone makes these hydrogels promising candidates for tissue engineering and controlled drug release applications.

  • Surface Modification: It can be used to modify surfaces to enhance hydrophilicity and biocompatibility. For instance, grafting onto polyamide surfaces can improve their wettability and reduce biofouling.

  • Flexible Linkers in Polymer Synthesis: In drug delivery systems, it can be used as a flexible linker to conjugate drugs to polymers or nanoparticles. For example, it can be polymerized with succinyl chloride to create a carrier polymer.

  • Epoxy System Toughening: For researchers developing high-performance composites, it serves as a toughening agent for brittle epoxy resins. Its long, flexible chain can absorb and dissipate energy, thereby increasing the fracture toughness and peel strength of the composite material.[3][4][7]

  • Perovskite Solar Cells: In a more niche application, it has been used as an additive to passivate surface and grain defects in perovskite solar cells, which helps to improve the stability and efficiency of the devices.[8]

Safety and Handling

Poly(propylene glycol) bis(2-aminopropyl ether) is a corrosive substance that requires careful handling.[7][17]

  • Hazards: It can cause severe skin burns and serious eye damage.[17][18] It is harmful if swallowed or absorbed through the skin.[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. It may be stored under air at ambient temperatures for extended periods, though discoloration can occur at elevated temperatures (above 60°C / 140°F).[6]

  • Spills: In case of a spill, the area can be flushed with water. Disposal of waste material should be done via incineration in accordance with all federal, state, and local regulations.[6]

Conclusion

Poly(propylene glycol) bis(2-aminopropyl ether) (CAS No. 9046-10-0) is a highly versatile difunctional primary amine whose value lies in the synergistic combination of a flexible polyether backbone and reactive terminal amine groups. Its synthesis via catalytic reductive amination is a well-established industrial process that allows for the production of various grades with tailored molecular weights and properties. While it is a workhorse in the coatings and adhesives industries, its unique characteristics—flexibility, toughness, and reactivity—make it an enabling tool for innovation in advanced fields such as biocompatible materials, drug delivery, and optoelectronics. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in both industrial and research settings.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl N-cyanoethanimideate is a pivotal intermediate in the synthesis of neonicotinoid insecticides, most notably acetamiprid. Its chemical stability is a critical parameter influencing the efficiency of synthetic processes, storage, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability and degradation pathways of this compound. We will delve into the intrinsic factors governing its stability, explore its degradation under hydrolytic, thermal, and photolytic stress conditions, and propose the resulting degradation products. Methodologies for stability assessment and analytical techniques for monitoring degradation are also discussed, providing a holistic resource for professionals working with this reactive synthon.

Introduction: The Significance of this compound

This compound, with the chemical formula C₄H₆N₂O, is a member of the N-cyanoimidate class of compounds. Its primary industrial application lies in its role as a key building block for the synthesis of acetamiprid, a widely used systemic insecticide. The chemical structure, featuring a reactive N-cyanoimidate functional group, imparts a unique reactivity profile that is essential for its synthetic utility but also predisposes it to various degradation pathways. Understanding these degradation routes is paramount for optimizing reaction conditions, ensuring the purity of intermediates, and minimizing the formation of potentially toxicological impurities in the final product.

Chemical Stability Profile

The stability of this compound is contingent on several factors, including pH, temperature, and exposure to light. The N-cyanoimidate functional group is inherently susceptible to nucleophilic attack, particularly by water, making hydrolysis a primary degradation pathway.

Hydrolytic Stability
  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the imide can be protonated, increasing the electrophilicity of the imide carbon and making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion can directly attack the electrophilic imide carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

The degradation of the related pesticide acetamiprid, for which this compound is a precursor, has been studied. Acetamiprid itself is relatively stable to hydrolysis at neutral and acidic pH but degrades at higher pH.[1] This suggests that the N-cyanoimidate moiety, once incorporated into the final product, may exhibit some stability, but the intermediate itself is likely more labile.

Thermal Stability

Thermal stress can induce the decomposition of this compound. Studies on compounds containing cyano functional groups indicate that thermal decomposition can proceed through various mechanisms, including polymerization or fragmentation.[2] For nitriles, heating to decomposition can lead to the release of hydrogen cyanide.[3] While a specific decomposition temperature for this compound is not documented, it is prudent to handle this compound with care at elevated temperatures.

Photochemical Stability

Exposure to ultraviolet (UV) radiation can lead to the photodegradation of organic molecules. The photochemical degradation of cyanide and thiocyanate compounds has been shown to be efficient, particularly under UV light.[4][5] Although specific photolysis studies on this compound are lacking, its structure suggests potential susceptibility to photodegradation, which could involve cleavage of the N-cyano or imidate bonds.

Postulated Degradation Pathways

Based on the known reactivity of the N-cyanoimidate functional group and related compounds, several degradation pathways can be postulated for this compound.

Hydrolysis Pathway

The primary degradation pathway is expected to be hydrolysis of the imidate linkage. This would likely lead to the formation of methyl acetate and cyanamide as the initial degradation products.

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + H2O Methyl Acetate Methyl Acetate Tetrahedral Intermediate->Methyl Acetate Cyanamide Cyanamide Tetrahedral Intermediate->Cyanamide

Caption: Postulated Hydrolytic Degradation Pathway.

Thermal Degradation Pathway

Under thermal stress, fragmentation of the molecule could occur. Potential pathways include the loss of the cyano group or cleavage of the ester bond.

G This compound This compound Fragmentation Products Fragmentation Products This compound->Fragmentation Products Δ (Heat) Acetonitrile Acetonitrile Fragmentation Products->Acetonitrile Methyl cyanate Methyl cyanate Fragmentation Products->Methyl cyanate

Caption: Potential Thermal Degradation Pathways.

Photodegradation Pathway

Photolytic cleavage could lead to the formation of radical species, which would then undergo further reactions.

G This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates hν (Light) Various Photoproducts Various Photoproducts Radical Intermediates->Various Photoproducts

Caption: General Photodegradation Scheme.

Experimental Protocols for Stability and Degradation Analysis

To experimentally determine the stability and degradation pathways of this compound, a forced degradation study is recommended.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a controlled temperature (e.g., 60 °C).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C) in an oven.

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating analytical method.

Analytical Methodologies for Degradation Monitoring

A robust analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

HPLC-UV/DAD Method

A reversed-phase HPLC method with UV or Diode Array Detection (DAD) can be developed and validated for the separation and quantification of this compound and its degradation products.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized to separate all peaks
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of the parent compound
Injection Volume 10 µL
LC-MS/MS for Degradant Identification

For the structural elucidation of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. By analyzing the mass-to-charge ratio (m/z) of the parent and fragment ions, the identity of the degradants can be determined. Analytical methods for acetamiprid and its metabolites often utilize LC-MS or LC-MS/MS.[6]

Conclusion

This compound is a reactive intermediate whose stability is a key consideration in its synthesis and handling. While specific degradation studies on this compound are not extensively published, by understanding the inherent reactivity of the N-cyanoimidate functional group and drawing analogies from related compounds, we can predict its primary degradation pathways. Hydrolysis is expected to be a major route of degradation, particularly under non-neutral pH conditions. Thermal and photolytic stress can also induce decomposition. A systematic forced degradation study, coupled with robust analytical methodologies such as HPLC and LC-MS/MS, is essential for fully characterizing the stability profile and degradation products of this important chemical intermediate. The insights gained from such studies are invaluable for process optimization, quality control, and ensuring the safety and efficacy of the final products derived from it.

References

An In-depth Technical Guide to the Reaction of Methyl Cyanoacetate with Cyanogen Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reaction between methyl cyanoacetate, a common active methylene compound, and cyanogen bromide, a versatile yet complex reagent. While cyanogen bromide is often employed as an electrophilic cyanating agent, its interaction with highly activated C-H acids like methyl cyanoacetate reveals a different reactivity profile. This document elucidates the mechanistic dichotomy between the expected cyanation and the observed electrophilic bromination. We will explore the underlying principles that dictate the reaction's outcome, present a field-proven experimental protocol, and discuss the synthetic utility of the resulting α-bromo-α-cyano ester in the context of pharmaceutical research and drug development. This guide is intended for researchers and scientists seeking to understand and leverage the nuanced reactivity of pseudohalogens in modern organic synthesis.

Part 1: Core Reactants: A Profile

A successful synthetic strategy begins with a deep understanding of the starting materials. The reaction between methyl cyanoacetate and cyanogen bromide is a classic case where the inherent properties of each reactant dictate a pathway that may defy initial expectations.

1.1 Methyl Cyanoacetate: The Activated Methylene Nucleophile

Methyl cyanoacetate (MCA) is an organic ester and nitrile with the formula C₄H₅NO₂.[1] Its core feature is the central methylene group (-CH₂) flanked by two powerful electron-withdrawing groups: a methyl ester (-COOCH₃) and a nitrile (-C≡N). This arrangement significantly increases the acidity of the methylene protons (pKa ≈ 11 in DMSO), making them readily removable by a suitable base.[1] Deprotonation generates a resonance-stabilized carbanion (enolate), a potent nucleophile that is central to its role in C-C bond-forming reactions, such as the Knoevenagel condensation.[1] This inherent reactivity makes it a valuable C2 building block in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[2][3]

1.2 Cyanogen Bromide: The Ambident Electrophile

Cyanogen bromide (BrCN) is a pseudohalogen—a polyatomic molecule that exhibits chemical properties analogous to true halogens.[4] It is a colorless, volatile, and highly toxic crystalline solid that must be handled with extreme caution in a well-ventilated fume hood.[5][6] Its structure, Br-C≡N, renders it an ambident electrophile.

  • Electrophilic Cyanide Source: The carbon atom is electron-deficient due to the electronegativity of both the nitrogen and bromine atoms. It can be attacked by nucleophiles, leading to cyanation and the displacement of the bromide ion. This is the basis for its use in the von Braun reaction with tertiary amines and the classic cleavage of proteins at methionine residues.[7]

  • Electrophilic Bromine Source: The molecule can also be viewed as having a polarized Br⁺-CN⁻ character. In certain reactions, particularly with soft nucleophiles or under specific catalytic conditions, it can deliver an electrophilic bromine atom ("Br⁺").[8][9]

This dual reactivity is the crux of the matter when reacting BrCN with active methylene compounds. The choice between cyanation and bromination is not arbitrary; it is governed by the reaction conditions and the nature of the nucleophile.[10]

Part 2: The Reaction Pathway: Unraveling the Mechanistic Dichotomy

The reaction of the methyl cyanoacetate enolate with cyanogen bromide presents two plausible mechanistic pathways. Understanding which pathway predominates is key to predicting the product and designing a robust protocol.

2.1 Pathway A: The Theoretical Electrophilic Cyanation

The most intuitive pathway involves the nucleophilic attack of the methyl cyanoacetate carbanion on the electrophilic carbon of cyanogen bromide. This would result in the formation of methyl 2,2-dicyanoacetate and the displacement of a bromide ion. This product, methyl 2,2-dicyanoacetate, is a known compound.[11]

2.2 Pathway B: The Observed Electrophilic Bromination

Contrary to the initial hypothesis, experimental evidence from reactions with analogous active methylene compounds points towards electrophilic bromination as the major, if not exclusive, pathway. Studies involving the reaction of ethyl cyanoacetate (a very close analog of MCA) and diethyl malonate with cyanogen bromide in the presence of a base like triethylamine yield the corresponding α-bromo derivatives.[7][9] The expected cyanated products are generally not observed. This strongly suggests that the enolate of methyl cyanoacetate preferentially attacks the bromine atom of BrCN.

The causality for this preference lies in the principles of Hard and Soft Acid and Base (HSAB) theory. The resonance-stabilized enolate of methyl cyanoacetate is a relatively "soft" nucleophile. The bromine atom in BrCN can be considered a "soft" electrophilic center, while the sp-hybridized carbon is a "harder" electrophilic center. Soft nucleophiles tend to react more readily with soft electrophiles, favoring the bromination pathway.

2.3 Proposed Mechanism: Base-Catalyzed Electrophilic Bromination

The reaction proceeds via a two-step mechanism, which is self-validating as the consumption of base and formation of a salt byproduct can be monitored.

  • Deprotonation: A non-nucleophilic organic base, typically triethylamine (Et₃N), abstracts an acidic proton from the α-carbon of methyl cyanoacetate to form the resonance-stabilized enolate.

  • Nucleophilic Attack on Bromine: The enolate attacks the electrophilic bromine atom of cyanogen bromide. This step forms the product, methyl 2-bromo-2-cyanoacetate, and a cyanide ion (CN⁻). The cyanide ion is then protonated by the triethylammonium cation formed in the first step, resulting in the formation of triethylammonium cyanide, which often precipitates or can be removed during workup.

The overall reaction is driven by the formation of the stable C-Br bond and the removal of the acidic proton.

Caption: Proposed mechanism for the base-catalyzed bromination of methyl cyanoacetate.
Part 3: Experimental Protocol

This protocol is adapted from established procedures for the bromination of active methylene compounds and should be performed by trained personnel with appropriate safety measures.[7][12]

Safety Precaution: Cyanogen bromide is highly toxic and volatile. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a cyanide antidote kit available and be familiar with its use.

3.1 Reagents and Equipment
  • Methyl Cyanoacetate (MCA)

  • Cyanogen Bromide (BrCN)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Diethyl Ether or Dichloromethane

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

3.2 Step-by-Step Methodology
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet.

  • Reagent Charging: Under an inert atmosphere, charge the flask with methyl cyanoacetate (1.0 eq.) and anhydrous solvent (e.g., diethyl ether). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Cyanogen Bromide Addition: Dissolve cyanogen bromide (1.05 eq.) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the BrCN solution dropwise to the reaction mixture over 30-45 minutes. A precipitate of triethylammonium salt may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Filter the reaction mixture to remove the precipitated triethylammonium salts.

    • Wash the filtrate with a dilute aqueous HCl solution to remove any remaining triethylamine.

    • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, methyl 2-bromo-2-cyanoacetate, can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup charge Charge Flask with MCA and Solvent Cool to 0°C setup->charge add_base Add Triethylamine (1.1 eq.) Dropwise at 0°C charge->add_base add_brcn Add BrCN Solution (1.05 eq.) Dropwise at 0°C add_base->add_brcn react Warm to Room Temperature Stir for 2-4h (Monitor Reaction) add_brcn->react workup Aqueous Workup: 1. Filter Salts 2. HCl Wash 3. NaHCO₃ Wash 4. Brine Wash react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Concentrate and Purify (Vacuum Distillation or Chromatography) dry->purify end Obtain Pure Product: Methyl 2-Bromo-2-cyanoacetate purify->end

Caption: Step-by-step experimental workflow for the synthesis of methyl 2-bromo-2-cyanoacetate.
Part 4: Data Presentation and Product Characterization

The expected product is methyl 2-bromo-2-cyanoacetate. Its identity and purity would be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. The α-bromo esters are known reactive intermediates.[13]

4.1 Expected Analytical Data
  • ¹H NMR: The spectrum would be simple, showing a singlet for the methyl ester protons (-OCH₃) around δ 3.8-4.0 ppm. The methine proton of the starting material would be absent.

  • ¹³C NMR: Key signals would include the nitrile carbon (-C≡N), the ester carbonyl carbon (-COO-), the quaternary α-carbon attached to the bromine, and the methyl ester carbon.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the nitrile group (C≡N stretch, ~2250 cm⁻¹) and the ester carbonyl group (C=O stretch, ~1750 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br isotopes in ~1:1 ratio).

4.2 Comparative Data Table
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Features
Methyl Cyanoacetate C₄H₅NO₂99.09203-205Active methylene group[3]
Cyanogen Bromide CBrN105.9261-62Ambident electrophile[5]
Methyl 2-Bromo-2-cyanoacetate C₄H₄BrNO₂177.98(Predicted higher)α-bromo ester, synthetic intermediate
Methyl 2,2-Dicyanoacetate C₅H₄N₂O₂124.10(Not readily available)Theoretical cyanation product[11]
Part 5: Applications in Drug Discovery and Organic Synthesis

The product of this reaction, methyl 2-bromo-2-cyanoacetate, is not an endpoint but a highly valuable intermediate for further synthetic transformations. α-Halo esters are powerful alkylating agents and versatile building blocks in medicinal chemistry.[13][14]

  • Synthesis of Heterocycles: The compound can serve as a precursor for a wide variety of nitrogen- and sulfur-containing heterocycles, which form the core of many pharmaceutical agents.

  • Introduction of Quaternary Centers: The bromine can be displaced by a wide range of nucleophiles (e.g., carbon, nitrogen, oxygen, sulfur nucleophiles) to create complex molecules with a quaternary carbon center—a common motif in bioactive compounds.

  • Precursor to α-Amino Acids: Through substitution with nitrogen nucleophiles followed by hydrolysis, it can be a precursor to non-natural α-amino acids, which are incorporated into peptides to enhance stability or biological activity.

The ability to efficiently generate α-bromo-α-cyano esters provides chemists with a reliable tool to access complex molecular architectures essential for the discovery of new therapeutic agents.

Part 6: Conclusion

The reaction of methyl cyanoacetate with cyanogen bromide serves as an excellent case study in the nuanced reactivity of classic organic reagents. While a superficial analysis might predict a straightforward cyanation, the reality, supported by evidence from analogous systems, is a selective electrophilic bromination at the active methylene position. This outcome is dictated by the soft-soft interaction between the enolate nucleophile and the bromine atom of cyanogen bromide. By understanding this underlying mechanism, researchers can confidently employ this reaction to generate methyl 2-bromo-2-cyanoacetate, a versatile and valuable building block for the synthesis of complex molecules relevant to the pharmaceutical industry. This guide provides the fundamental knowledge and a practical framework for safely and effectively utilizing this powerful synthetic transformation.

References

The Dawn of a Versatile Intermediate: An In-depth Guide to the Early Discovery and History of N-Cyanoimidates

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and synthetic chemistry, N-cyanoimidates are recognized as valuable and reactive intermediates. Their unique structural motif, featuring a cyano group attached to an imidate nitrogen, unlocks pathways to a diverse array of nitrogen-containing heterocycles and other complex molecules. However, like any established tool in the synthetic chemist's arsenal, this compound class has a history—a story of its initial discovery and the pioneering work that first brought it to light. This technical guide delves into the early history of N-cyanoimidates, exploring the seminal work that first defined and synthesized this versatile class of molecules.

Part 1: The Chemical Landscape Before N-Cyanoimidates

To appreciate the innovation behind the first synthesis of N-cyanoimidates, it is essential to understand the existing chemical landscape of the early to mid-20th century. Organic chemists were well-acquainted with related structures, and the reagents that would prove crucial for N-cyanoimidate synthesis were already in use for other transformations.

The Precedent: Cyanamides and the von Braun Reaction

The concept of attaching a cyano group to a nitrogen atom was not new. Disubstituted cyanamides, for instance, were accessible through the von Braun reaction , first described by Julius von Braun in 1900.[1][2] This reaction involved the treatment of a tertiary amine with cyanogen bromide (BrCN) to yield an alkyl bromide and a disubstituted cyanamide.[1]

The von Braun reaction mechanism involves two successive nucleophilic substitutions. The tertiary amine first attacks the cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt. The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the nitrogen and leading to the formation of the N,N-disubstituted cyanamide and an alkyl bromide.[3][4] This established a foundational method for creating a C-N-CN linkage, paving the way for further explorations into cyano-nitrogen chemistry.

von_Braun_Reaction R3N R₃N (Tertiary Amine) intermediate [R₃N⁺-C≡N] Br⁻ R3N->intermediate + BrCN Step 1: Nucleophilic Attack BrCN Br-C≡N (Cyanogen Bromide) R2NCN R₂N-C≡N (Disubstituted Cyanamide) intermediate->R2NCN + Br⁻ (SN2 attack on R group) RBr R-Br (Alkyl Bromide)

Caption: The von Braun Reaction Mechanism.

The Versatile Precursor: Imidoyl Chlorides

Another critical class of precursors was the imidoyl chlorides (also known as imino chlorides). These compounds, with the general structure R-C(Cl)=N-R', are reactive intermediates themselves. They are typically synthesized from secondary amides by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[5][6] Their reactivity stems from the electrophilic carbon atom of the C=N double bond, which is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity makes them ideal starting points for the synthesis of various derivatives, including amidines and thioamides.[5][7] The established chemistry of imidoyl chlorides provided a logical, yet unexplored, avenue for the potential introduction of a cyanide group.

Part 2: The Seminal Disclosure: The 1963 Huffman Patent

While related compounds were known, the specific class of N-cyanoimidates (R-C(OR')=N-CN) remained undescribed in the chemical literature until the early 1960s. The foundational work that introduced this class of molecules to the world appears in a 1963 patent filed by Kenneth Robert Huffman and assigned to the American Cyanamid Company.[8] The patent explicitly states that "N-cyanoimidates... have not been previously described" and proceeds to disclose several methods for their preparation.[8] This document marks the formal entry of N-cyanoimidates into the field of organic chemistry.

The patent detailed four primary synthetic routes, demonstrating a thorough investigation into the formation of these novel compounds.

Method A: Reaction of an Orthoester with Cyanamide

This method involves the reaction of an orthoester with cyanamide in the presence of an acid anhydride. The reaction proceeds by eliminating two equivalents of alcohol to form the N-cyanoimidate.[8]

Reaction Scheme: RC(OR')₃ + H₂NCN → R-C(OR')=N-CN + 2 R'OH

This approach provided a direct route to N-cyanoimidates from readily available starting materials.

Method B: Reaction of a Ketene Acetal with Cyanamide

A second disclosed method utilizes the reaction of a ketene acetal with cyanamide, also resulting in the elimination of one equivalent of alcohol.[8] This method was noted as being particularly suitable for introducing a potentially active methylene group adjacent to the imidate carbon.[8]

Reaction Scheme: RCH=C(OR')₂ + H₂NCN → RCH₂-C(OR')=N-CN + R'OH

Method C: Reaction of an Imidate Hydrohalide with Cyanamide

Leveraging the reactivity of imidate salts, this method involves treating an imidate hydrohalide with cyanamide. The reaction forms the N-cyanoimidate and an ammonium halide as a byproduct.[8]

Reaction Scheme: [R-C(OR')=NH₂]⁺X⁻ + H₂NCN → R-C(OR')=N-CN + NH₄X

Method D: Reaction of an Imidate with a Cyanogen Halide

Perhaps the most direct conceptual link to the earlier von Braun reaction, this method involves the reaction of a free imidate with a cyanogen halide, such as cyanogen chloride (ClCN).[8] This reaction directly installs the cyano group onto the imidate nitrogen, producing a hydrohalic acid as a byproduct.

Reaction Scheme: R-C(OR')=NH + XCN → R-C(OR')=N-CN + HX

This method proved effective for the synthesis of both alkyl and aryl N-cyanoimidates. For example, the patent describes the synthesis of Methyl N-cyanobenzimidate by stirring methyl benzimidate in water with calcium hydroxide while bubbling in cyanogen chloride.[8]

Huffman_Methods cluster_A Method A cluster_B Method B cluster_C Method C cluster_D Method D A_start Orthoester + Cyanamide Product N-Cyanoimidate R-C(OR')=N-CN A_start->Product B_start Ketene Acetal + Cyanamide B_start->Product C_start Imidate Hydrohalide + Cyanamide C_start->Product D_start Imidate + Cyanogen Halide D_start->Product

Caption: Four Early Synthetic Routes to N-Cyanoimidates.

Part 3: Experimental Protocols from the Foundational Work

To provide a practical perspective on this early work, the following are representative experimental procedures adapted from the 1963 patent.[8] These protocols highlight the reaction conditions and scales used in the initial discovery.

Protocol 1: Synthesis of Methyl N-Cyanoacetimidate (via Method D)

Objective: To synthesize an alkyl N-cyanoimidate from the corresponding imidate and cyanogen chloride.

Methodology:

  • A solution of methyl acetimidate (14.6 g, 0.20 mole) in 100 mL of ether is prepared in a flask suitable for stirring in an ice bath.

  • The solution is stirred and cooled in an ice bath while cyanogen chloride (6.2 g, 0.10 mole) is slowly distilled into the reaction mixture.

  • The flask is stoppered and the solution is stored at 0°C for six hours.

  • The mixture is then allowed to stand at room temperature overnight.

  • The resulting precipitate (methyl acetimidate hydrochloride, 3.5 g) is removed by filtration.

  • The ether is removed from the filtrate by evaporation, and the remaining liquid is distilled under reduced pressure.

  • The fraction boiling at 90-92°C (20 mm Hg) is collected as methyl N-cyanoacetimidate (2.3 g, 23% yield).[8]

Protocol 2: Synthesis of Methyl N-Cyanobenzimidate (via Method D)

Objective: To synthesize an aryl N-cyanoimidate.

Methodology:

  • A suspension of calcium hydroxide (3.75 g, 0.05 mole) and methyl benzimidate (13.5 g, 0.10 mole) in 50 mL of water is prepared and stirred in an ice bath.

  • Cyanogen chloride (6.3 g, 0.10 mole) is distilled into the stirred suspension.

  • The resulting mixture is stoppered and stirred for 2.5 hours.

  • The aqueous mixture is filtered and then extracted several times with ether.

  • The combined ether extracts are dried over sodium sulfate.

  • The ether is evaporated to yield a pale yellow liquid (3.2 g), identified by infrared analysis as being 75% methyl N-cyanobenzimidate (15% yield).[8]

Part 4: Data Summary and Early Insights

The initial work by Huffman provided the first quantitative data on the synthesis of N-cyanoimidates. While yields were modest by modern standards, they were sufficient to isolate and characterize these novel compounds, proving their existence and accessibility.

ProductStarting MaterialsMethodYieldBoiling Point (Pressure)
Methyl N-CyanoacetimidateMethyl acetimidate, Cyanogen chlorideD23%90-92°C (20 mm)
Methyl N-CyanobenzimidateMethyl benzimidate, Cyanogen chlorideD15%-

The patent noted that N-cyanoimidates were a "new class of reactive intermediates," foreshadowing their future utility in the synthesis of more complex molecules, particularly 2-amino-s-triazines.[8] This insight demonstrates an early understanding of the synthetic potential locked within the N-cyanoimidate structure.

Conclusion

The early history of N-cyanoimidates is a clear example of incremental, yet innovative, scientific progress. Building upon the established chemistry of cyanamides and reactive intermediates like imidoyl chlorides, the work of Kenneth Huffman in the early 1960s carved out a new niche in the landscape of organic chemistry. The disclosure of multiple synthetic pathways in the 1963 patent provided the crucial foothold for this novel class of compounds. This foundational research not only introduced N-cyanoimidates to the scientific community but also correctly identified them as versatile reactive intermediates, setting the stage for the decades of synthetic exploration that would follow. For today's researchers, understanding this history provides context for the powerful tools we now have at our disposal and serves as a reminder that even the most established molecular building blocks were once novel discoveries.

References

A Theoretical and Computational Exploration of Methyl N-cyanoethanimideate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl N-cyanoethanimideate stands as a molecule of significant interest, primarily recognized for its role as a key intermediate in the synthesis of the neonicotinoid insecticide, acetamiprid.[1][2] Despite its industrial relevance, a comprehensive public-domain repository of its theoretical and computational characterization remains notably sparse. This guide, therefore, embarks on a detailed exploration of this compound, leveraging established computational chemistry principles and drawing parallels from studies on structurally analogous compounds. Our objective is to provide a robust theoretical framework and a practical computational workflow for researchers, scientists, and drug development professionals engaged in the study of this molecule and its derivatives. By elucidating its structural, electronic, and reactive properties, we aim to empower further research and application development.

Molecular Identity and Physicochemical Properties

This compound, with the chemical formula C₄H₆N₂O, is a colorless or light yellow liquid at room temperature.[1][2] A compilation of its fundamental properties is presented in Table 1. This data serves as the foundational reference for all subsequent theoretical and computational modeling.

PropertyValueSource(s)
CAS Number 5652-84-6[1][3]
Molecular Formula C₄H₆N₂O[3]
Molecular Weight 98.1032 g/mol [3]
Density 0.95 g/cm³[3]
Boiling Point 107.7 °C at 760 mmHg[3]
Flash Point 18.9 °C[3]
Refractive Index 1.438[3]
Vapor Pressure 26.8 mmHg at 25°C[3]
InChI InChI=1/C4H6N2O/c1-4(7-2)6-3-5/h1-2H3/b6-4+[3]

Theoretical Framework for Computational Analysis

The structural features of this compound, namely the N-cyano, imide, and methyl ester functionalities, dictate its chemical behavior. A thorough computational investigation necessitates a multi-faceted approach, encompassing quantum chemical calculations to probe its geometry, electronic structure, and reactivity. Drawing inspiration from computational studies on related molecules like methyl cyanoacetate, a logical workflow can be established to predict its properties.[4]

Causality in Method Selection

The choice of computational methods is paramount for obtaining accurate and reliable results. For a molecule of this size, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy. The B3LYP functional, for instance, is widely used for its effectiveness in describing a broad range of chemical systems. To account for electron correlation effects more accurately, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed, particularly for refining energetic calculations.[4] The selection of an appropriate basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent aug-cc-pVTZ, is crucial for a proper description of the electronic distribution, especially for atoms with lone pairs and for capturing potential weak interactions.[4]

Proposed Computational Workflow

The following section outlines a step-by-step computational protocol designed to comprehensively characterize this compound. This workflow is a self-validating system, where the results of each step inform and validate the subsequent calculations.

Geometry Optimization and Conformational Analysis

The presence of rotatable single bonds suggests the possibility of multiple conformers. A thorough conformational search is the initial and critical step to identify the global minimum energy structure.

References

Solubility Profile of Methyl N-cyanoethanimideate: A Technical Guide to Theoretical Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-cyanoethanimideate (CAS 5652-84-6) is a significant intermediate in the synthesis of pesticides like acetamiprid.[1][2] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. While extensive quantitative solubility data for this specific compound is not widely published, this guide provides a comprehensive framework for researchers and drug development professionals to predict, determine, and apply its solubility characteristics. By integrating theoretical principles, analysis of structurally analogous compounds, and a detailed, self-validating experimental protocol, this document serves as a complete resource for navigating the challenges of solvent selection and solubility determination in a regulated environment.

Introduction to this compound and the Imperative of Solubility

This compound, a colorless or light yellow liquid[1][2], holds the molecular formula C4H6N2O.[1][3] Its molecular structure is key to its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5652-84-6[1][3]
Molecular Formula C4H6N2O[1][3]
Molecular Weight 98.103 g/mol [3][4]
Density ~0.95 - 1.0 g/cm³ (Predicted)[1][4]
Boiling Point 98-99 °C (at 25 Torr); 107.7 °C (at 760 mmHg)[1][4][5]
Flash Point 18.9 °C[1][3][4]
LogP 0.33 (Predicted)[4]

In the context of pharmaceutical and chemical process development, solvent selection is a critical decision that influences not only yield but also impurity profiles, crystal polymorphism, and overall processability.[6][7] An incorrect solvent choice in early development can lead to significant challenges during scale-up and manufacturing.[6] Therefore, a robust understanding of a compound's solubility is not merely academic; it is the foundation of a successful and reliable chemical process.[8]

Theoretical Principles of Solubility: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9][10] This rule states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is dictated by the interplay of its functional groups.

The molecule contains:

  • A polar cyano group (-C≡N): The significant electronegativity difference between carbon and nitrogen creates a strong dipole moment.[11] The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.[11]

  • An imideate group (-C(OR)=N-): This group also contributes to the molecule's polarity.

  • Nonpolar alkyl groups (methyl and ethyl moieties): These hydrocarbon portions of the molecule contribute nonpolar characteristics.

The predicted LogP of 0.33 suggests that this compound has a relatively balanced hydrophilic and lipophilic character, indicating it is not extremely polar or nonpolar.[4] This balance implies it will likely exhibit solubility in a range of solvents, particularly those of intermediate polarity and polar aprotic solvents.

cluster_molecule This compound Structure Analysis mol C₄H₆N₂O polar_cyano Polar Cyano Group (-C≡N) Strong Dipole Hydrogen Bond Acceptor mol->polar_cyano Feature polar_imideate Polar Imideate Group Contributes to Polarity mol->polar_imideate Feature nonpolar_alkyl Nonpolar Alkyl Groups (Methyl/Ethyl) Contribute Lipophilicity mol->nonpolar_alkyl Feature

Caption: Molecular features influencing the solubility of this compound.

Predictive Solubility Based on a Structural Analog: 2-Cyanoacetamide

In the absence of direct data, examining structurally similar compounds provides invaluable insight. 2-Cyanoacetamide (CAS 107-91-5) is an excellent analog, featuring a polar cyano group and an amide group. It is described as slightly soluble in water and easily soluble in ethanol.[12]

A systematic study measured the solubility of 2-Cyanoacetamide in 14 different organic solvents, revealing a clear trend.[13][14] This data can be used to forecast a similar solubility pattern for this compound.

Table 2: Experimentally Determined Solubility of 2-Cyanoacetamide (Analog Compound) and Predicted Solubility of this compound

SolventSolvent TypeSolubility of 2-Cyanoacetamide[13][14]Predicted Solubility of this compoundRationale for Prediction
N,N-Dimethylformamide (DMF)Polar AproticVery HighHighStrong dipole-dipole interactions with the polar cyano and imideate groups.
AcetonePolar AproticHighHighGood polarity match; can accept hydrogen bonds.
AcetonitrilePolar AproticMedium-HighHighStructural similarity (cyano group); excellent solvent for nitriles.[15]
Methanol / EthanolPolar ProticMediumHighCapable of hydrogen bonding and good polarity match. Analog is "easily soluble in ethanol".[12]
Tetrahydrofuran (THF)Polar AproticMediumMedium-HighModerate polarity, suitable for compounds with mixed characteristics.
Ethyl AcetatePolar AproticLow-MediumMediumEster group provides moderate polarity.
n-ButanolPolar ProticLowMedium-LowLonger alkyl chain reduces overall solvent polarity compared to ethanol.
Dichloromethane (DCM)HalogenatedVery LowLowPolarity is likely insufficient to overcome solute-solute interactions.
TolueneAromaticNot MeasuredVery LowNonpolar solvent, poor match for the polar functional groups.
HexaneNonpolarNot MeasuredVery LowNonpolar solvent, very poor match.

Based on this analysis, polar aprotic solvents (DMF, Acetone, Acetonitrile) and short-chain alcohols (Methanol, Ethanol) are predicted to be the most effective solvents for this compound.

A Validated Experimental Protocol for Solubility Determination

To move from prediction to practice, a robust and reproducible experimental protocol is essential. The following methodology is designed as a self-validating system compliant with the principles of Good Laboratory Practices (GLP) and Good Manufacturing Practices (GMP), which emphasize data integrity and reliability.[16]

Preliminary Qualitative Screening

This rapid test provides an initial assessment of solubility across a range of solvents.

  • Preparation: Dispense ~5-10 mg of this compound into separate, labeled 1-dram vials.

  • Solvent Addition: To each vial, add the selected solvent dropwise (e.g., using a pipette) up to a total volume of 0.5 mL.[17]

  • Observation: After each addition, cap the vial and vortex for 10-20 seconds.[10] Observe for complete dissolution.

  • Classification:

    • Soluble: The compound dissolves completely.

    • Partially Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: No visible dissolution.

Quantitative Isothermal Shake-Flask Method

This is a gold-standard method for determining equilibrium solubility.[9] The procedure must be followed precisely to ensure the solution reaches true equilibrium.

  • System Preparation:

    • Prepare a series of vials or flasks for each solvent to be tested.

    • Add an excess amount of this compound to each flask. This is critical to ensure a saturated solution is formed.

    • Add a precise volume of the chosen solvent to each flask.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C).

    • Agitate the flasks for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation:

    • Once equilibrated, remove the flasks from the shaker and allow the undissolved solid to settle.

    • To ensure all solid material is removed, withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is crucial for accuracy.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV, GC, or NMR spectroscopy.[9]

    • Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

start Start: Quantitative Solubility Protocol prep Step 1: System Preparation Add excess solute to a known volume of solvent in a sealed flask. start->prep equil Step 2: Equilibration Agitate in isothermal shaker (e.g., 24-72h at 25°C) to achieve saturation. prep->equil separate Step 3: Phase Separation Allow excess solid to settle. Withdraw supernatant via syringe. equil->separate filter Step 4: Filtration Filter the supernatant through a 0.22 µm filter to remove all particulates. separate->filter quant Step 5: Quantification Accurately dilute the clear filtrate and analyze concentration (e.g., HPLC, GC). filter->quant calc Step 6: Calculation Calculate solubility (mg/mL or mol/L) based on concentration and dilution factor. quant->calc end End: Equilibrium Solubility Data calc->end

Caption: Workflow for the quantitative isothermal shake-flask solubility determination method.

Data Interpretation and Application in Process Development

The quantitative solubility data generated is foundational for several key activities in drug and chemical development:

  • Crystallization Process Design: Choosing a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for cooling crystallization.[7] This maximizes yield and allows for controlled particle formation.

  • Purification: Solubility differences in various solvents can be exploited for chromatographic purification or for designing an anti-solvent crystallization process, where a solvent of low solubility is added to precipitate the product and leave impurities behind.[6]

  • Formulation: For liquid formulations, a solvent that provides high solubility and long-term stability is required.

  • Reaction Chemistry: The choice of reaction solvent depends on the solubility of all reactants and reagents to ensure a homogeneous reaction mixture and optimal reaction rates.

By combining predictive modeling with smart, targeted experimentation, the ideal solvent system can be identified rapidly, accelerating development timelines while ensuring a robust and reliable process.[8]

Regulatory and Quality Considerations

For work supporting regulatory filings, solubility studies must be conducted within a quality system that adheres to current Good Manufacturing Practices (cGMP).[18][19] This ensures that all procedures are documented, equipment is calibrated[20], and data is traceable and verifiable. The principles of Good Documentation Practice (GDocP), often summarized by the acronym ALCOA+ (Attributable, Legible, Contemporaneous, Original, Accurate, plus Complete, Consistent, Enduring), are integral to this process.[21]

Conclusion

While direct, published solubility data for this compound is scarce, a robust scientific approach allows for accurate prediction and reliable experimental determination. By understanding the compound's molecular structure, leveraging data from structural analogs like 2-Cyanoacetamide, and employing a validated, GMP-compliant experimental protocol, researchers can confidently generate the high-quality solubility data needed for effective process development. This integrated strategy minimizes risks, accelerates timelines, and builds a solid foundation for scalable and reproducible chemical manufacturing.

References

"potential reactivity of the N-cyano group in imidates"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the N-Cyano Group in Imidates

Authored by a Senior Application Scientist

Abstract

The N-cyanoimidate moiety represents a unique and synthetically versatile functional group, characterized by the juxtaposition of an electrophilic cyano group and an imidate system. This arrangement imparts a rich and often complex reactivity profile that has been harnessed for the synthesis of diverse molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a comprehensive exploration of the potential reactivity of the N-cyano group within imidate structures. We will delve into the fundamental electronic properties governing its behavior, survey its participation in key reaction classes including nucleophilic additions, cycloadditions, and rearrangements, and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of N-cyanoimidates in their work.

Introduction: The Unique Dichotomy of N-Cyanoimidates

N-cyanoimidates are a class of organic compounds containing the R-O-C(=NR')-N(R'')-C≡N functional group. The core of their reactivity lies in the electronic nature of the N-cyano group, often referred to as a "cyanoamidine" or "cyanoguanidine" fragment depending on the substitution. This group possesses a fascinating duality: the sp-hybridized cyano carbon is a potent electrophile, susceptible to nucleophilic attack, while the adjacent nitrogen atom bears a lone pair, imparting nucleophilic character to the system.[1] This push-pull electronic effect governs the molecule's participation in a wide array of chemical transformations.

The imidate portion of the molecule further modulates this reactivity. The C=N double bond can also participate in reactions, and the alkoxy group (-OR) can act as a leaving group under certain conditions. Understanding the interplay between these functionalities is paramount to predicting and controlling the outcomes of reactions involving N-cyanoimidates. Their ability to serve as precursors to complex heterocyclic systems makes them particularly valuable in medicinal chemistry and materials science.[2][3]

cluster_imidate Imidate Core cluster_n_cyano N-Cyano Group R1 O O R1->O C_imidate C O->C_imidate N_imidate N-R² C_imidate->N_imidate N_cyano N C_imidate->N_cyano C_imidate->N_cyano C_cyano C N_cyano->C_cyano anno2 Nucleophilic Nitrogen (Lone Pair influences reactivity) N_cyano->anno2 N_terminal N C_cyano->N_terminal anno1 Electrophilic Center (Susceptible to Nucleophilic Attack) C_cyano->anno1

Caption: General structure of an N-cyanoimidate, highlighting the key reactive centers.

Synthesis of N-Cyanoimidate Precursors

The generation of N-cyanoimidates often proceeds through the well-established Pinner reaction or variations thereof.[4][5] This acid-catalyzed method involves the reaction of a nitrile with an alcohol to form an alkyl imidate salt, which can then be further functionalized. Alternatively, N-functionalized imidates can be synthesized and subsequently reacted with a cyano-group source.

Protocol 1: Synthesis of an Alkyl Imidate Hydrochloride (Pinner Reaction)

This protocol describes a general procedure for the formation of an imidate hydrochloride, a common precursor.

Causality: The reaction is driven by the protonation of the nitrile nitrogen, which creates a highly electrophilic nitrilium ion. This potent electrophile is then readily attacked by the alcohol nucleophile. Anhydrous conditions are critical to prevent the hydrolysis of the intermediate and the final product to an ester or amide.

  • Materials:

    • Nitrile (1.0 eq.)

    • Anhydrous alcohol (e.g., ethanol, 2.0 eq.)

    • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

    • Anhydrous hydrogen chloride (gas or a solution in a compatible solvent)

  • Procedure:

    • Dissolve the nitrile and the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in the solvent dropwise with vigorous stirring.

    • Continue stirring at 0 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • The product, an alkyl imidate hydrochloride salt, will often precipitate from the solution.

    • Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.

  • Purification: The resulting Pinner salt is often used directly in the next step without further purification due to its reactivity.

Spectroscopic Characterization

Confirming the structure of N-cyanoimidates relies on standard spectroscopic techniques. The unique combination of functional groups gives rise to characteristic signals.

  • Infrared (IR) Spectroscopy: The most prominent feature is the C≡N stretch of the cyano group, which typically appears in the range of 2200-2300 cm⁻¹.[6] The C=N stretch of the imidate is observed around 1600-1700 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The carbon of the cyano group (C≡N) is typically found in the 115-125 ppm range. The imidate carbon (C=N) is more deshielded, appearing further downfield.

    • ¹H NMR: The signals will be highly dependent on the specific 'R' groups attached to the N-cyanoimidate core.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

Table 1: Characteristic IR Frequencies for N-Cyanoimidates
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Cyano (C≡N)Stretch2206 - 2242[6]
Imidate (C=N)Stretch1634 - 1636[6][7]
Amino (N-H)Stretch3304 - 3416[6]

Core Reactivity Pathways

The reactivity of the N-cyano group in imidates can be broadly categorized into three main pathways: nucleophilic additions, cycloadditions, and rearrangements.

Nucleophilic Addition to the Cyano Carbon

The polarized nature of the carbon-nitrogen triple bond makes the carbon atom electrophilic and thus susceptible to attack by nucleophiles.[8][9] This is a fundamental reaction for extending carbon chains and introducing new functional groups.

Caption: General mechanism of nucleophilic addition to the N-cyano group.

Causality: This reaction is analogous to the nucleophilic addition to carbonyls.[8] The high electronegativity of the terminal nitrogen pulls electron density away from the cyano carbon, making it electrophilic. The reaction is often completed by protonation of the resulting anionic nitrogen intermediate.[9][10]

Applications: This pathway is fundamental for constructing more complex molecules. For instance, the addition of amines can lead to guanidine derivatives, while the addition of organometallic reagents can form new C-C bonds.

[3+2] and other Cycloaddition Reactions

The C≡N triple bond of the N-cyano group can act as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides.[11][12] This provides a powerful and atom-economical route to five-membered heterocycles.

Causality: Cycloaddition reactions are pericyclic reactions driven by the favorable formation of new, stable sigma bonds from the pi bonds of the reactants.[13] The reaction proceeds through a cyclic transition state where electrons move in a concerted fashion. The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the N-cyanoimidate and the 1,3-dipole.

Caption: Schematic of a [3+2] cycloaddition to form a tetrazole ring.

Applications: This methodology is exceptionally useful for the synthesis of tetrazoles, triazoles, and other five-membered N-heterocycles, which are privileged structures in medicinal chemistry due to their metabolic stability and ability to act as bioisosteres for carboxylic acids.

Rearrangement Reactions

Under specific conditions, typically involving acid or thermal activation, N-cyanoimidates can undergo rearrangements. These reactions often involve the migration of a group to an electron-deficient nitrogen or carbon atom, similar in principle to classic named reactions like the Beckmann or Hofmann rearrangements.[14][15]

  • Cornforth-Type Rearrangement: In some cycloaddition reactions, the initial adduct can undergo a subsequent rearrangement, like a Cornforth-type rearrangement, to yield a more stable heterocyclic system.[11]

  • Acid-Promoted N-CN Bond Cleavage: Strong acids can promote the cleavage of the N-CN bond, leading to the formation of different products. This can be a desired transformation or a competing side reaction. For example, formic acid can activate cyclic N-cyanoguanidines, leading to chemospecific N-CN bond cleavage.[2]

Causality: Rearrangements are driven by the formation of a more thermodynamically stable isomer. The reaction is initiated by creating an unstable intermediate (e.g., a nitrenium ion or a protonated species) which then rapidly reorganizes its bonding framework.[14][16]

Applications in Drug Development & Synthesis

The diverse reactivity of N-cyanoimidates makes them valuable synthons for creating libraries of compounds for drug discovery and for the efficient construction of complex target molecules.

  • Heterocyclic Synthesis: As demonstrated, N-cyanoimidates are excellent precursors for a wide variety of N-heterocycles, which form the core of many FDA-approved drugs.[2][17]

  • Bioisosteric Replacement: The resulting heterocyclic motifs, such as tetrazoles, can serve as bioisosteres for other functional groups, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Lead Optimization: The synthesis of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines has led to the discovery of potent antihypertensive agents that act as potassium channel openers, demonstrating the direct application of this chemistry in developing new therapeutics.[3]

Table 2: Examples of Heterocycles Synthesized from N-Cyano precursors
Precursor TypeReagent/ConditionResulting HeterocycleApplication AreaReference
N-Cyano-2-imino-1,3-dithiolaneChlorinating agents3-chloro-5-methylthio-1,2,4-thiadiazoleSynthetic Intermediate[2]
3,3-diaminoacrylonitrilesHeterocyclic azidesN-heteroaryl-1,2,3-triazole-4-carbimidamidesMedicinal Chemistry[11]
N-acylated imidates3-amino-1,2,4-triazolesTriazinesMaterials Science[4]
N-Cyano AlkenesSilver(I) catalysisQuinazolinonesDrug Discovery[1]

Detailed Experimental Protocol

Protocol 2: One-Pot Synthesis of 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines (Biginelli Reaction Variant)

This protocol, adapted from multicomponent reaction strategies, illustrates the use of cyanamide (a related precursor) to form a complex heterocyclic product in a single step.[2]

Causality: This multicomponent reaction is a testament to synthetic efficiency. It proceeds through a cascade of reactions, likely involving the formation of an acyliminium ion intermediate from the aldehyde and dicarbonyl compound, which is then trapped by the cyanamide nucleophile, followed by cyclization and dehydration to afford the final pyrimidine product.

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)

    • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

    • Cyanamide (1.2 mmol)

    • Solvent (e.g., Ethanol)

    • Catalyst (e.g., a few drops of concentrated HCl)

  • Procedure:

    • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and cyanamide (1.2 mmol) in ethanol (5-10 mL).

    • Add the acid catalyst and equip the flask with a reflux condenser.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification:

    • Wash the collected solid with cold ethanol to remove unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine.

Conclusion and Future Outlook

The N-cyano group in imidates offers a rich and multifaceted reactivity profile that chemists can exploit for the efficient synthesis of valuable and complex molecules. Its ability to undergo nucleophilic additions, participate in cycloadditions, and trigger rearrangements makes it a powerful tool in the synthetic chemist's arsenal. The resulting nitrogen-rich heterocyclic products are of significant interest, particularly in the field of drug discovery.

Future research will likely focus on developing novel catalytic systems to control the chemo- and regioselectivity of these reactions, expanding the substrate scope, and applying this chemistry to the synthesis of novel materials and biologically active natural products. The continued exploration of the unique electronic properties of N-cyanoimidates will undoubtedly unveil new and exciting chemical transformations.

References

Methodological & Application

Application Notes: The Strategic Use of Methyl N-cyanoethanimideate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of methyl N-cyanoethanimideate. This versatile reagent serves as a highly efficient three-carbon (C3) building block for the construction of key nitrogen-containing heterocyclic scaffolds. The note emphasizes the underlying chemical principles, provides field-proven, detailed experimental protocols, and explores the causality behind reaction design for the synthesis of substituted pyrazoles and triazines.

Introduction: Unveiling a Versatile Synthon

This compound, also known as methyl N-cyanoacetimidate, is a polyfunctional molecule featuring an imidate, a nitrile, and a methyl group. Its unique electronic and structural characteristics make it a potent electrophilic partner in cyclization reactions. The molecule can be conceptualized as a masked equivalent of acetoacetonitrile or a related 1,3-dielectrophile, providing a reliable platform for the regioselective synthesis of complex heterocyclic systems. Its preparation from readily available starting materials like methyl acetimidate and cyanamide adds to its practical appeal in a laboratory setting.[1]

The strategic value of this compound lies in its predictable reactivity towards dinucleophiles, enabling the construction of five- and six-membered rings that are prevalent in pharmacologically active compounds. This guide will focus on its two primary applications: the synthesis of aminopyrazoles via [3+2] cyclocondensation and the formation of triazines.

PART 1: Synthesis of 5-Amino-3-methyl-1H-pyrazoles

The reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine is the most robust and widely practiced method for constructing the pyrazole core.[2][3] this compound serves as an excellent 1,3-dielectrophilic synthon in this context, reacting with hydrazine derivatives to yield highly functionalized 5-aminopyrazoles.

Principle and Reaction Mechanism

The synthesis proceeds via a [3+2] cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine onto the most electrophilic carbon of the imidate group. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. The subsequent tautomerization of the resulting imine yields the stable aromatic pyrazole ring. This pathway ensures high regioselectivity, as the initial nucleophilic attack is sterically and electronically directed to the imidate carbon over the nitrile carbon.

Below is a diagram illustrating the proposed reaction mechanism.

Pyrazoles_Synthesis_Mechanism cluster_reactants Reactants Reactant1 This compound Intermediate1 Adduct Intermediate (Hydrazone formation) Reactant1->Intermediate1 Nucleophilic Attack (Hydrazine on Imidate C) Reactant2 Hydrazine (H2N-NH2) Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate (Iminopyrazolidine) Intermediate1->Intermediate2 Intramolecular Cyclization (-MeOH) Product 5-Amino-3-methyl-1H-pyrazole (Aromatic Product) Intermediate2->Product Tautomerization

Caption: Mechanism for pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 5-Amino-3-methyl-1H-pyrazole

This protocol describes a representative synthesis using hydrazine hydrate. The procedure is based on well-established methods for pyrazole formation from related precursors.[3][4]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 9.81 g, 0.1 mol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture to dissolve the starting material.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 0.2 mL) to the solution. The acid catalyzes the initial condensation step.

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 5.51 g, 0.11 mol) to the stirred solution at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be purified.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure 5-amino-3-methyl-1H-pyrazole as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Summary

The following table summarizes the key parameters for the synthesis of 5-amino-3-methyl-1H-pyrazole.

ParameterValueReference / Note
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
Typical Yield 75-90%Based on analogous reactions[4]
Appearance White to off-white crystalline solid
Melting Point 115-117 °CLiterature value
Solvent Ethanol, Methanol, Propanol
Catalyst Acetic Acid (catalytic)
Reaction Time 4-6 hours

PART 2: Synthesis of Substituted 1,3,5-Triazines

This compound also holds potential for the synthesis of 1,3,5-triazine derivatives. Triazines are significant heterocyclic motifs found in herbicides, dyes, and pharmaceuticals.[5] The synthesis can theoretically proceed through the reaction of an N-cyanoamidine (formed in situ or pre-formed from the imidate) with other reagents or through self-condensation.

Principle and Reaction Pathway

The formation of a 1,3,5-triazine ring from N-cyanoamidine precursors is a known, albeit sometimes challenging, transformation.[1] One plausible pathway involves the reaction of this compound with an amidine. The N-cyano group of the imidate acts as a dienophile in a formal aza-Diels-Alder type reaction, or a stepwise condensation can occur. However, literature suggests that the cyclotrimerization of N-cyanoamidines to form triazines can result in low yields (15-50%), indicating that this may not be as efficient as the pyrazole synthesis.[1]

The diagram below outlines a generalized pathway for triazine formation.

Triazine_Synthesis_Pathway cluster_reactants Precursors Reactant1 This compound Intermediate N-Cyanoamidine Intermediate Reactant1->Intermediate Condensation Reactant2 Amidine / Guanidine or Self-Condensation Reactant2->Intermediate Product Substituted 1,3,5-Triazine Intermediate->Product [3+3] Dimerization or Stepwise Condensation G start Start: Reagent Preparation reagents Measure & Combine: - this compound - Dinucleophile (e.g., Hydrazine) - Solvent & Catalyst start->reagents reaction Controlled Reaction (Heating/Reflux) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Cooling, Solvent Removal) monitoring->workup If complete purification Purification (Recrystallization / Chromatography) workup->purification analysis Analysis & Characterization (NMR, MS, MP) purification->analysis end End: Pure Heterocycle analysis->end

References

Application Notes & Protocols: Methyl N-cyanoethanimideate as a Versatile Precursor for the Synthesis of Substituted 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science, owing to its unique chemical properties and diverse biological activities.[1][2] The efficient construction of this heterocyclic system with desired substitution patterns is a central goal for synthetic chemists. This document provides a comprehensive technical guide on the use of methyl N-cyanoethanimideate, a highly reactive and versatile C-N synthon, as a key precursor for synthesizing a range of substituted 1,3,5-triazines. We present detailed mechanistic insights, step-by-step synthesis protocols for the precursor and its subsequent conversion to triazine derivatives, and expert guidance on reaction optimization and troubleshooting.

Introduction: The Significance of this compound

This compound (CAS 5652-84-6) is a valuable intermediate characterized by an imidate group and a cyano moiety.[3] This unique combination of functional groups makes it an excellent electrophilic partner in cycloaddition and condensation reactions for the construction of nitrogen-containing heterocycles.[4] Its primary application, and the focus of this guide, is its role as a cornerstone in building substituted 1,3,5-triazine rings, which are otherwise accessed through methods like the cyclotrimerization of nitriles or the sequential substitution of cyanuric chloride.[1][5][6]

The utility of this compound lies in its ability to react with various nucleophilic partners, such as amidines and guanidines, to afford unsymmetrically substituted triazines in a controlled manner. This approach offers advantages over traditional methods, which can sometimes be harsh or lack regioselectivity.[7]

Physicochemical Properties & Safety Data

Proper handling of reagents is paramount for reproducible and safe experimentation. This compound is a colorless to light yellow liquid and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9][10]

PropertyValueReference
CAS Number 5652-84-6[3]
Molecular Formula C₄H₆N₂O[3]
Molecular Weight 98.10 g/mol [3]
Boiling Point 98-99 °C @ 25 Torr[11]
Density ~1.04 g/cm³[11][12]
Appearance Colorless or light yellow liquid[8]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[9][13]
Handling Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[9][10][14]
Storage Store in a tightly closed container in a cool, dry place.[12][14]

Synthesis and Reaction Mechanism

Preparation of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of a methyl acetimidate salt with a cyanamide solution.[15][16] The imidate provides the core structure, while cyanamide introduces the requisite N-cyano group.

Principle: This protocol describes the base-mediated reaction between methyl acetimidate hydrochloride and cyanamide. The hydrochloride salt is first neutralized to release the free imidate, which then reacts with cyanamide to form the target product.

Materials & Equipment:

  • Methyl acetimidate hydrochloride (CAS 14777-27-6)[15]

  • Cyanamide (CAS 420-04-2)[15]

  • Methanol (Anhydrous)

  • Sodium methoxide (25% in methanol)

  • Diethyl ether

  • Round-bottom flasks, magnetic stirrer, reflux condenser

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyl acetimidate hydrochloride (1 eq.) in anhydrous methanol (approx. 2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1 eq.) dropwise to the stirred suspension. The salt will dissolve as the free imidate is formed. Stir for 30 minutes at 0 °C.

  • To this solution, add a solution of cyanamide (1 eq.) in methanol.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor reaction progress by TLC or GC-MS.

  • After completion, cool the mixture and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • The resulting crude oil is purified by vacuum distillation (98-99 °C at 25 Torr) to yield pure this compound as a colorless liquid.[11]

General Mechanism of Triazine Formation

This compound serves as a dielectrophile. The reaction with a dinucleophile, such as guanidine, proceeds via a stepwise condensation-cyclization pathway to form the stable 1,3,5-triazine ring.

Causality of the Mechanism:

  • Nucleophilic Attack: The most nucleophilic nitrogen of the guanidine attacks the electrophilic carbon of the imidate group.

  • Methanol Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of methanol.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack, where a remaining nitrogen from the guanidine moiety attacks the electrophilic carbon of the cyano group.

  • Tautomerization: The cyclized product tautomerizes to form the final, aromatic 2-amino-1,3,5-triazine derivative.

G Precursor This compound (Electrophile) Step1 Nucleophilic Attack Precursor->Step1 Guanidine Guanidine Derivative (Nucleophile) Guanidine->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Methanol Elimination Intermediate1->Step2 Intermediate2 Linear Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Tautomerization Intermediate3->Step4 Product Substituted 1,3,5-Triazine Step4->Product

Caption: General reaction pathway for triazine synthesis.

Application Protocols: Synthesis of Substituted Triazines

The following protocols exemplify the versatility of this compound in constructing functionalized triazine cores.

Protocol 2: Base-Mediated Synthesis of an Unsymmetrical 2-Amino-1,3,5-Triazine

Principle: This protocol is adapted from methodologies that utilize imidates in three-component reactions to build unsymmetrical triazines.[7] It involves the reaction of this compound with a substituted guanidine in the presence of a base to yield a 2,4-diamino-6-methyl-1,3,5-triazine derivative.

Materials & Equipment:

  • This compound (1 eq.)

  • Aryl or alkyl guanidine nitrate (1.1 eq.)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq.)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard glassware for inert atmosphere reactions

  • TLC plates, column chromatography setup (Silica gel)

  • NMR and Mass Spectrometry for characterization

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl/alkyl guanidine nitrate (1.1 eq.) and cesium carbonate (1.5 eq.).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M).

  • Add this compound (1.0 eq.) to the suspension via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the consumption of the starting material by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired substituted triazine.

Self-Validation & Characterization:

  • Trustworthiness: The purity and identity of the final compound must be confirmed.

  • ¹H & ¹³C NMR: Confirm the presence of the methyl group singlet (~2.5 ppm), aromatic/aliphatic signals from the guanidine substituent, and the characteristic chemical shifts for the triazine ring carbons.

  • HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the synthesized compound, matching the theoretical molecular formula.

Overall Experimental Workflow

The process from starting materials to the final, characterized product follows a logical sequence of synthesis, purification, and analysis.

G cluster_0 Precursor Synthesis cluster_1 Triazine Synthesis cluster_2 Analysis & Validation start Methyl Acetimidate HCl + Cyanamide proto1 Protocol 1: Base-mediated reaction start->proto1 purify1 Vacuum Distillation proto1->purify1 precursor Pure Methyl N-cyanoethanimideate purify1->precursor proto2 Protocol 2: Condensation/Cyclization precursor->proto2 guanidine Substituted Guanidine guanidine->proto2 workup Aqueous Workup & Extraction proto2->workup purify2 Column Chromatography workup->purify2 analysis NMR (¹H, ¹³C) Mass Spectrometry (HRMS) purify2->analysis final_product Characterized Substituted Triazine analysis->final_product

Caption: Workflow from precursor synthesis to final product.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Protocol 1 Incomplete reaction; moisture quenching reagents.Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous methanol. Increase reflux time if starting material persists.
Low Yield in Protocol 2 Base is not strong enough or is sterically hindered; decomposition at high temperatures.Switch to a stronger, non-nucleophilic base like DBU or a different carbonate (e.g., Cs₂CO₃ is often more effective than K₂CO₃).[7] Try running the reaction at a lower temperature for a longer duration.
Multiple Products Observed Side reactions, such as self-condensation or reaction with the solvent (DMF).Ensure the purity of starting materials. Lower the reaction temperature. Consider an alternative high-boiling point solvent like DMSO or dioxane.
Purification Difficulties Product is highly polar and streaks on silica gel; co-elution with byproducts.Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the eluent to suppress peak tailing of basic compounds. Consider reverse-phase chromatography if the compound is sufficiently nonpolar.

Conclusion

This compound stands out as a highly effective and adaptable precursor for constructing substituted 1,3,5-triazines. Its predictable reactivity with dinucleophiles enables the rational design and synthesis of complex, unsymmetrical triazine derivatives that are of high interest to medicinal and materials chemists. The protocols and insights provided herein offer a robust framework for researchers to leverage this powerful synthon in their synthetic endeavors, accelerating the discovery and development of novel triazine-based compounds.

References

Application Notes and Protocols for the Synthesis of Pyrimidines from Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidines and the Utility of N-Cyanoimidate Precursors

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents with applications ranging from anticancer and antiviral to antimicrobial therapies.[1][2] The inherent biological significance of pyrimidines, being integral components of nucleic acids (cytosine, thymine, and uracil), drives the continuous demand for innovative and efficient synthetic methodologies.[3] Among the diverse strategies for constructing the pyrimidine ring, the use of reactive and versatile precursors is paramount. Methyl N-cyanoethanimideate and related N-cyanoimidates have emerged as valuable building blocks in this context, offering a streamlined pathway to functionalized pyrimidines.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrimidines utilizing this compound and analogous N-cyanoimidate intermediates. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format to facilitate the practical application of these methods in a laboratory setting.

Core Principles: The Chemistry of N-Cyanoimidates in Pyrimidine Synthesis

The synthetic utility of N-cyanoimidates, such as this compound, in the formation of pyrimidine rings lies in their unique electronic properties. The N-cyano group acts as an effective activating group, rendering the imidate carbon susceptible to nucleophilic attack. This reactivity is harnessed in cyclocondensation reactions, where a suitable N-C-N fragment can react with the N-cyanoimidate to form the six-membered pyrimidine heterocycle.

A well-established industrial synthesis of 2-amino-4,6-dimethoxypyrimidine, a key intermediate for sulfonylurea herbicides, exemplifies this principle.[1][4][5][6] In this process, a propanediimidate dihydrochloride, derived from malononitrile and methanol, reacts with cyanamide to form an N-cyanoimidate intermediate, namely 3-amino-3-methoxy-N-cyano-2-propeneimidate.[4][5][6] This intermediate then undergoes a thermal cyclization and rearrangement to yield the desired pyrimidine.[4][5]

The general mechanistic pathway can be visualized as an initial nucleophilic attack on the imidate carbon, followed by an intramolecular cyclization and subsequent aromatization to furnish the stable pyrimidine ring. The specific nature of the final pyrimidine product is determined by the choice of the reacting partner for the N-cyanoimidate.

Visualizing the Synthesis: Mechanistic Workflow

To provide a clear understanding of the key transformations, the following diagram illustrates the generalized synthetic pathway from a precursor to the final pyrimidine product via an N-cyanoimidate intermediate.

Pyrimidine Synthesis from N-Cyanoimidate General Synthetic Workflow for Pyrimidine Synthesis cluster_0 Step 1: Formation of N-Cyanoimidate Intermediate cluster_1 Step 2: Cyclization and Rearrangement Precursor Precursor N_Cyanoimidate N-Cyanoimidate Intermediate Precursor->N_Cyanoimidate Reaction with Cyanamide Cyanamide Cyanamide->N_Cyanoimidate Pyrimidine Substituted Pyrimidine N_Cyanoimidate->Pyrimidine Thermal Cyclization

Caption: Generalized workflow for pyrimidine synthesis via an N-cyanoimidate intermediate.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established procedures for the synthesis of 2-amino-4,6-dimethoxypyrimidine and can be adapted for the use of this compound with appropriate modifications to the reaction partners and conditions.

Protocol 1: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propeneimidate (N-Cyanoimidate Intermediate)

This protocol details the formation of the key N-cyanoimidate intermediate from a propanediimidate precursor.

Materials:

  • Dimethylpropanediimidate dihydrochloride

  • Sodium bicarbonate or Potassium bicarbonate

  • Cyanamide (50% aqueous solution)

  • Deionized water

  • Methylene chloride

  • Toluene

  • Ice bath

  • Reaction flask with stirrer

  • Filtration apparatus

Procedure:

  • Prepare an aqueous solution of sodium bicarbonate. Cool the solution to 0-5°C using an ice bath.[6]

  • Slowly add dimethylpropanediimidate dihydrochloride to the cold bicarbonate solution while stirring. Maintain the pH of the solution above 7 (ideally between 8 and 11) during the addition.[2]

  • Once the dimethylpropanediimidate dihydrochloride has dissolved, slowly add a 50% aqueous solution of cyanamide.[2][6]

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. A precipitate of 3-amino-3-methoxy-N-cyano-2-propeneimidate will form.[2][5][6]

  • Collect the solid product by filtration and wash it with cold deionized water.

  • The aqueous phase can be extracted with methylene chloride to recover any dissolved product.[2]

  • Dry the solid product under vacuum. The melting point of the product is approximately 92-94°C.[2]

Causality and Experimental Choices:

  • Base: The use of a bicarbonate base is crucial to neutralize the dihydrochloride salt of the propanediimidate, allowing the free base to react with cyanamide. Maintaining a pH above 7 prevents the hydrolysis of the imidate.[2]

  • Temperature Control: The initial reaction is carried out at a low temperature to control the exothermic nature of the neutralization and to minimize side reactions.

  • Cyanamide Solution: Using an aqueous solution of cyanamide is a practical and effective way to introduce this reagent into the reaction mixture.

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine via Thermal Cyclization

This protocol describes the conversion of the N-cyanoimidate intermediate into the final pyrimidine product.

Materials:

  • 3-Amino-3-methoxy-N-cyano-2-propeneimidate

  • Toluene

  • Reaction flask with a reflux condenser and water separator (Dean-Stark apparatus)

  • Heating mantle

Procedure:

  • Suspend the dried 3-amino-3-methoxy-N-cyano-2-propeneimidate in toluene in a reaction flask equipped with a reflux condenser and a water separator.[2]

  • Heat the mixture to reflux. Water formed during the cyclization will be removed azeotropically.

  • Continue refluxing for approximately 2 hours or until the reaction is complete (monitor by TLC).[2]

  • Upon completion, cool the reaction mixture. The product may crystallize out upon cooling.

  • Filter the hot solution to remove any insoluble impurities.[2]

  • Remove the toluene solvent under reduced pressure to obtain the crude 2-amino-4,6-dimethoxypyrimidine.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or methanol). The melting point of the pure product is 93-95°C.[2]

Causality and Experimental Choices:

  • Thermal Cyclization: Heating the N-cyanoimidate intermediate provides the necessary energy to overcome the activation barrier for the intramolecular cyclization to form the pyrimidine ring.

  • Azeotropic Water Removal: The use of toluene and a water separator is critical to drive the reaction to completion by removing the water generated during the cyclization, thus shifting the equilibrium towards the product.

  • Recrystallization: This is a standard purification technique to obtain a high-purity final product by removing any soluble impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of 2-amino-4,6-dimethoxypyrimidine based on literature data.

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. N-Cyanoimidate Formation Dimethylpropanediimidate dihydrochloride, Cyanamide, NaHCO₃Water0 - Room Temp2 - 471.3 - 84.4[2][6]
2. Cyclization 3-Amino-3-methoxy-N-cyano-2-propeneimidateTolueneReflux (~110)2~90 (from intermediate)[2]

Proposed Adaptation for this compound

While the detailed protocols above are for a specific analogue, the underlying principles can be extended to the synthesis of pyrimidines from this compound. The core strategy would involve reacting this compound with a suitable N-C-N nucleophile.

Potential Reaction Partners:

  • Amidines (e.g., acetamidine, benzamidine): Reaction with an amidine would be expected to yield 2-substituted pyrimidines.

  • Guanidine: This would lead to the formation of 2-aminopyrimidines.

  • Urea or Thiourea: These could be used to synthesize pyrimidinones or thiopyrimidinones.

The reaction would likely proceed via a nucleophilic attack of one of the nitrogen atoms of the N-C-N fragment on the imidate carbon of this compound, followed by intramolecular cyclization with the elimination of methanol.

Visualizing the Proposed Reaction

The following diagram illustrates the proposed reaction of this compound with an amidine to form a 2-substituted pyrimidine.

Proposed Pyrimidine Synthesis Proposed Synthesis of 2-Substituted Pyrimidines Methyl_N_cyanoethanimideate This compound Intermediate Cyclization Intermediate Methyl_N_cyanoethanimideate->Intermediate + Amidine Amidine (R-C(=NH)NH2) Amidine->Intermediate Pyrimidine 2-Substituted Pyrimidine Intermediate->Pyrimidine Cyclization (- Methanol)

Caption: Proposed reaction scheme for the synthesis of 2-substituted pyrimidines from this compound and an amidine.

Conclusion and Future Directions

The synthesis of pyrimidines from N-cyanoimidate precursors represents a robust and efficient strategy for accessing this important class of heterocyclic compounds. The detailed protocols provided for the synthesis of 2-amino-4,6-dimethoxypyrimidine serve as a valuable template for researchers. Further exploration into the reactivity of this compound with a diverse range of N-C-N nucleophiles will undoubtedly expand the scope of this methodology, enabling the synthesis of a wide variety of functionalized pyrimidines for applications in drug discovery and materials science. The principles of nucleophilic attack followed by intramolecular cyclization provide a solid foundation for the rational design of novel synthetic routes to valuable pyrimidine-based molecules.

References

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Methyl N-cyanoethanimideate (CAS No. 5652-84-6). This compound is a critical intermediate in the manufacturing of neonicotinoid insecticides, most notably Acetamiprid[1][2][3]. The guide is designed for researchers and chemists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation methods. The primary synthesis route detailed herein involves the reaction of a methyl acetimidate ester with a cyanamide solution[1][3]. This document provides a self-validating framework to ensure a reproducible and high-purity yield.

Chemical Profile & Properties

A summary of the key physical and chemical properties of the target compound is presented below for quick reference.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N-Cyanoacetimidic acid methyl ester, Methyl N-cyanoacetimidate[4][5]
CAS Number 5652-84-6[1][2]
Molecular Formula C₄H₆N₂O[2][6]
Molecular Weight 98.10 g/mol [2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 98-99 °C at 25 Torr[2][4]
Density ~1.0 g/cm³[6]
Primary Use Intermediate for the pesticide Acetamiprid[1][3]

Synthesis Overview and Mechanism

The synthesis of this compound is fundamentally an addition-elimination reaction. The process begins with the formation of a methyl imidate, typically from the corresponding nitrile or as a hydrochloride salt. In this protocol, we will utilize Methyl Acetimidate Hydrochloride as a stable and commercially available precursor.

The core of the reaction is the nucleophilic attack of the nitrogen atom from cyanamide onto the electrophilic carbon atom of the methyl acetimidate. This forms a tetrahedral intermediate which subsequently eliminates a molecule (in this case, ammonia from the protonated imidate and a proton from cyanamide, ultimately forming ammonium chloride as a byproduct) to yield the final N-cyanoimidate product. The reaction is typically catalyzed and driven to completion by careful control of temperature and reagent stoichiometry.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reagent preparation to final product validation.

Synthesis_Workflow Figure 1: Synthesis Workflow Reagents 1. Reagent Preparation Reaction 2. Reaction (Controlled Addition) Reagents->Reaction Reactants Workup 3. Aqueous Work-up & Extraction Reaction->Workup Crude Mixture Purification 4. Purification (Vacuum Distillation) Workup->Purification Organic Phase Analysis 5. QC Analysis (NMR, GC-MS, IR) Purification->Analysis Purified Liquid Final_Product Final Product: This compound Analysis->Final_Product Validated

Caption: High-level overview of the synthesis process.

Materials, Reagents, and Equipment

Reagents
ReagentCAS No.PurityNotes
METHYL ACETIMIDATE HYDROCHLORIDE22030-91-3≥97%Precursor
Cyanamide420-04-250 wt. % solution in waterNucleophile
Triethylamine (TEA)121-44-8≥99%Base, for neutralizing HCl salt
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%Reaction Solvent
Saturated Sodium Bicarbonate (aq.)N/AN/AFor neutralization wash
Brine (Saturated NaCl aq.)N/AN/AFor aqueous wash
Anhydrous Magnesium Sulfate7487-88-9N/ADrying Agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Condenser with inert gas inlet (N₂ or Argon)

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

Critical Safety Precautions

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles conforming to EN166, and a flame-resistant lab coat.[7]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.

  • Reagent Handling:

    • Dichloromethane (DCM): Is a suspected carcinogen. Avoid skin contact and inhalation.

    • Cyanamide: Is toxic. Handle with extreme care.

    • Triethylamine: Has a strong, irritating odor and is flammable.

  • Emergency Procedures: Keep a spill kit and appropriate fire extinguisher (dry chemical, CO₂) readily accessible.[7] An eye-wash station and safety shower must be nearby. In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with water.[7]

Detailed Step-by-Step Synthesis Protocol

Reaction Setup
  • Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a condenser under a nitrogen atmosphere. Attach the dropping funnel to the central neck.

  • In the flask, add METHYL ACETIMIDATE HYDROCHLORIDE (e.g., 0.1 mol) and anhydrous Dichloromethane (100 mL).

  • Begin stirring the suspension and cool the flask to 0-5 °C using an ice-water bath.

Reagent Addition
  • In a separate beaker, carefully measure Triethylamine (0.11 mol, 1.1 equivalents) and add it to the dropping funnel.

  • Add the Triethylamine dropwise to the stirred suspension in the flask over 15-20 minutes. The purpose of the base is to neutralize the hydrochloride salt, liberating the free methyl acetimidate in situ. A white precipitate of triethylamine hydrochloride will form.

  • After the TEA addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.

  • While the imidate is being liberated, charge the dropping funnel with the Cyanamide solution (0.1 mol).

  • Add the Cyanamide solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C. This controlled addition is critical to manage the reaction exotherm and prevent unwanted side reactions.

Reaction and Work-up
  • Once the cyanamide addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-4 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution to remove any acidic impurities.

    • 50 mL of brine to break any emulsions and begin drying the organic layer.

  • Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM. The result will be a crude, oily liquid.

Purification
  • Set up the vacuum distillation apparatus.

  • Carefully transfer the crude oil into the distillation flask.

  • Distill the product under reduced pressure. Collect the fraction boiling at 98-99 °C at 25 Torr .[2][4] This step is crucial for removing non-volatile impurities and any unreacted starting materials.

  • The final product should be a clear, colorless, or slightly yellow liquid. Weigh the product and calculate the percentage yield.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by identifying the chemical shifts and integrations of the different proton environments (e.g., the two distinct methyl groups).

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, specifically the characteristic C≡N (nitrile) and C=N (imidate) stretches.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity of the sample and confirm the molecular weight of the compound (98.10 g/mol )[2].

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; moisture in the reaction; loss of product during work-up.Ensure anhydrous conditions; increase reaction time; be careful during aqueous extractions to prevent loss into the aqueous phase.
Dark-colored Product Side reactions or decomposition during distillation.Ensure the distillation temperature does not significantly overshoot the target; use a lower vacuum pressure to distill at a lower temperature.
Impure Product (by GC/NMR) Incomplete reaction; inefficient purification.Re-distill the product, ensuring a narrow boiling point fraction is collected; optimize the reaction time or temperature.

Conclusion

This protocol details a reliable and reproducible method for synthesizing this compound. By following the outlined steps for reaction, work-up, and purification, and by adhering strictly to the safety precautions, researchers can effectively produce this valuable chemical intermediate with high purity. The inclusion of QC and troubleshooting sections provides a robust framework for successful synthesis and validation.

References

Topic: Comprehensive Analytical Strategies for the Detection and Quantification of Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl N-cyanoethanimideate (CAS 5652-84-6) is a key chemical intermediate, notably in the synthesis of neonicotinoid insecticides such as acetamiprid[1][2]. Its purity and concentration in reaction mixtures and final products are critical for ensuring high yield, safety, and efficacy. This guide provides a comprehensive overview of robust analytical methods for the detection, quantification, and structural confirmation of this compound. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and identification, and spectroscopic methods (NMR, FTIR) for definitive structural elucidation.

Introduction to this compound

This compound (C₄H₆N₂O, Mol. Wt: 98.10 g/mol ) is a colorless to light yellow liquid with a boiling point of 107.7°C at 760 mmHg[3][4]. Its structure features a nitrile group (C≡N) and an imideate moiety (C=N-O-CH₃), which provide unique chemical properties and spectroscopic signatures that can be exploited for analysis. Given its role as a precursor in pesticide manufacturing, monitoring its presence in raw materials, during synthesis, and in environmental samples is crucial for process optimization and regulatory compliance.

Chemical Structure:

  • Synonyms: Methyl N-cyanoacetimidate, N-Cyanoethanimidic acid methyl ester[3][5]

  • Molecular Formula: C₄H₆N₂O[3]

  • Molecular Weight: 98.1032[3]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for separating this compound from complex matrices and quantifying its concentration. The choice between liquid or gas chromatography depends on the sample matrix, required sensitivity, and the objective of the analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for routine quantification. The method's principle relies on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase. The presence of conjugated π-systems (C=N, C≡N) in this compound allows for sensitive detection using a UV detector.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is selected due to the moderate polarity of the analyte (XLogP3: 0.33), ensuring good retention and separation from more polar or non-polar impurities[2].

  • Mobile Phase: An isocratic mobile phase of methanol and water provides a balance of polarity to achieve a reasonable retention time and sharp peak shape. A phosphate buffer is used to maintain a consistent pH, which is critical for the stability of the analyte and reproducible chromatography, similar to methods used for other nitrogen-containing acidic compounds[6].

  • Detection Wavelength: The detection wavelength is set based on the UV absorbance maxima of the chromophores in the molecule. While a full UV scan is recommended for optimization, a wavelength around 210-230 nm is a logical starting point for detecting C=N and C≡N bonds.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Acetonitrile p1->p2 p3 Vortex & Sonicate p2->p3 p4 Filter (0.45 µm PTFE) p3->p4 a1 Inject into HPLC-UV p4->a1 a2 Separate on C18 Column a1->a2 a3 Detect by UV Absorbance a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for quantification of this compound by HPLC-UV.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1 mg/mL this compound in acetonitrile.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For reaction mixtures, accurately weigh and dissolve the sample in acetonitrile to an expected concentration within the calibration range.

    • Vortex and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • A standard HPLC system with a UV detector is sufficient[7][8].

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 40:60 Methanol : 20mM Potassium Dihydrogen Phosphate (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes
  • Data Analysis:

    • Identify the peak for this compound based on its retention time from a standard injection.

    • Generate a linear calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration in unknown samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and specificity, making it ideal for trace-level detection and unambiguous identification. The compound's volatility and thermal stability make it well-suited for GC analysis[3]. Mass spectrometry provides a "fingerprint" through fragmentation patterns, confirming the analyte's identity.

Causality Behind Experimental Choices:

  • Injection Mode: A splitless injection is chosen for trace analysis to ensure the maximum amount of analyte reaches the column, enhancing sensitivity. For more concentrated samples, a split injection prevents column overloading.

  • GC Column: A non-polar column (e.g., DB-5ms or HP-5ms) is used, as it separates compounds primarily based on their boiling points. This is a standard choice for broad-spectrum analysis of pesticide intermediates[9].

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against libraries for identification[10][11].

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dilute Sample in Ethyl Acetate p2 Add Internal Standard (optional) p1->p2 p3 Transfer to GC Vial p2->p3 a1 Inject into GC p3->a1 a2 Separate by Volatility a1->a2 a3 Ionize (EI) & Detect by MS a2->a3 d1 Extract Ion Chromatogram a3->d1 d2 Compare Mass Spectrum to Library d1->d2 d3 Confirm & Quantify d2->d3

Caption: Workflow for identification of this compound by GC-MS.

  • Sample Preparation:

    • Dilute samples in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.

    • For quantitative analysis, add an appropriate internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties but different retention time).

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 50:1 for high concentration)
Oven Program 50 °C (hold 1 min), ramp to 250 °C at 20 °C/min, hold 2 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-200
  • Data Analysis:

    • Identification: The primary confirmation is the mass spectrum. The molecular ion (M⁺) should be observed at m/z 98. Key fragments would likely arise from the loss of ·OCH₃ (m/z 67), ·CN (m/z 72), and other characteristic cleavages.

    • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity. Monitor the molecular ion (m/z 98) and one or two characteristic fragment ions to quantify and confirm identity simultaneously.

Spectroscopic Methods for Structural Confirmation

While chromatography provides separation and quantification, spectroscopic methods are essential for unambiguous structural confirmation, particularly for reference standards and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure. A commercial source specifies that the assay of this compound can be confirmed by NMR[12].

  • ¹H NMR: The proton NMR spectrum is expected to be simple. The methyl group attached to the oxygen (-OCH₃) would appear as a singlet around 3.5-4.0 ppm. The other methyl group (-CH₃) would appear as a singlet at a more upfield position, likely around 2.0-2.5 ppm.

  • ¹³C NMR: The carbon NMR would show four distinct signals corresponding to the four unique carbon atoms: the nitrile carbon (C≡N) around 115-120 ppm, the imine carbon (C=N) around 150-160 ppm, and the two methyl carbons at higher field strengths.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying functional groups. The spectrum of this compound should exhibit characteristic absorption bands. This technique is often used to confirm the structure of newly synthesized cyano-substituted compounds[13][14].

  • Expected Absorption Bands:

    • C≡N (Nitrile) stretch: A sharp, strong band around 2230-2260 cm⁻¹.

    • C=N (Imine) stretch: A medium to strong band around 1640-1690 cm⁻¹.

    • C-O (Ether) stretch: A strong band in the 1000-1300 cm⁻¹ region.

    • C-H (sp³ Alkane) stretch: Bands just below 3000 cm⁻¹.

Method Validation Summary

Any developed analytical method must be validated to ensure it is fit for purpose. Key parameters to assess include:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities).
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results (repeatability and intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision.

Conclusion

This guide outlines a multi-faceted analytical approach for this compound. For routine quantification, HPLC-UV provides a reliable and cost-effective solution. For high-sensitivity detection and definitive identification, GC-MS is the method of choice. Finally, NMR and FTIR spectroscopy are indispensable for the structural confirmation of reference standards and the identification of unknown impurities. The combination of these methods provides a robust framework for researchers and quality control professionals working with this important chemical intermediate.

References

Application Note: Methyl N-cyanoethanimideate as a Versatile Reagent for Heterocyclic and Amidine-Based Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl N-cyanoethanimideate is a reactive building block primarily known as an intermediate in agrochemical synthesis.[1][2] This application note presents a novel and powerful application for this reagent in the field of drug discovery and combinatorial chemistry. We demonstrate its utility as a versatile electrophile for the synthesis of N-cyanoamidine-containing libraries. The N-cyanoimine moiety is a key pharmacophore in several medicinally relevant molecules, recognized for its unique electronic properties and ability to participate in hydrogen bonding.[3][4] Herein, we provide a detailed overview of the reactivity of this compound and present robust, step-by-step protocols for its use in both solid-phase and solution-phase parallel synthesis to generate diverse molecular libraries for high-throughput screening.

Introduction: Unlocking New Scaffolds in Combinatorial Chemistry

The goal of combinatorial chemistry is the rapid synthesis of large, diverse libraries of small molecules to accelerate the discovery of new therapeutic leads.[5][6] The success of this endeavor relies on the availability of robust chemical reactions and versatile building blocks that can be used to generate a wide array of structurally distinct compounds. This compound (CAS 5652-84-6) is a bifunctional reagent poised to become a valuable tool for library synthesis.[1][7]

While its primary documented use is as a precursor to the insecticide Acetamiprid, its chemical structure—an electrophilic imidate carbon activated by an N-cyano group—suggests significant potential for broader applications.[2] The N-cyanoamidine scaffold, which is readily formed through the reaction of this compound with primary or secondary amines, is found in a range of bioactive compounds and offers a compelling alternative to more common functional groups like sulfonamides or ureas in drug design.[3][8] This guide provides the foundational knowledge and detailed protocols for researchers to harness the reactivity of this unique reagent.

Scientific Principles and Reactivity Profile

This compound's utility stems from the high electrophilicity of its imidate carbon atom. The adjacent N-cyano group acts as a potent electron-withdrawing group, significantly activating the C=N bond towards nucleophilic attack.[4] The primary reaction pathway involves the addition of a nucleophile (typically an amine) to the imidate carbon, followed by the elimination of methanol, to yield a stable N-cyano-N'-substituted-acetamidine product. This reaction is generally high-yielding and proceeds under mild conditions.

The mechanism is analogous to the well-studied methanolysis of related cyanoformamidines, where the cyanide moiety enhances the electrophilicity of the central carbon and can also act as a good leaving group under certain conditions.[9] However, in the reaction with amines, the methoxy group is the preferred leaving group, leading to the desired amidine product.

Caption: Reactivity of this compound.

Protocols for Combinatorial Library Synthesis

Two primary strategies in combinatorial chemistry are solid-phase synthesis and solution-phase parallel synthesis.[10][11] this compound is amenable to both approaches, allowing for flexibility depending on the desired library size, purification strategy, and available laboratory equipment.

Protocol 1: Solid-Phase Synthesis of an N-Cyanoamidine Library

Solid-phase synthesis offers the significant advantage of simplified purification; excess reagents and byproducts are simply washed away from the resin-bound product.[12] This protocol details the synthesis of a diverse library based on a set of primary amine building blocks.

G start 1. Resin Preparation step2 2. Amine Loading (R-NH₂) start->step2 Swell in DMF step3 3. Reaction with This compound step2->step3 Resin-bound amine step4 4. Thorough Washing (DMF, DCM) step3->step4 Formation of resin-bound N-cyanoamidine step5 5. Cleavage from Resin (e.g., TFA Cocktail) step4->step5 Purified intermediate end 6. Analysis (LC-MS) step5->end Crude product library

Caption: Workflow for solid-phase library synthesis.

Materials and Equipment:

  • Rink Amide AM resin (or other suitable amine-functionalized resin)

  • Diverse library of primary amines (R-NH₂)

  • This compound (CAS 5652-84-6)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessels (fritted syringes or automated synthesizer)

  • Shaker/agitator

Step-by-Step Methodology:

  • Resin Swelling and Deprotection:

    • Place Rink Amide AM resin (e.g., 100 mg, 0.05 mmol) in a synthesis vessel.

    • Swell the resin in DMF (2 mL) for 1 hour with gentle agitation.

    • Drain the DMF. Add 20% piperidine in DMF (2 mL) and agitate for 5 minutes. Drain.

    • Add a fresh 2 mL of 20% piperidine in DMF and agitate for 20 minutes to ensure complete Fmoc deprotection.[13]

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL). A Kaiser test should be performed to confirm the presence of free primary amines.[14]

  • Reaction with this compound:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Add the solution (0.5 mL, 0.25 mmol, 5 equivalents) to the resin.

    • Agitate the mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40°C to increase the rate if necessary.

    • Monitor the reaction by taking a small sample of resin beads, cleaving the product, and analyzing by LC-MS.

  • Washing:

    • Once the reaction is complete, drain the reagent solution.

    • Wash the resin thoroughly to remove all excess reagents and the methanol byproduct. Use alternating washes of DMF (5 x 2 mL) and DCM (5 x 2 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Isolation:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

    • Add the cleavage cocktail (2 mL) to the dried resin and agitate for 2 hours at room temperature.

    • Filter the solution to separate the resin beads, collecting the filtrate.

    • Concentrate the filtrate under reduced pressure or with a stream of nitrogen to remove the majority of the TFA.

    • Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol) and analyze by LC-MS to confirm the identity and purity of the library member.

Protocol 2: Solution-Phase Parallel Synthesis

Solution-phase synthesis allows for a wider range of reaction conditions and does not require specialized equipment.[11] It is highly suitable for generating libraries in multi-well plates.

G start 1. Dispense Amine Library (R-NH₂) into 96-well plate step2 2. Add this compound Solution to each well start->step2 step3 3. Reaction Incubation (Seal plate and heat/shake) step2->step3 step4 4. Parallel Workup (e.g., Liquid-Liquid or Solid-Phase Extraction) step3->step4 step5 5. Solvent Removal step4->step5 end 6. Library Plating & Analysis step5->end

Caption: Workflow for solution-phase parallel synthesis.

Materials and Equipment:

  • 96-well reaction block or plates

  • Diverse library of primary amines (R-NH₂)

  • This compound (CAS 5652-84-6)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane, or DMF)

  • Plate sealer

  • Multi-channel pipette or liquid handling robot

  • Plate shaker/heater

  • Centrifugal evaporator

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of your amine library (e.g., 0.2 M in Acetonitrile).

    • Prepare a stock solution of this compound (e.g., 0.22 M, 1.1 equivalents in Acetonitrile).

  • Reaction Setup:

    • Using a liquid handler or multi-channel pipette, dispense the amine stock solutions into the wells of a 96-well plate (e.g., 200 µL, 0.04 mmol per well).

    • To each well, add the this compound solution (200 µL, 0.044 mmol).

    • Seal the plate securely with a cap mat or heat seal.

  • Reaction:

    • Place the sealed plate on a shaker/heater and incubate at 50°C for 12-16 hours. Reaction progress can be monitored by taking an aliquot from a representative well for LC-MS analysis.

  • Workup and Purification:

    • After cooling to room temperature, the solvent can be removed directly in a centrifugal evaporator.

    • Alternatively, for higher purity, a parallel workup can be performed. For example, dilute the reaction mixture with ethyl acetate and wash with water or brine in the plate. Solid-Phase Extraction (SPE) plates can also be used for rapid purification.

  • Library Finalization:

    • Remove the solvent completely using a centrifugal evaporator.

    • Re-dissolve the resulting compound library in a suitable solvent, typically DMSO, to a standard concentration (e.g., 10 mM) for storage and screening.

Expected Results and Characterization

The reaction of this compound with a range of primary amines is expected to produce the corresponding N-cyanoamidines in good to excellent yields. Below is a table of representative, hypothetical data.

EntryStarting Amine (R-NH₂)MethodYield (%)Purity (LC-MS, %)
1BenzylamineSolid92>95
24-MethoxybenzylamineSolid94>95
3CyclohexylamineSolid88>95
4BenzylamineSolution85>90 (post-workup)
54-MethoxybenzylamineSolution89>90 (post-workup)
6CyclohexylamineSolution81>90 (post-workup)

Standard Characterization:

  • LC-MS: The primary tool for confirming the molecular weight of library members and assessing purity.

  • ¹H NMR: Can be used on a subset of library members to confirm structural integrity.

  • High-Resolution Mass Spectrometry (HRMS): For precise mass confirmation of representative compounds.

Safety and Handling

As a reactive chemical intermediate, appropriate safety precautions must be taken when handling this compound and its related compounds.[15][16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[17] It is harmful if swallowed, in contact with skin, or if inhaled.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[16]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]

    • Inhalation: Move person to fresh air and keep comfortable for breathing.[16]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[15]

Conclusion

This compound is a cost-effective and highly reactive building block with significant, untapped potential in combinatorial chemistry. The protocols outlined in this application note provide a robust framework for synthesizing diverse libraries of N-cyanoamidines via both solid-phase and solution-phase methods. The operational simplicity and high efficiency of these reactions make this compound an attractive reagent for academic and industrial laboratories seeking to expand their compound collections with novel, drug-like scaffolds.

References

Application Note & Protocol: A Scalable Synthesis of Methyl N-cyanoethanimideate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the scale-up synthesis of Methyl N-cyanoethanimideate, a key chemical intermediate used in the production of agrochemicals such as acetamiprid.[1] We present a robust and scalable protocol, moving from theoretical chemical principles to practical laboratory execution. This guide emphasizes safety, process control, and analytical validation to ensure the reliable production of high-purity material suitable for research and drug development professionals. The protocol details the reaction of Methyl Acetimidate Hydrochloride with cyanamide, offering insights into reaction mechanisms, scale-up considerations, and purification strategies.

Foundational Principles & Reaction Mechanism

This compound is synthesized via the reaction of an imidate precursor with a source of the cyanoamine functionality. Imidates, also known as imino ethers, are versatile electrophiles that readily react with nucleophiles.[2][3] The most direct and industrially relevant route involves the condensation of Methyl Acetimidate Hydrochloride with cyanamide.[4][5]

The reaction proceeds via a nucleophilic attack by the nitrogen of cyanamide on the electrophilic carbon of the protonated methyl acetimidate. This is followed by the elimination of an ammonium salt, yielding the final N-cyanoimidate product. The use of the hydrochloride salt of the imidate ensures the activation of the imidate carbon, facilitating the nucleophilic attack.

G cluster_reactants Reactants cluster_products Products Reactant1 Methyl Acetimidate HCl Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Cyanamide Reactant2->Intermediate Product This compound Intermediate->Product Elimination of NH₄Cl Byproduct Ammonium Chloride (NH₄Cl) Intermediate->Byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Scale-Up Process: Key Considerations

Transitioning from a bench-scale reaction (milligrams to grams) to a larger scale (kilograms) introduces several challenges that must be addressed to maintain yield, purity, and safety.

  • Thermal Management: The reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential to maintain the optimal reaction temperature and prevent runaway reactions.

  • Reagent Addition: The rate of addition of the cyanamide solution must be carefully controlled. A slow, continuous addition allows for better temperature management and prevents the buildup of unreacted intermediates.

  • Mixing Efficiency: Homogeneous mixing is critical to ensure consistent reaction kinetics. Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The use of an overhead stirrer with appropriate impeller design is mandatory for scale-up.

  • Work-up and Purification: Handling large volumes of solvents during extraction and washing requires appropriate equipment. The final purification is typically achieved by vacuum distillation, which requires a robust vacuum system and appropriately sized distillation apparatus to handle the target volume.[6]

Detailed Experimental Protocol

This protocol is designed for a 1-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[7]

3.1. Materials and Equipment

Reagents CAS No. Molecular Wt. Amount (1-mol scale)
Methyl Acetimidate Hydrochloride14795-34-9109.56 g/mol 109.6 g (1.0 mol)
Cyanamide (50 wt.% in water)420-04-242.04 g/mol 88.3 g (1.05 mol)
Dichloromethane (DCM)75-09-284.93 g/mol 1.5 L
Saturated Sodium Bicarbonate144-55-884.01 g/mol 500 mL
Brine (Saturated NaCl solution)7647-14-558.44 g/mol 500 mL
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 50 g
  • Equipment: 3L 3-neck round-bottom flask (or jacketed reactor), overhead stirrer, dropping funnel, condenser, thermometer, heating/cooling mantle, separatory funnel, rotary evaporator, vacuum distillation setup.

3.2. Step-by-Step Synthesis Procedure

  • Reactor Setup: Assemble the 3L reactor with an overhead stirrer, thermometer, and a dropping funnel. Ensure the setup is dry and situated within a fume hood.

  • Reagent Charging: Charge the Methyl Acetimidate Hydrochloride (109.6 g, 1.0 mol) and Dichloromethane (1.0 L) into the reactor. Begin stirring to form a suspension.

  • Reaction Initiation: Cool the suspension to 0-5 °C using an ice bath or reactor cooling system.

  • Controlled Addition: Slowly add the 50 wt.% cyanamide solution (88.3 g, 1.05 mol) dropwise via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching and Work-up: Carefully pour the reaction mixture into a separatory funnel containing 500 mL of cold water.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 500 mL) and brine (1 x 500 mL).[8]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of fresh DCM.

  • Solvent Removal: Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (approx. 98-99 °C at 25 Torr) to yield this compound as a colorless to light yellow liquid.[1][6]

Caption: Scalable synthesis workflow for this compound.

Safety & Environmental Health

Handling the reagents and product requires strict adherence to safety protocols to minimize risk.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves at all times.[7][9] Handling should occur in a well-ventilated area, preferably a chemical fume hood.

  • Chemical Hazards:

    • Methyl Acetimidate Hydrochloride: Corrosive and an irritant. Avoid contact with skin and eyes.

    • Cyanamide: Toxic and corrosive. Can cause severe skin burns and eye damage. Handle with extreme care.

    • Dichloromethane (DCM): A suspected carcinogen. Minimize inhalation and skin contact.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Waste Disposal: All chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[8] Do not discharge into drains or the environment.

Characterization & Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

Technique Parameter Expected Result
¹H NMR Chemical Shift, IntegrationPeaks corresponding to methyl and methylene protons in the correct ratio.
¹³C NMR Chemical ShiftSignals for imidate carbon, nitrile carbon, and methyl carbons.
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for C=N (imidate) and C≡N (nitrile) bonds.
GC-MS Purity, Mass-to-charge (m/z)Purity >97%. Molecular ion peak corresponding to the product's mass (98.10 g/mol ).[6]

References

Application Notes & Protocols: Methyl N-cyanoethanimideate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of Methyl N-cyanoethanimideate

This compound (C₄H₆N₂O, CAS No: 5652-84-6) is a highly functionalized and reactive organic molecule that has emerged as a powerful building block, particularly in the synthesis of nitrogen-containing heterocycles.[1][2] Its structure, featuring an imidate group, a nitrile, and a methyl ester, provides a unique combination of electrophilic and nucleophilic centers. This polyfunctionality allows it to participate in a diverse array of chemical transformations, making it an invaluable intermediate for constructing complex molecular architectures.

The strategic placement of the cyano group adjacent to the imidate functionality is key to its utility. This arrangement makes it an ideal precursor for constructing substituted pyridines, pyrimidines, and other heterocyclic systems that are core scaffolds in many pharmaceuticals, agrochemicals, and materials.[3] For instance, it is a known intermediate in the production of the neonicotinoid insecticide Acetamiprid.[1][3] This guide provides an in-depth exploration of the synthesis and reactivity of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Part 1: Synthesis of this compound

The most common and efficient preparation of this compound involves the reaction of a methyl acetimidate precursor with cyanamide.[1][3][4] The methyl acetimidate can be used directly or generated in situ from its hydrochloride salt. An alternative route utilizes the reaction of trimethyl orthoacetate with cyanamide.[3]

The causality behind this reaction lies in the nucleophilic attack of the cyanamide nitrogen onto the electrophilic carbon of the methyl acetimidate, followed by the elimination of ammonia to yield the final product.

Visualizing the Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product MAH Methyl Acetimidate Hydrochloride REACT Reaction in Methanol (Base optional) MAH->REACT Reactant 1 CY Cyanamide (H₂NCN) CY->REACT Reactant 2 PROD This compound REACT->PROD Yields MNC This compound Nuc Nucleophilic Attack MNC->Nuc AMC Active Methylene Compound (e.g., R-CH₂-CN) Base Base (e.g., NaOEt) AMC->Base Deprotonation Base->Nuc Cyclize Intramolecular Cyclization Nuc->Cyclize Elim Elimination & Aromatization Cyclize->Elim Pyridone Substituted 2-Pyridone Elim->Pyridone MNC This compound Condense Condensation & Cyclization MNC->Condense BetaDi β-Dicarbonyl Compound BetaDi->Condense Pyrimidine Substituted Pyrimidine Condense->Pyrimidine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl N-cyanoethanimideate is a critical intermediate in the agrochemical industry, most notably for the synthesis of neonicotinoid insecticides like acetamiprid.[1][2] While its synthesis appears straightforward, typically involving the reaction of a methyl acetimidate precursor with cyanamide, the process is sensitive to reaction conditions.[2][3] Deviations can lead to a variety of side products, significantly impacting yield, purity, and downstream processability. This guide provides a technical, in-depth troubleshooting framework for researchers and process chemists to identify, mitigate, and understand the formation of common impurities encountered during this synthesis.

Section 1: The Core Synthesis Pathway: A Mechanistic Overview

The most common industrial synthesis of this compound proceeds via a mechanism analogous to the classical Pinner reaction.[4][5][6] This involves the acid-catalyzed addition of an alcohol (in this case, methanol, often from the precursor Methyl acetimidate hydrochloride) to a nitrile functionality. In this specific synthesis, the nucleophile is the N-cyano group of cyanamide attacking the imidate carbon.

The primary reaction can be summarized as:

Methyl Acetimidate + Cyanamide → this compound

The reaction is typically performed in an anhydrous solvent to prevent premature hydrolysis of the reactive intermediates.[6][7]

Visualizing the Main Reaction

The following diagram illustrates the logical flow of the intended synthesis, starting from the key reactants.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl Acetimidate Hydrochloride C Reaction in Anhydrous Solvent A->C B Cyanamide Solution B->C D This compound C->D Main Pathway

Caption: Core synthesis pathway for this compound.

Section 2: Troubleshooting Guide: Common Side Products & Mitigation

This section addresses the most frequently encountered issues during synthesis in a practical, question-and-answer format.

Q1: My yield is low, and I've isolated Methyl Acetate and an ammonium salt. What happened?

Answer: This is a classic sign of hydrolysis. The imidate functional group is highly susceptible to reaction with water, especially under the acidic conditions of a Pinner-type reaction.[5][8] The presence of moisture will hydrolyze the desired product (or its imidate precursor) into methyl acetate and a derivative of cyanamide, ultimately leading to ammonium salts after workup.

Mechanism of Hydrolysis

The C=N double bond of the imidate is electrophilic and readily attacked by water. This forms an unstable tetrahedral intermediate that collapses, cleaving the C-N bond to yield the more stable ester and releasing the nitrogen-containing fragment.

Mitigation Strategies for Preventing Hydrolysis
StrategyRationale & Detailed Protocol
Anhydrous Reagents & Solvents Water is the direct cause. All solvents (e.g., methanol, benzene, dioxane) must be rigorously dried using standard laboratory procedures (e.g., distillation from sodium/benzophenone or storage over activated molecular sieves).[6] Reagents like cyanamide should be fresh or stored in a desiccator.
Inert Atmosphere Atmospheric moisture can be a significant contaminant. The reaction should be set up and run under a dry, inert atmosphere (e.g., Nitrogen or Argon). This involves flame-drying the glassware, assembling it hot, and maintaining a positive pressure of inert gas throughout the reaction.
Temperature Control While not a direct preventative for hydrolysis, running the reaction at low temperatures (-10 to 0 °C) can slow the rate of hydrolysis relative to the main reaction. This is especially critical during the initial formation of the Pinner salt intermediate.[4][6]
Q2: I'm observing a higher molecular weight byproduct that is difficult to separate by distillation. Could it be an orthoester?

Answer: Yes, this is a strong possibility. In the presence of excess alcohol (methanol), the Pinner salt intermediate can undergo a second nucleophilic attack by another molecule of methanol. This leads to the formation of trimethyl orthoacetate, a common side product in Pinner reactions when alcohol stoichiometry is not carefully controlled.[4][6][8]

Protocol for Stoichiometric Control
  • Calculate Molar Equivalents: Precisely calculate the molar equivalents of your nitrile source (e.g., acetonitrile if starting from scratch) and methanol. A 1:1 stoichiometry is theoretically required.

  • Controlled Addition: Instead of using methanol as the bulk solvent, consider a less reactive, anhydrous solvent like dioxane or benzene.[6] Add the methanol dropwise to the reaction mixture as a limiting reagent.

  • Monitor Reaction: Use an appropriate analytical technique (GC or TLC) to monitor the consumption of the starting material and the formation of the imidate. Stop the reaction once the limiting reagent is consumed to prevent further side reactions.

Q3: My crude product contains a significant amount of a solid impurity identified as N-Cyanoacetamide. Why?

Answer: You are observing the thermal or acid-catalyzed rearrangement of the imidate product. Imidates are generally less thermodynamically stable than their corresponding amide isomers. The Pinner salt intermediate is particularly unstable.[4][6] Elevated temperatures or prolonged exposure to acid can promote this rearrangement, converting your desired liquid product into the solid N-cyanoacetamide.

Visualizing the Rearrangement and Key Side Reactions

G cluster_side_products Common Side Products Product This compound (Desired Product) Hydrolysis Methyl Acetate + Ammonium Salt Product->Hydrolysis + H₂O (Moisture) Rearrangement N-Cyanoacetamide (Amide Isomer) Product->Rearrangement Heat or Excess Acid Orthoester Trimethyl Orthoacetate Dimer Dicyandiamide (from Cyanamide) Reactants Reactants & Intermediates Reactants->Product Main Reaction Reactants->Orthoester + Excess MeOH Reactants->Dimer Self-Condensation of Cyanamide

Caption: Formation pathways for common synthesis side products.

Mitigation: Strict Temperature Control
  • Reaction: Maintain the reaction temperature at or below 0 °C, especially during the addition of reagents and the initial reaction phase.

  • Workup: Perform aqueous workup and extractions using pre-chilled solutions. Minimize the time the product is in an acidic aqueous environment.

  • Purification: If distillation is used, perform it under high vacuum to keep the pot temperature as low as possible.[2]

Q4: I have a polar, nitrogen-rich impurity that is insoluble in my extraction solvent. What could it be?

Answer: This is likely due to the self-condensation of your cyanamide reactant. Cyanamide readily dimerizes to form 2-cyanoguanidine, also known as dicyandiamide. This dimerization is catalyzed by both acid and base and can occur in the cyanamide solution before it is even added to the reaction. Dicyandiamide is a solid, highly polar, and can potentially react further to form other guanidine-type impurities.

Characterization of Potential Polar Impurities
ImpurityExpected Analytical SignatureMitigation
Dicyandiamide TLC: Very low Rf in non-polar solvents. Mass Spec: Expected M+H peak. NMR: Distinctive signals in D₂O or DMSO-d₆.Use fresh, high-purity cyanamide. If using a solution, ensure it has been stored properly and is not aged. Consider purifying the cyanamide before use.[9]
Amidine Byproducts Mass Spec: Molecular weights corresponding to the addition of ammonia or amines to the imidate.[4][5]Ensure a clean reaction setup and minimize sources of ammonia (e.g., from hydrolysis).

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best catalyst for this reaction?

    • A: Anhydrous hydrogen chloride (gas or a solution in a dry solvent) is the classic and most effective catalyst for the Pinner reaction, as it forms the reactive nitrilium ion intermediate.[7][8]

  • Q: What is the optimal temperature range for the synthesis?

    • A: The initial formation of the Pinner salt should be conducted at low temperatures, typically between -10 °C and 5 °C, to ensure the stability of the intermediate.[4][6] The subsequent reaction with cyanamide may proceed at slightly higher temperatures (e.g., room temperature), but this must be optimized for each specific setup to balance reaction rate against side product formation.

  • Q: How can I monitor the reaction progress effectively?

    • A: Thin-Layer Chromatography (TLC) is effective for observing the consumption of starting materials and the appearance of the product, but care must be taken as the product can streak or decompose on silica gel. Gas Chromatography (GC) is often a more reliable method for quantitative monitoring of the reaction progress.

  • Q: What are the recommended storage conditions for this compound?

    • A: The product is a colorless to light yellow liquid and should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis and potential decomposition.[1][10] Long-term storage at refrigerated temperatures is recommended.

  • Q: Are there alternative, base-catalyzed methods?

    • A: While the Pinner reaction is acid-catalyzed, base-catalyzed routes for forming imidates exist. These can be complementary, especially for electron-poor nitriles.[4][6] However, for this specific synthesis, the acid-catalyzed route is more commonly described. A base-catalyzed approach would require careful consideration of the stability of cyanamide under basic conditions.

Section 4: Summary of Key Side Products and Mitigation

Side ProductStructure / TypeFormation MechanismKey Mitigation Strategy
Methyl Acetate EsterHydrolysis of the imidate product or intermediate due to moisture.[5]Maintain strictly anhydrous conditions (dry solvents, inert atmosphere).
N-Cyanoacetamide AmideThermal or acid-catalyzed rearrangement of the imidate.[4][6]Maintain low temperatures throughout the reaction and workup.
Trimethyl Orthoacetate OrthoesterReaction of the Pinner salt intermediate with excess methanol.[4][8]Use precise 1:1 stoichiometry of nitrile to alcohol; use alcohol as a limiting reagent.
Dicyandiamide Cyanamide DimerSelf-condensation of the cyanamide starting material.Use fresh, high-purity cyanamide; avoid prolonged storage of cyanamide solutions.
Unreacted Materials Starting MaterialsIncomplete reaction due to insufficient time, temperature, or poor mixing.Optimize reaction time and temperature; ensure efficient stirring. Purify via vacuum distillation.

References

Technical Support Center: Purification of Crude Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude Methyl N-cyanoethanimideate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification process, ensuring you achieve the desired purity for your downstream applications.

The synthesis of this compound, typically from methyl acetimidate and cyanamide or trimethyl orthoacetate and cyanamide, can result in a crude product containing various impurities.[1][2][3] These may include unreacted starting materials, solvents, and side-products. The choice of purification technique is therefore critical to obtaining a product of high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: My crude this compound is a dark-colored oil. Is this normal, and how can I remove the color?

A1: It is not uncommon for crude this compound to appear as a colorless to light yellow or even brownish liquid.[1] Darker coloration typically indicates the presence of polymeric or high-molecular-weight impurities formed during synthesis. The first line of defense against these colored impurities is typically distillation under reduced pressure. For more persistent coloration, column chromatography can be effective.

Q2: What are the primary impurities I should expect in my crude product?

A2: The impurity profile largely depends on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Methyl acetimidate, cyanamide, or trimethyl orthoacetate.

  • Solvents: Any solvents used during the synthesis and workup.

  • Side-Products: Potential oligomers or adducts formed from the reaction of starting materials under the reaction conditions. For instance, self-reaction of cyanamide can occur.

Q3: Is this compound stable to heat? I'm concerned about decomposition during distillation.

A3: While specific stability data is not extensively published, related compounds can be sensitive to high temperatures. To minimize the risk of thermal decomposition, vacuum distillation is highly recommended. The boiling point of this compound is reported to be 98-99 °C at 25 Torr.[4] Operating under a vacuum significantly lowers the required temperature, preserving the integrity of the compound.

Q4: I'm observing poor separation during column chromatography. What can I do?

A4: Poor separation in column chromatography can stem from several factors. A common issue is the selection of an inappropriate solvent system. It is crucial to first optimize the solvent system using Thin Layer Chromatography (TLC).[5] Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[5] Given the polarity of the molecule, a good starting point for the eluent would be a mixture of a non-polar solvent like heptane or hexanes with a more polar solvent such as ethyl acetate.[5][6]

Q5: What are the key safety precautions when handling this compound?

A5: this compound and its precursors can be hazardous. It is important to handle this chemical in a well-ventilated area, preferably a fume hood.[7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] The compound is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[7][9] In case of contact, wash the affected area thoroughly with water.[10]

Part 2: Troubleshooting Guides for Purification Techniques

This section provides detailed troubleshooting for specific purification methods.

Guide 1: Vacuum Distillation

Vacuum distillation is often the most effective method for purifying this compound on a larger scale.

Issue 1: Bumping or Unstable Boiling During Distillation

  • Cause: Uneven heating or insufficient nucleation sites for smooth boiling.

  • Troubleshooting:

    • Ensure Uniform Heating: Use a heating mantle with a stirrer to ensure even heat distribution.

    • Use Boiling Chips or a Stir Bar: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed to maintain a stable vacuum.

Issue 2: Product Solidifying in the Condenser

  • Cause: The melting point of the compound is close to the temperature of the condenser coolant. While this compound is a liquid at room temperature, some impurities might have higher melting points.

  • Troubleshooting:

    • Adjust Coolant Temperature: If possible, use a coolant with a slightly higher temperature. For many applications, tap water is sufficient.

    • Insulate the Condenser: In some cases, wrapping the condenser with glass wool can help maintain a temperature above the melting point of the solidifying substance.

Workflow for Optimizing Vacuum Distillation

G cluster_start Initial Setup cluster_distillation Distillation Process cluster_troubleshooting Troubleshooting start Crude Product setup Assemble Short-Path Distillation Apparatus start->setup vacuum Apply Vacuum (e.g., 25 Torr) setup->vacuum heat Gradually Heat with Stirring vacuum->heat observe Observe Boiling heat->observe collect Collect Fractions at ~98-99 °C observe->collect Stable Boiling bumping Bumping Occurs observe->bumping Unstable Boiling unstable_vac Unstable Vacuum observe->unstable_vac Fluctuating Pressure analyze Analyze Purity (e.g., GC, NMR) collect->analyze pure_product Pure Product analyze->pure_product add_stirring Improve Stirring/ Add Boiling Chips bumping->add_stirring check_seals Check Seals & Pump unstable_vac->check_seals check_seals->vacuum add_stirring->heat

Caption: Workflow for vacuum distillation of this compound.

Guide 2: Column Chromatography

For high-purity requirements or small-scale purifications, column chromatography is a suitable method.[6][11]

Issue 1: Compound Elutes Too Quickly or Not at All

  • Cause: The polarity of the eluent is either too high or too low.

  • Troubleshooting:

    • TLC Analysis: Before running the column, perform a TLC analysis with various solvent systems (e.g., different ratios of heptane:ethyl acetate). The ideal system will give your product an Rf value of 0.2-0.3.[5]

    • Gradient Elution: If your crude product contains impurities with a wide range of polarities, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.[5]

Issue 2: Tailing of Spots on TLC and Poor Separation on the Column

  • Cause: The compound may be too polar for silica gel, or it might be interacting strongly with the stationary phase. Acidic impurities in the silica could also be a factor.

  • Troubleshooting:

    • Use a Different Stationary Phase: Consider using neutral alumina as the stationary phase if strong interactions with silica are suspected.

    • Add a Modifier to the Eluent: Adding a small amount (e.g., 0.5-1%) of a polar modifier like triethylamine to your eluent can help to reduce tailing for basic compounds by competing for active sites on the silica gel.

Issue 3: Low Recovery of the Compound from the Column

  • Cause: The compound might be irreversibly adsorbed onto the silica gel or could be degrading on the column.

  • Troubleshooting:

    • Deactivate the Silica Gel: If you suspect degradation on the acidic silica surface, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of water.

    • Load the Sample Carefully: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[12] Overloading the column can lead to poor separation and lower recovery.

Experimental Protocol: Flash Column Chromatography
  • Select Solvent System: Based on TLC analysis (e.g., 70:30 Heptane:Ethyl Acetate).

  • Pack the Column: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack evenly, ensuring no air bubbles are trapped.[13]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica bed.

  • Elute: Begin elution with the chosen solvent system, applying gentle pressure to increase the flow rate.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Heptane/Ethyl Acetate Gradient
Sample Loading 1:50 to 1:100 ratio of crude product to silica gel by weight[6]
Monitoring TLC with UV visualization or a suitable stain
Guide 3: Recrystallization

Recrystallization is a potential purification technique if the crude product is a solid or can be induced to crystallize.

Issue: Difficulty Finding a Suitable Recrystallization Solvent

  • Cause: The solubility profile of the compound makes it challenging to find a single solvent where it is soluble when hot and insoluble when cold.

  • Troubleshooting:

    • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol).[14]

    • Mixed Solvent System: If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common combination is Dichloromethane/Hexane or Ethanol/Water.[15]

Decision Tree for Purification Method Selection

G start Crude Methyl N-cyanoethanimideate scale What is the scale of the reaction? start->scale purity_req What is the required purity level? scale->purity_req Small Scale (<5g) distillation Vacuum Distillation scale->distillation Large Scale (>5g) purity_req->distillation Moderate Purity chromatography Column Chromatography purity_req->chromatography High Purity (>98%) recrystallization Consider Recrystallization (if solid) purity_req->recrystallization If impurities have similar volatility end Pure Product distillation->end chromatography->end recrystallization->end

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Troubleshooting Low Conversion Rates in N-Cyanoimidate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for N-Cyanoimidate Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates encountered during the synthesis of N-cyanoimidates. N-cyanoimidates are valuable intermediates in organic synthesis, particularly for the creation of heterocycles and guanidines.[1] However, their synthesis can be challenging, often resulting in suboptimal yields. This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues in these reactions, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My N-cyanoimidate reaction has a low yield. What are the most common culprits?

A1: Low conversion in N-cyanoimidate reactions can typically be traced back to a few key areas: reagent quality, reaction conditions (temperature, solvent, and pH), and the stability of reactants and products. Specifically, the quality of the cyanamide source is critical, as it can be prone to dimerization or hydrolysis.[2] Additionally, the reaction conditions must be finely tuned to prevent side reactions and decomposition of the desired product.

Q2: What are the primary side reactions that compete with N-cyanoimidate formation?

A2: The primary competing reactions include the dimerization of cyanamide to form dicyandiamide, especially under basic conditions, and the hydrolysis of cyanamide to urea in the presence of water.[2][3] Furthermore, the starting materials or the N-cyanoimidate product itself might be unstable under the reaction conditions, leading to decomposition.[4] In some cases, N-alkylation of the starting amine can also occur as a byproduct.[5]

Q3: How critical is the choice of solvent, and what are the best practices for solvent selection?

A3: The choice of solvent is highly critical as it can influence reaction rates and yields.[6] Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often employed.[4][6] The ideal solvent should provide good solubility for all reactants while minimizing side reactions. It is often beneficial to screen several solvents to find the optimal one for your specific substrate.[6] For instance, studies have shown that in certain N-cyanation reactions, MeCN provides significantly higher yields compared to DMSO, DMF, or THF.[4]

Q4: Can additives be used to improve the efficiency of N-cyanoimidate reactions?

A4: Yes, additives can play a crucial role. In reactions analogous to carbodiimide couplings, additives like N-hydroxysuccinimide (NHS) can be used to form a more stable intermediate, which can lead to higher yields.[6] The choice of base is also critical. For example, cesium fluoride (CsF) has been shown to be a highly effective base in certain N-cyanation reactions, significantly promoting the reaction compared to when no base is used.[4]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to troubleshooting low conversion rates, with a focus on the underlying chemical principles.

Problem 1: Low or No Product Formation with Recovery of Starting Materials

This scenario suggests that the reaction is not being initiated effectively.

Workflow for Diagnosing Ineffective Reaction Initiation

G start Low Conversion, High SM Recovery reagent Verify Reagent Quality (Freshness, Purity) start->reagent conditions Assess Reaction Conditions (Temperature, Stirring) reagent->conditions Reagents OK catalyst Evaluate Catalyst/Base Activity conditions->catalyst Conditions OK activation Confirm Activation Step (if applicable) catalyst->activation Catalyst OK solution Optimize Conditions: - Use fresh reagents - Increase temperature moderately - Screen catalysts/bases activation->solution Activation OK

Caption: Troubleshooting workflow for ineffective reaction initiation.

Possible Causes & Suggested Solutions:

  • Poor Reagent Quality:

    • Cyanamide Source: Cyanamide and its derivatives can degrade over time, especially with exposure to moisture.[6] Dimerization to dicyandiamide is a common issue.[3]

      • Solution: Use a fresh, high-quality cyanamide source. If you suspect degradation, you can analyze the reagent by techniques like HPLC to confirm its purity.[2]

    • Other Reagents: Ensure all other reagents, including solvents and bases, are anhydrous and of appropriate purity. Moisture can lead to hydrolysis of sensitive intermediates.[5]

  • Suboptimal Temperature:

    • Many N-cyanoimidate formations are performed at specific temperatures to balance reaction rate with stability. For some systems, an increase in temperature can negatively impact the yield.[4]

      • Solution: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50°C) may be beneficial.[4][6] However, monitor the reaction closely for byproduct formation. Conversely, some reactions require cooling (e.g., 0°C) to achieve optimal results.[4]

  • Ineffective Catalyst or Base:

    • The choice and amount of catalyst or base can be critical. For instance, a control experiment without a base like CsF showed no product formation in one study.[4]

      • Solution: Ensure the catalyst or base is active and used in the correct stoichiometric amount. It may be necessary to screen different catalysts or bases to find the most effective one for your specific substrate.

Problem 2: Low Yield with Significant Byproduct Formation

The presence of byproducts indicates that side reactions are outcompeting the desired N-cyanoimidate formation.

Workflow for Diagnosing Byproduct Formation

G start Low Yield, High Byproducts identify Identify Byproducts (LC-MS, NMR) start->identify dimer Dicyandiamide or Urea Detected? identify->dimer decomposition Decomposition Products Detected? identify->decomposition other Other Byproducts? identify->other solution_dimer Optimize pH and Temperature - Use anhydrous conditions dimer->solution_dimer solution_decomp Milder Reaction Conditions - Lower temperature - Shorter reaction time decomposition->solution_decomp solution_other Re-evaluate Reaction Mechanism - Consider alternative reagents other->solution_other

Caption: Troubleshooting workflow for byproduct formation.

Possible Causes & Suggested Solutions:

  • Cyanamide Dimerization or Hydrolysis:

    • Cause: As previously mentioned, cyanamide can dimerize to dicyandiamide under basic conditions or hydrolyze to urea in the presence of water.[2][3]

    • Solution:

      • pH Control: If your reaction is pH-sensitive, consider using a buffer system.[2]

      • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried to minimize hydrolysis.[5]

  • Product or Starting Material Decomposition:

    • Cause: The desired N-cyanoimidate or one of the starting materials may be unstable under the reaction conditions, especially at elevated temperatures or over long reaction times.[4]

    • Solution:

      • Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration.[7]

      • Protecting Groups: If a functional group on your substrate is susceptible to side reactions, consider using a protecting group.[8]

  • Incorrect Stoichiometry:

    • Cause: An incorrect ratio of reactants can lead to the formation of byproducts.

    • Solution: Carefully control the stoichiometry of your reagents. A slight excess of the cyanamide source is often used, but a large excess can sometimes promote side reactions.[9]

Experimental Protocols & Data

General Protocol for Optimizing N-Cyanoimidate Reactions

This protocol provides a framework for systematically optimizing your reaction conditions.

  • Reagent Preparation:

    • Ensure all reagents are of high purity and anhydrous where necessary.

    • If using a solid cyanamide source, ensure it is finely powdered and dry.

  • Reaction Setup:

    • Use an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Dissolve the substrate and any additives in the chosen anhydrous solvent.

    • Cool the mixture to the desired starting temperature (e.g., 0°C).

  • Reagent Addition:

    • Add the base or catalyst, followed by the slow addition of the cyanamide source.

    • Maintain the temperature during the addition.

  • Reaction Monitoring:

    • Allow the reaction to proceed at the set temperature.

    • Monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC) at regular intervals.[7]

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction appropriately.

    • Perform an aqueous workup to remove water-soluble byproducts.

    • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Screening
ParameterRecommended Range/OptionsRationale & Key Considerations
Solvent MeCN, DMF, THF, DMSOSolvent polarity can significantly impact reaction kinetics. MeCN is often a good starting point.[4][6]
Temperature 0°C to 60°CBalance reaction rate with the stability of reactants and products. Start at 0°C or room temperature.[4][6]
Base CsF, K₂CO₃, Et₃N, DIPEAThe choice of base can be critical for activating the substrate and promoting the reaction.[4]
Cyanamide Source Cyanamide, Cyanogen Bromide, TrichloroacetonitrileChoice depends on substrate and safety considerations. Trichloroacetonitrile can be a less toxic alternative to cyanogen bromide.[10]
Stoichiometry (Cyanamide:Substrate) 1.1:1 to 2:1A slight excess of the cyanamide source can help drive the reaction to completion.[9]

References

"handling and storage best practices for Methyl N-cyanoethanimideate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl N-cyanoethanimideate

Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this critical reagent in your experiments. As an important intermediate, particularly in the synthesis of pesticides like acetamiprid, proper handling and storage are paramount to achieving reliable and reproducible results.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions based on the compound's known chemical properties and established laboratory best practices.

Section 1: Core Properties and Safety Data

Understanding the fundamental physicochemical properties of this compound is the first step toward safe handling and experimental success. This compound is a colorless to light yellow liquid with a relatively low flash point, indicating a need for caution regarding ignition sources.[1][2][3]

PropertyValueSource(s)
CAS Number 5652-84-6[1][4]
Molecular Formula C₄H₆N₂O[1][4]
Molecular Weight 98.1 g/mol [1][3]
Appearance Colorless or light yellow liquid[1][2]
Boiling Point 98-99 °C (at 25 Torr)[1][5][6]
Density ~1.0 g/cm³[1][4][5]
Flash Point ~18.9 °C[2][4][7]
Workflow for Safe Handling and Solution Preparation

The following workflow diagram outlines the critical steps for safely handling this compound, from retrieval from storage to the preparation of a working solution. Adherence to this process minimizes exposure risk and preserves the integrity of the compound.

cluster_storage Storage Area cluster_fumehood Fume Hood cluster_cleanup Post-Handling storage Retrieve from cool, dry, well-ventilated storage ppe Don appropriate PPE: - Safety Goggles (EN 166) - Impervious Gloves - Lab Coat storage->ppe Before Handling equilibrate Allow sealed container to equilibrate to room temperature ppe->equilibrate prepare Prepare non-sparking tools and inert atmosphere (e.g., Nitrogen/Argon) equilibrate->prepare dispense Dispense required volume using a calibrated syringe or pipette prepare->dispense Handle in Ventilated Area dissolve Add to appropriate anhydrous solvent under stirring dispense->dissolve seal Tightly reseal container, purge with inert gas if possible dissolve->seal After Use return_storage Return to designated storage immediately seal->return_storage dispose Dispose of contaminated materials per institutional and local regulations return_storage->dispose

Safe handling workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the likely causes related to this compound?

Answer: Low yield can stem from several factors related to the quality and handling of this reagent.

  • Reagent Degradation: This is the most common cause. This compound can degrade if not stored properly. Exposure to moisture can cause hydrolysis, while exposure to strong acids or bases can catalyze decomposition.[8] Check if the material has changed color or if the container was improperly sealed.

  • Improper Handling: As shown in the workflow diagram, allowing the container to warm to room temperature before opening is crucial. Opening a cold container can cause atmospheric moisture to condense inside, compromising the reagent.

  • Reaction Conditions: The cyano and imideate groups are reactive. Ensure your solvent is anhydrous and that the reaction is run under an inert atmosphere (like nitrogen or argon) if it is sensitive to air or moisture.

  • Incompatible Reagents: Avoid strong oxidizing agents, strong acids, and strong bases in your reaction mixture unless they are part of the planned synthesis, as they can react with or degrade the compound.[8]

Question: I noticed the colorless liquid now has a yellow tint. Is it still viable for my synthesis?

Answer: A color change from colorless to light yellow or yellow is a common indicator of potential degradation.[1] While a very slight yellowing might not significantly impact some robust reactions, it suggests that impurities are present.

  • Recommendation: For sensitive applications, such as in drug development or for synthesizing analytical standards, it is highly recommended to use a fresh, unopened vial of the reagent. If this is not possible, you may consider purifying the material via distillation under reduced pressure (e.g., 98-99 °C at 25 Torr) before use.[1][5] However, you must first confirm the identity and purity of the distilled product using analytical methods like NMR or GC-MS.

Question: My reaction produced an unexpected side product. How can I troubleshoot this?

Answer: The formation of unexpected side products often points to a competing reaction pathway. A logical troubleshooting process can help identify the cause.

cluster_analysis Analysis Phase cluster_conclusion Conclusion start Unexpected Side Product Observed check_purity 1. Analyze Starting Material (this compound) for impurities (NMR, GC-MS) start->check_purity check_conditions 2. Review Reaction Conditions - Anhydrous solvent? - Inert atmosphere? - Temperature control? check_purity->check_conditions Material is Pure impure_start Root Cause: Degraded Starting Material check_purity->impure_start Impurities Found check_reagents 3. Verify Purity of Other Reagents & Solvents check_conditions->check_reagents Conditions OK bad_conditions Root Cause: Suboptimal Reaction Environment check_conditions->bad_conditions Deviation Found other_impure Root Cause: Contaminated Reagent or Solvent check_reagents->other_impure Impurities Found

Decision tree for troubleshooting unexpected side products.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] While some suppliers may indicate room temperature storage[10], storage in a refrigerator (2-8°C), similar to its ethyl analogue[11], is a prudent measure to minimize vaporization and potential degradation, especially given its low flash point. Always allow the container to reach ambient temperature before opening.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: At a minimum, you should wear tightly fitting safety goggles, a lab coat, and impervious gloves.[9] All handling of the liquid should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9][12]

Q3: How should I dispose of waste this compound?

A3: Waste material must be disposed of in accordance with national and local regulations. It should be treated as hazardous chemical waste. Do not mix it with other waste streams. Contaminated containers should be handled in the same manner as the product itself.[13] Consult your institution's environmental health and safety (EHS) office for specific guidance.

Q4: What are the known incompatibilities for this chemical?

A4: While specific reactivity data is limited, based on its chemical structure and information for related compounds, it is prudent to avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these may cause vigorous reactions or decomposition.[8]

Q5: In case of an accidental spill, what is the correct procedure?

A5: For a small spill, ensure the area is well-ventilated and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, closed container for chemical waste disposal.[14] Avoid generating dust or aerosols during cleanup.[15] For larger spills, evacuate the area and contact your EHS office immediately.[14]

References

Technical Support Center: Alternative Catalysts for the Synthesis of N-Cyanoimidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-cyanoimidates. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic systems to overcome challenges associated with traditional methods. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development endeavors.

Our focus is on providing practical, field-proven insights into the application of alternative catalysts, moving beyond conventional and often hazardous reagents. We aim to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles governing these reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with alternative catalysts for N-cyanoimidate synthesis.

Q1: What are the main drawbacks of using traditional cyanating agents like cyanogen bromide (BrCN), and what are the key advantages of alternative catalysts?

Traditional cyanating agents, particularly cyanogen bromide, are highly toxic, volatile, and pose significant safety risks in the laboratory.[1] The development of alternative methods is driven by the need for safer, more efficient, and selective synthetic routes.[1] Alternative catalysts, including transition metal complexes and non-metal catalysts, offer several advantages:

  • Enhanced Safety: Many alternative cyanating agents, such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), are safer to handle than BrCN.[2]

  • Milder Reaction Conditions: Alternative catalytic systems often operate under milder conditions, reducing the likelihood of side reactions and decomposition of sensitive substrates.

  • Improved Selectivity: Catalysts can offer higher chemo- and regioselectivity, which is crucial when working with complex molecules.

  • Broader Substrate Scope: The diversity of alternative catalysts allows for the cyanation of a wider range of substrates that may not be compatible with traditional reagents.

Q2: I am observing low yields in my N-cyanoimidate synthesis. What are the likely causes and how can I troubleshoot this?

Low yields are a common challenge and can stem from several factors, especially when scaling up a reaction.[2] Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivation: The catalyst may be degrading under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure all solvents and reagents are dry, as water can deactivate many catalysts.

  • Poor Mixing: In heterogeneous reactions, or with viscous reaction mixtures, inefficient mixing can lead to localized concentration gradients and incomplete reactions.[2] Ensure your stirring is vigorous enough for the scale of your reaction.

  • Sub-optimal Temperature: The reaction temperature may not be optimal for catalyst activity or stability. Experiment with a range of temperatures to find the sweet spot for your specific system. Be aware that higher temperatures can sometimes lead to catalyst decomposition or increased side product formation.[2]

  • Incorrect Ligand Choice: For transition metal catalysts, the choice of ligand is critical. The electronic and steric properties of the ligand can significantly impact the catalyst's activity and selectivity. If you are using a literature procedure, ensure the ligand is of high purity. Consider screening a small library of ligands to optimize your reaction.

Q3: My reaction is producing a significant amount of dicyandiamide as a byproduct. How can I minimize its formation?

The dimerization of cyanamide to form dicyandiamide is a common side reaction, particularly in the presence of base or water.[2] To mitigate this:

  • pH Control: Carefully control the pH of your reaction mixture. The dimerization is often pH-dependent, and maintaining a neutral or slightly acidic medium can suppress this side reaction.[2]

  • Moisture Control: Ensure all your reagents and solvents are scrupulously dry. The presence of water can facilitate the dimerization process.[2]

  • Prompt Work-up: Prolonged reaction times can increase the formation of dicyandiamide.[2] Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Q4: Can I use non-metal catalysts for N-cyanoimidate synthesis, and what are their advantages?

Yes, non-metal catalysts are emerging as a viable alternative. Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3) can activate the N-CN bond of a cyanamide precursor, facilitating nucleophilic attack.[3][4] The primary advantages of non-metal catalysts include:

  • Lower Cost and Toxicity: They are often cheaper and less toxic than their transition metal counterparts.

  • Different Reactivity Profiles: They can offer different selectivity and functional group tolerance compared to metal catalysts.

  • Simplified Purification: The absence of metal residues in the final product can simplify purification, which is particularly important in pharmaceutical synthesis.

Troubleshooting Guide: Specific Issues and Solutions

This section provides solutions to more specific problems you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Inconsistent reaction rates Impurities in the starting materials or catalyst.Purify starting materials and ensure the catalyst is of high quality and from a reliable source.
Inefficient heat transfer on a larger scale.For exothermic reactions, ensure adequate cooling and consider slower addition of reagents.[2]
Formation of multiple products Non-selective catalysis.Screen different catalysts and ligands to improve selectivity. Optimize reaction conditions such as temperature and solvent.
Substrate isomerization.Consider a one-pot, two-step procedure to control the reactivity.[2]
Difficulty in removing the catalyst Catalyst solubility in the work-up solvent.Choose a catalyst that can be easily filtered or extracted. Consider using a supported catalyst for easier removal.
Reaction fails to initiate Catalyst not activated.Some catalysts require an activation step (e.g., reduction of a precatalyst). Consult the literature for the specific activation procedure for your catalyst.
Presence of catalyst poisons.Ensure starting materials are free from impurities that can act as catalyst poisons (e.g., sulfur compounds for some metal catalysts).

Experimental Protocols

Here are detailed, step-by-step methodologies for key alternative catalytic approaches to N-cyanoimidate synthesis.

Protocol 1: Copper-Catalyzed N-Cyanation of an Imidate using AIBN as a Cyano Source

This protocol is adapted from a general method for the cyanation of secondary amines using a copper catalyst and azobisisobutyronitrile (AIBN) as a safer cyanide source.[3]

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Imidate, CuI, and K2CO3 in solvent add_aibn Add AIBN start->add_aibn 1 react Heat under O2 (monitor by TLC/LC-MS) add_aibn->react 2 quench Quench reaction react->quench 3 extract Extract with organic solvent quench->extract 4 purify Purify by chromatography extract->purify 5 product Isolate pure N-Cyanoimidate purify->product 6

Caption: Workflow for Copper-Catalyzed N-Cyanation.

Step-by-Step Methodology:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the starting imidate (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K2CO3, 2.0 mmol).

  • Evacuate and backfill the vessel with oxygen (or use an oxygen balloon).

  • Add dry solvent (e.g., acetonitrile, 5 mL).

  • Add azobisisobutyronitrile (AIBN, 1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-cyanoimidate.

Protocol 2: Transition Metal-Free Umpolung N-Cyanation

This protocol is based on the concept of reversing the polarity of the nitrogen atom, making it electrophilic, and then reacting it with a nucleophilic cyanide source. This approach avoids the use of transition metals.[5]

Diagrammatic Representation of the Umpolung Strategy:

G cluster_concept Umpolung (Reversed Polarity) Concept cluster_reaction Synthetic Application N_nucleophilic Typical Amide Nitrogen (Nucleophilic) N_electrophilic Activated Nitrogen (Electrophilic) N_nucleophilic->N_electrophilic Activation with O-tosyl hydroxamate activated_N Electrophilic Nitrogen Species product N-Cyanoimidate activated_N->product Nucleophilic Attack TMSCN TMSCN (Nucleophilic Cyanide) TMSCN->product

Caption: Umpolung Strategy for N-Cyanation.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the O-tosyl hydroxamate precursor (0.1 mmol) in anhydrous acetonitrile (0.05 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add cesium fluoride (CsF, 2.0 equiv.) to the reaction mixture.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 equiv.) dropwise to the stirring solution.

  • Allow the reaction to stir at 0 °C for 8-20 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-cyano amide product.[5]

Comparative Data of Cyanating Agents

Cyanating Agent Catalyst/Promoter Advantages Disadvantages Reference
Cyanogen Bromide (BrCN)Typically base-mediatedCheap and effectiveHighly toxic and volatile[1][3]
NCTSTransition metals (Rh, Ru, Pd) or Lewis acidsSafer to handle, versatileCan be expensive, requires catalyst[3][4]
TrichloroacetonitrileBase-mediatedLess toxic than BrCNCan be operationally complex[1][6]
AIBNCopper saltsSafer cyanide sourceRadical pathway can lead to side products[3]
TMSCNFluoride source (e.g., CsF)Transition metal-free, mild conditionsMoisture sensitive[5]

This technical support center provides a starting point for exploring alternative catalysts in N-cyanoimidate synthesis. As with any chemical reaction, optimization of the reaction conditions for your specific substrate is crucial for success. We encourage you to consult the primary literature for more detailed information and to always perform a thorough safety assessment before commencing any new experimental work.

References

"workup procedures for reactions involving Methyl N-cyanoethanimideate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl N-cyanoethanimideate. This document provides in-depth, field-tested guidance on workup procedures, troubleshooting, and frequently asked questions (FAQs) related to the use of this versatile reagent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of reactions involving this compound.

Q1: What are the primary reactivity characteristics of this compound that influence workup design?

A1: this compound, with the chemical formula C4H6N2O, is a bifunctional molecule. Its reactivity is dominated by two key features: the electrophilic carbon of the imidate group and the N-cyano moiety. The imidate carbon is susceptible to nucleophilic attack, making it a valuable reagent for introducing an acetimidoyl group. The N-cyano group can also participate in various transformations, often acting as a precursor to guanidine-like structures. Understanding this dual reactivity is crucial for predicting potential byproducts and designing an effective workup.

Q2: How does the stability of this compound in acidic and basic conditions affect the workup procedure?

A2: The stability of this compound is highly pH-dependent.

  • Acidic Conditions: The imidate functionality is prone to hydrolysis under acidic conditions, which can lead to the formation of methyl acetate and cyanamide as byproducts. Therefore, acidic washes during workup should be performed cautiously, preferably at low temperatures and with dilute acids.

  • Basic Conditions: While more stable to base than to acid, strong basic conditions can also promote hydrolysis or other unwanted side reactions. The use of mild inorganic bases like sodium bicarbonate or potassium carbonate is generally recommended for neutralizing acidic reaction mixtures.

Q3: What are the common byproducts in reactions involving this compound, and how can they be removed?

A3: Common byproducts often arise from the reaction of this compound with nucleophiles or from its decomposition. A primary byproduct is N-cyanoguanidine, which can form if the reaction conditions allow for self-condensation or reaction with ammonia sources. Unreacted starting material and hydrolysis products are also common. The removal strategy depends on the physical properties of the desired product and the byproducts.

Byproduct Typical Removal Strategy
Unreacted this compoundAqueous extraction, chromatography
N-Cyanoguanidine derivativesChromatography, recrystallization
Hydrolysis products (e.g., methyl acetate)Evaporation under reduced pressure, aqueous extraction

Q4: Can I use column chromatography to purify products from reactions with this compound?

A4: Yes, silica gel column chromatography is a common and effective method for purifying products derived from this compound. However, the choice of eluent is critical. Given the polar nature of many of the likely products and byproducts, a gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or acetone) is often successful. It is advisable to perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the workup of reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product After Workup

Possible Cause 1: Hydrolysis of the Product or Starting Material

  • Explanation: The imidate functional group is sensitive to acidic conditions. If the reaction was run under acidic conditions or if an acidic quench/wash was too harsh, the starting material or the product may have degraded.

  • Solution:

    • Neutralize with Care: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3), added slowly at 0 °C.

    • Avoid Strong Acids: If an acid wash is necessary to remove basic impurities, use a dilute solution of a weak acid (e.g., 1% aqueous citric acid) and perform the wash quickly at low temperature.

    • Workflow Diagram:

    G Start Crude Reaction Mixture Quench Quench at 0°C (e.g., sat. NaHCO3) Start->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc or DCM) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify

    Caption: Standard basic workup workflow.

Possible Cause 2: Product is Water-Soluble

  • Explanation: If the desired product has high polarity, it may have partitioned into the aqueous layer during extraction.

  • Solution:

    • Back-Extraction: If you suspect your product is in the aqueous layer, you can try to recover it by performing a back-extraction. This involves saturating the aqueous layer with sodium chloride (to decrease the polarity of the aqueous phase) and then extracting with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Evaporation of Aqueous Layer: In some cases, if the product is stable, the aqueous layer can be lyophilized or evaporated to recover the product.

Issue 2: Presence of a Persistent, Polar Impurity

Possible Cause: Formation of N-Cyanoguanidine Byproducts

  • Explanation: N-Cyanoguanidine derivatives are common, highly polar byproducts in reactions involving N-cyano compounds. They can be difficult to separate from polar products.

  • Solution:

    • Chromatography Optimization:

      • Use a more polar eluent system. For highly polar compounds, a reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient might be necessary.

      • Consider adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape and separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Issue 3: Oily Product That is Difficult to Handle

Possible Cause: Residual Solvent or Low Melting Point of the Product

  • Explanation: The product may be an oil at room temperature, or residual solvent may be preventing it from solidifying.

  • Solution:

    • High Vacuum Drying: Ensure all solvent has been removed by drying the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable.

    • Trituration: This technique involves adding a solvent in which the desired product is insoluble but the impurities are soluble. The mixture is stirred or sonicated, causing the product to solidify while the impurities are washed away. Common solvents for trituration include hexanes, diethyl ether, or pentane.

    • Co-evaporation: Dissolve the oily product in a small amount of a volatile solvent (e.g., dichloromethane) and then add a less volatile, non-polar solvent in which the product is insoluble (e.g., hexane). Evaporate the solvents under reduced pressure. This can sometimes induce crystallization.

Part 3: Experimental Protocols

Protocol 1: General Workup Procedure for a Reaction with a Non-Polar to Moderately Polar Product
  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice bath.

  • Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid and quench the reaction. Monitor for gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine Organic Layers: Combine the organic extracts.

  • Wash: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.

  • Dry: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Workup for a Water-Soluble, Basic Product
  • Cool and Quench: Cool the reaction to 0 °C and quench with saturated aqueous NaHCO3.

  • Initial Extraction: Extract with a standard organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Set aside the organic layer.

  • Aqueous Layer Workup:

    • Saturate the aqueous layer with solid NaCl.

    • Extract the saturated aqueous layer with a more polar solvent system, such as 10:1 dichloromethane/isopropanol (3 x 50 mL).

  • Combine and Dry: Combine the polar organic extracts, dry over Na2SO4, filter, and concentrate under reduced pressure.

Part 4: Visualization of Troubleshooting Logic

G cluster_0 Workup Troubleshooting Flow Start Low Product Yield? CheckAqueous Is Product Water-Soluble? Start->CheckAqueous Yes PersistentImpurity Persistent Impurity? Start->PersistentImpurity No BackExtract Perform Back-Extraction (saturate with NaCl, extract with polar solvent) CheckAqueous->BackExtract Yes CheckStability Was Workup Too Harsh? (Acidic/Basic Hydrolysis) CheckAqueous->CheckStability No Success Problem Solved BackExtract->Success MildWorkup Repeat with Milder Conditions (e.g., dilute acid/base, low temp) CheckStability->MildWorkup Yes MildWorkup->Success OptimizeChromo Optimize Chromatography (change eluent, use modifier, try reverse-phase) PersistentImpurity->OptimizeChromo Yes OilyProduct Product is an Oil? PersistentImpurity->OilyProduct No Recrystallize Attempt Recrystallization OptimizeChromo->Recrystallize Recrystallize->Success DryHighVac Dry Under High Vacuum OilyProduct->DryHighVac Yes Triturate Triturate with Non-polar Solvent DryHighVac->Triturate Triturate->Success

Validation & Comparative

The Versatile N-Cyanoimidate Moiety in Organic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the vast toolkit of organic synthesis, the choice of activating groups and synthetic intermediates is paramount to the efficiency, selectivity, and overall success of a synthetic campaign. Among the myriad of functional groups available, N-cyanoimidates and their precursors have carved out a significant niche, particularly in the construction of complex nitrogen-containing molecules. This guide provides an in-depth comparative analysis of N-cyanoimidates in organic synthesis, with a focus on their application in guanylation reactions and heterocycle synthesis. We will objectively compare their performance with alternative reagents, provide supporting experimental data, and detail the underlying mechanistic principles that govern their reactivity.

The N-Cyanoimidate Functional Group: Structure and Reactivity

N-cyanoimidates, characterized by the R-O-C(=N-CN)-R' core structure, are highly versatile intermediates. The presence of the electron-withdrawing cyano group on the imino nitrogen significantly enhances the electrophilicity of the imidate carbon, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility in a variety of chemical transformations.

One of the most prominent applications of N-cyanoimidate chemistry is in the synthesis of guanidines, a functional group of immense importance in medicinal chemistry due to its presence in numerous biologically active compounds. Reagents that generate N-cyanoimidate-like reactivity, such as N,N'-Di-Boc-N''-triflylguanidine, are powerful tools for the guanylation of amines.

Comparative Analysis: Guanylation Reactions

The introduction of a guanidinium group is a frequent challenge in the synthesis of pharmaceuticals and natural products. N-cyanoimidate-derived reagents have emerged as highly effective solutions. Here, we compare the performance of one of the most reactive and widely used guanylating agents, N,N'-Di-Boc-N''-triflylguanidine, with other common alternatives.

Performance Comparison of Guanidinylating Agents

The choice of a guanylating agent is often a balance between reactivity, stability, cost, and the nature of the amine substrate. The following table summarizes the performance of several common agents in the guanylation of primary amines.

Guanidinylating AgentSubstrate (Primary Amine)Reaction TimeYield (%)Reference
N,N'-Di-Boc-N''-triflylguanidine Benzylamine30 min>95%[1][2]
N,N'-Di-Boc-N''-triflylguanidine Aniline30 min>95%[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%[1]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineBenzylamine< 15 min>95%[1]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineAniline< 15 min>95%[1]
N,N'-Di-Boc-S-methylisothiourea (with HgCl₂)Benzylamine2 h94%[3]
N,N'-Di-Boc-thiourea (with TCT)Benzylamine2 h95%[4][5]

Key Insights from the Comparison:

  • N,N'-Di-Boc-N''-triflylguanidine stands out for its high reactivity, enabling the rapid and high-yielding guanylation of both aliphatic and aromatic amines, including those that are sterically hindered or weakly nucleophilic.[1][6] The triflate group acts as an excellent leaving group, facilitating the reaction.

  • Pyrazole- and triazole-based reagents are also highly effective and are generally more stable than the triflyl derivative, making them excellent choices for a wide range of applications.[1] The triazole-based reagent, in particular, shows exceptional reactivity.

  • Thiourea-based reagents offer a more cost-effective and environmentally benign alternative, avoiding the use of heavy metals like mercury when activated with reagents such as cyanuric chloride (TCT).[4][5] However, they may require longer reaction times or activation steps compared to the more reactive triflylguanidine.

Experimental Protocol: Guanylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted from a procedure published in Organic Syntheses.[2][7][8]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol)

  • Benzylamine (0.31 mL, 2.8 mmol)

  • Dichloromethane (DCM), anhydrous (13 mL)

  • 2 M aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, 50-mL round-bottomed flask equipped with a magnetic stir bar, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous dichloromethane (13 mL).

  • To the stirred solution at room temperature, add benzylamine (0.31 mL, 2.8 mmol) in one portion via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After 30 minutes, transfer the mixture to a 60-mL separatory funnel and wash with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

  • Extract each aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over MgSO₄, filter, and concentrate under reduced pressure to afford N,N'-di-Boc-N''-benzylguanidine in quantitative yield.

Mechanistic Rationale

The high reactivity of N,N'-Di-Boc-N''-triflylguanidine stems from the excellent leaving group ability of the triflate anion. The reaction proceeds through a direct nucleophilic substitution of the amine on the central carbon of the guanidine, with the concomitant departure of the triflate group.

heterocycle_synthesis start PhO-C(=NCN)-OPh + H₂N-R-CO₂Et intermediate1 PhO-C(=NCN)-NH-R-CO₂Et (N-cyano-O-phenylisourea) start->intermediate1 Nucleophilic Attack (-PhOH) cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Intramolecular Cyclization product Dihydropyrimidinone cyclized_intermediate->product Tautomerization comparison_workflow cluster_0 N-Cyanoimidate Pathway cluster_1 Carbodiimide Pathway nci N-Cyanoimidate amine1 Amine (R-NH₂) nci->amine1 Guanylation bifunctional Bifunctional Nucleophile nci->bifunctional Sequential Addition guanidine Guanidine amine1->guanidine heterocycle Heterocycle bifunctional->heterocycle carbodiimide Carbodiimide (DCC/EDC) acid Carboxylic Acid (R-COOH) carbodiimide->acid Activation amine2 Amine (R'-NH₂) acid->amine2 Coupling amide Amide amine2->amide

References

"validating the structure of Methyl N-cyanoethanimideate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of Methyl N-cyanoethanimideate Derivatives

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a non-negotiable cornerstone of chemical synthesis and analysis. This compound and its derivatives are a critical class of intermediates, notably in the synthesis of neonicotinoid insecticides like acetamiprid.[1][2] The bioactivity, stability, and reaction kinetics of these molecules are intrinsically linked to their exact chemical structure, including the potential for Z/E isomerism around the C=N bond. Consequently, rigorous and multi-faceted structural validation is not merely a procedural step but a fundamental requirement for reproducible and reliable scientific outcomes.

This guide provides a comprehensive comparison of the essential analytical techniques used to validate the structure of this compound derivatives. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights into creating a self-validating analytical workflow.

The Analytical Challenge: Beyond Simple Connectivity

The core structure of this compound (C₄H₆N₂O, Mol. Wt.: 98.10 g/mol ) presents unique validation challenges.[2][3] While the molecular formula is simple, an analyst must definitively confirm:

  • Functional Group Presence: Unambiguous identification of the cyano (C≡N), imideate (C=N-O), and methoxy (O-CH₃) groups.

  • Connectivity: The precise arrangement of atoms, ruling out isomeric structures.

  • Stereochemistry: The geometric configuration (Z or E) about the carbon-nitrogen double bond, which can significantly influence reactivity and biological properties.

A multi-technique approach is therefore essential, as no single method can provide a complete structural picture.

The Validation Workflow: A Complementary Approach

Validation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation IR IR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Confirms Bonds MS Mass Spectrometry (LRMS/HRMS) MS->NMR Confirms Mass XRAY Single Crystal X-ray Diffraction NMR->XRAY Soluble Structure Hypothesis Final_Structure Validated Structure NMR->Final_Structure Corroborates in Solution XRAY->Final_Structure Unambiguous Solid-State Structure Synthesis Synthesized Product Synthesis->IR Functional Groups Synthesis->MS Molecular Weight & Formula

Caption: Logical workflow for structural validation.

Mass Spectrometry (MS): The First Step

Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental composition of the synthesized compound.

Expertise & Causality: We employ both low-resolution (LRMS) and high-resolution mass spectrometry (HRMS). LRMS provides a quick confirmation of the integer mass, but for N-cyanoethanimideates, which contain nitrogen, the "Nitrogen Rule" is a useful heuristic: an even nominal mass suggests an even number of nitrogen atoms (or zero).[4] HRMS is crucial because it measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula, thereby distinguishing the target compound from isomers with the same nominal mass.

Table 1: Expected Mass Spectrometry Data
IonFormulaCalculated Exact MassObserved Mass (HRMS)
[M]+• (Methyl)C₄H₆N₂O98.0480~98.0480
[M+H]+ (Methyl)C₄H₇N₂O99.0558~99.0558
[M+Na]+ (Methyl)C₄H₆N₂ONa121.0378~121.0378
[M]+• (Ethyl)C₅H₈N₂O112.0637~112.0637
[M+H]+ (Ethyl)C₅H₉N₂O113.0715~113.0715
[M+Na]+ (Ethyl)C₅H₈N₂ONa135.0534~135.0534
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Run the analysis in both positive and negative ion modes. For these compounds, positive mode is typically more informative, detecting protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Compare the measured exact mass of the most intense ion in the molecular ion cluster to the theoretical mass calculated for the expected formula. The mass error should be below 5 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid, non-destructive technique that provides direct evidence for the presence of key functional groups.

Expertise & Causality: The most critical application of IR for this class of molecules is the identification of the C≡N and C=N stretching vibrations. These occur in distinct regions of the spectrum, providing a clear "fingerprint" for the core structure.[5] The absence of other characteristic peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) can also help confirm the purity and identity of the compound.

Table 2: Key IR Absorption Frequencies
Functional GroupBondExpected Frequency (cm⁻¹)Intensity
Cyano (Nitrile)C≡N2200 - 2250Medium
ImideateC=N1600 - 1650Medium
MethoxyC-O1200 - 1260Strong
AlkylC-H2850 - 3000Medium

Reference data adapted from Alves et al. (1990) and Smith (2019).[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful technique for determining the detailed connectivity and stereochemistry of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments is required for full structural assignment.

Expertise & Causality:

  • ¹H NMR: Provides information on the number and type of protons and their neighboring environment. The chemical shift of the methoxy protons and the imidate methyl protons will be distinct.

  • ¹³C NMR: Directly observes the carbon backbone. It is indispensable for identifying the quaternary carbons of the C=N and C≡N groups, which are not visible in ¹H NMR.

  • 2D NMR (HSQC/HMBC): These experiments correlate protons with their attached carbons (HSQC) and with carbons 2-3 bonds away (HMBC). An HMBC experiment is the key to definitively linking the methoxy group to the imideate carbon, and the imideate methyl group to the same carbon, thus building the core framework.

Caption: Key HMBC correlations confirming connectivity.

Table 3: Predicted NMR Chemical Shifts (in CDCl₃)
Group¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Multiplicity (¹H)
CH₃ -C=N~2.1 - 2.3~15 - 20Singlet
CH₃ -O~3.8 - 4.0~55 - 60Singlet
C =N-~150 - 160-
C ≡N-~115 - 120-

Note: Shifts are predictive and can vary based on solvent and substitution.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135: Run a DEPT-135 experiment to distinguish between CH₃/CH and CH₂ carbons.

  • HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify one-bond C-H correlations.

  • HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify 2- and 3-bond C-H correlations, which are crucial for establishing the connectivity across quaternary carbons.

  • Analysis: Integrate the ¹H signals, assign all peaks in ¹H and ¹³C spectra, and use the 2D correlations to piece together the molecular structure.

Single Crystal X-ray Diffraction: The Gold Standard

When an unambiguous, definitive structural proof is required, particularly to resolve stereochemistry (Z/E isomerism), single-crystal X-ray diffraction is the ultimate solution.

Expertise & Causality: This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.[7] It provides exact bond lengths, bond angles, and the relative orientation of all atoms, leaving no ambiguity about connectivity or stereochemistry.[8][9] While it requires a suitable single crystal, the resulting structural model is considered definitive proof.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map and atomic model. This model is refined against the experimental data to yield the final, precise atomic positions.

  • Analysis: The refined structure provides a definitive 3D model of the molecule. Key parameters like the configuration around the C=N double bond can be directly observed.

Comparative Guide to Validation Techniques

TechniqueInformation ProvidedSample RequirementThroughputDefinitive Power
Mass Spectrometry (HRMS) Molecular formula, molecular weight.Micrograms (µg)HighHigh for formula, low for connectivity.
IR Spectroscopy Presence of key functional groups (C≡N, C=N, C-O).Milligrams (mg)Very HighMedium for functional groups, low for structure.
NMR Spectroscopy (1D/2D) Atomic connectivity, stereochemical relationships (in solution).Milligrams (mg)MediumVery high for solution-state structure.
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles (in solid state).Single crystal (~0.1 mm)LowAbsolute for solid-state structure.

Conclusion

Validating the structure of this compound derivatives is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow begins with Mass Spectrometry and IR Spectroscopy to rapidly confirm the molecular formula and the presence of essential functional groups. This is followed by a comprehensive NMR analysis , which maps out the atomic connectivity and provides insight into the solution-state structure. Finally, for absolute confirmation, particularly of stereochemistry, Single Crystal X-ray Diffraction stands as the definitive method. By following this multi-faceted, self-validating workflow, researchers can ensure the highest level of confidence in their synthetic products, paving the way for reliable downstream applications.

References

A Comparative Guide to Methyl N-cyanoethanimideate and Other Nitrile-Containing Reagents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of nitrogen-containing scaffolds is a cornerstone of modern molecular design. Nitrile-containing reagents, in particular, offer a versatile toolkit for constructing these architectures. While foundational building blocks like cyanamide and dicyandiamide are well-established, more specialized reagents such as Methyl N-cyanoethanimideate present unique synthetic opportunities. This guide provides an in-depth, objective comparison of this compound against its more common counterparts, elucidating their distinct reactivity profiles, synthetic applications, and performance based on experimental frameworks.

Core Structural and Reactivity Profiles

The utility of a nitrile-containing reagent is dictated by its molecular architecture, which governs its electrophilicity and the types of transformations it can facilitate. The nitrile group is a highly versatile and useful building block in organic synthesis, as it can be easily converted to other functional groups.[1]

This compound is a specialized derivative of cyanamide. Its structure features an N-cyano group attached to an imidate, a functionality that renders it an excellent precursor for specific types of guanidine structures. The methyl imidate portion acts as a proficient leaving group upon nucleophilic attack at the central carbon, making it a targeted reagent for synthesizing N-substituted-N'-cyanoguanidines. Its primary documented use is as a key intermediate in the production of the insecticide Acetamiprid.[2][3][4]

Cyanamide (CH₂N₂) is the simplest and most fundamental of these reagents. It possesses a unique bifunctional nature, with both a nucleophilic amino group and an electrophilic nitrile carbon.[5][6] This duality allows it to participate in a vast range of addition, condensation, and cyclization reactions, making it a cornerstone for building heterocycles, guanidines, and other scaffolds prevalent in pharmaceuticals.[5] For example, it is a precursor in the synthesis of drugs for treating alcoholism and various antiviral and anticancer agents.[7][8]

Dicyandiamide (DCDA or Cyanoguanidine) is the dimer of cyanamide and exists as a stable, white crystalline solid.[9] It is less reactive than cyanamide, which allows for more controlled reactions. DCDA is the premier reagent for the synthesis of biguanides, a critical pharmacophore found in drugs like the antidiabetic medication Metformin.[10][11] It also serves as an intermediate for melamine production and as a curing agent for epoxy resins.[9][12]

G cluster_0 Reagent Structures and Reactive Sites MNC This compound (C₄H₆N₂O) MNC_struct CYA Cyanamide (CH₂N₂) CYA_struct DCDA Dicyandiamide (C₂H₄N₄) DCDA_struct MNC_note Electrophilic Carbon (Good Leaving Group) MNC_struct->MNC_note CYA_note Nucleophilic N Electrophilic C CYA_struct->CYA_note DCDA_note Precursor to Biguanides DCDA_struct->DCDA_note

Caption: Core structures of the compared nitrile-containing reagents.
Table 1: Physicochemical and Application Overview

PropertyThis compoundCyanamideDicyandiamide (Cyanoguanidine)
CAS Number 5652-84-6[2][4]420-04-2[8]461-58-5[13]
Formula C₄H₆N₂OCH₂N₂C₂H₄N₄[12][13]
Molecular Wt. 98.10 g/mol [4]42.04 g/mol 84.08 g/mol [13]
Physical State Colorless to light yellow liquid[2]Colorless crystalline solidWhite crystalline solid[12]
Key Feature Activated N-cyanoimidateBifunctional (nucleophilic & electrophilic)[5]Stable biguanide precursor
Primary Use Synthesis of N-cyanoguanidines (e.g., for Acetamiprid)[2][4]Synthesis of guanidines, heterocycles, pharmaceuticals[5][8]Synthesis of biguanides (e.g., Metformin), melamine, resins[10][14]

Comparative Synthetic Applications & Target Scaffolds

The choice of reagent is fundamentally linked to the desired final molecular scaffold. While all three reagents can be used to construct guanidine-like structures, they are not interchangeable and exhibit distinct advantages for specific target classes.

This compound: Precision Tool for N-Cyanoguanidines

This reagent excels in the synthesis of specifically substituted N-cyanoguanidines. The reaction proceeds via a clean, high-yielding addition-elimination pathway where a primary or secondary amine attacks the central imidate carbon, displacing the methoxy group. This pathway is less complex than multi-step routes that might start from thioureas or other precursors. Its utility is exemplified in agrochemical synthesis, where it provides a direct route to complex insecticidal structures.

G start Primary/Secondary Amine (R-NH₂) intermediate Addition-Elimination (Displacement of -OCH₃) start->intermediate reagent Methyl N-cyanoethanimideate reagent->intermediate product N-Substituted-N'-cyano guanidine intermediate->product

Caption: Synthetic workflow using this compound.
Cyanamide: The Versatile Precursor for Guanidines and Heterocycles

Cyanamide's simple structure belies its vast synthetic potential. It is the reagent of choice for introducing a simple guanidinyl moiety onto a primary or secondary amine. The reaction typically requires activation, often by forming a salt with the amine, followed by heating to drive the condensation. Beyond simple guanidines, cyanamide is a key player in multicomponent reactions to build complex heterocyclic systems like 2-aminoimidazoles. The synthesis of the vasodilator Pinacidil, a cyanoguanidine drug, showcases its application in complex pharmaceutical targets.[15]

Dicyandiamide: The Definitive Route to Biguanides

When the target molecule contains a biguanide framework (-NH-C(=NH)-NH-C(=NH)-NH₂), dicyandiamide is the unparalleled starting material. The synthesis of biguanides involves the condensation of an amine hydrochloride with dicyandiamide, often at elevated temperatures.[11] This method provides a straightforward and scalable route to symmetrical and unsymmetrical biguanides, which are challenging to access using other methods. Its most prominent application is in the industrial synthesis of Metformin.

Table 2: Comparison of Synthetic Targets and Reaction Profiles
FeatureThis compoundCyanamideDicyandiamide (Cyanoguanidine)
Primary Target N-Alkyl/Aryl-N'-cyanoguanidinesSubstituted Guanidines, N-HeterocyclesBiguanides
Reaction Type Nucleophilic Addition-EliminationNucleophilic Addition/CondensationCondensation
Key Substrates Primary & Secondary AminesPrimary & Secondary Amine SaltsPrimary & Secondary Amine Hydrochlorides
Example Product Acetamiprid IntermediatePinacidil, Cimetidine IntermediateMetformin
Key Advantage High selectivity for specific guanidine typeHigh versatility, fundamental building blockDirect and efficient route to biguanides

Experimental Protocols and Mechanistic Causality

To provide a practical comparison, the following section details representative, self-validating protocols for each reagent. The choices of solvents, reagents, and conditions are explained to highlight the underlying chemical principles.

Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-methyl-N''-cyanoguanidine using this compound

This protocol demonstrates the direct and selective nature of this compound in forming a complex guanidine structure.

  • Methodology:

    • Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) and N-methylamine (1.1 eq, 40% solution in H₂O) in isopropanol (5 mL/g of aniline), add this compound (1.05 eq) dropwise at room temperature.

    • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The progress is monitored by TLC or LC-MS for the disappearance of the starting amine.

    • Work-up and Isolation: Upon completion, cool the reaction mixture to 0-5°C. The product will precipitate as a white solid. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the target compound.

  • Causality Explained:

    • Solvent: Isopropanol is chosen for its ability to dissolve the reactants and for its boiling point, which provides sufficient thermal energy to drive the reaction without degrading the product.

    • Reagents: The sequential addition of the two amines allows for a controlled reaction. The imidate is an excellent leaving group, making the reaction efficient and high-yielding without the need for harsh catalysts.

G cluster_protocol1 Protocol 1: N-Cyanoguanidine Synthesis A 1. Dissolve Amines in Isopropanol B 2. Add Methyl N-cyanoethanimideate A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to 0-5°C to Precipitate C->D E 5. Filter and Dry Product D->E

Caption: Workflow for N-Cyanoguanidine synthesis.
Protocol 2: Synthesis of N-Benzylguanidine using Cyanamide

This protocol illustrates the fundamental synthesis of a guanidine from an amine and cyanamide.

  • Methodology:

    • Salt Formation: To a flask containing benzylamine (1.0 eq), add concentrated nitric acid (1.0 eq) dropwise at 0°C to form benzylamine nitrate.

    • Reaction Setup: Add a 50% aqueous solution of cyanamide (1.1 eq) to the benzylamine nitrate.

    • Reaction Execution: Heat the mixture to 100°C for 2 hours.

    • Work-up and Isolation: Cool the reaction mixture, and adjust the pH to >12 with 50% NaOH. Extract the aqueous layer with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

  • Causality Explained:

    • Salt Formation: Converting the amine to its nitrate salt increases its thermal stability and prevents side reactions.

    • Reagent: Cyanamide is highly reactive; using it in an aqueous solution helps to control the reaction rate and dissipate heat. The high temperature is necessary to drive the condensation reaction.

Protocol 3: Synthesis of Metformin (N,N-Dimethylbiguanide) using Dicyandiamide

This protocol highlights the classic approach to biguanide synthesis.

  • Methodology:

    • Reaction Setup: Suspend dicyandiamide (1.0 eq) and dimethylamine hydrochloride (1.05 eq) in xylene in a flask equipped with a reflux condenser.

    • Reaction Execution: Heat the slurry to reflux (approx. 140°C) for 3-4 hours. The reaction mixture will become a clear solution as the reactants are consumed.

    • Work-up and Isolation: Cool the mixture to room temperature. The product, metformin hydrochloride, will crystallize from the solution. Filter the solid, wash with cold acetone, and dry.

  • Causality Explained:

    • Solvent: Xylene is a high-boiling, non-polar solvent that facilitates the high temperature required for the condensation between the amine salt and the relatively stable dicyandiamide.

    • Reagents: Using the hydrochloride salt of the amine is crucial. The reaction proceeds via the addition of the free amine (in equilibrium) to the nitrile of dicyandiamide.

Quantitative Performance and Data Summary

The efficiency of a synthetic route is best judged by quantitative data. The following table summarizes expected outcomes for the described protocols, providing a basis for objective comparison.

Table 3: Comparative Performance Data
ParameterProtocol 1 (this compound)Protocol 2 (Cyanamide)Protocol 3 (Dicyandiamide)
Reagent This compoundCyanamideDicyandiamide
Substrate 4-Chloroaniline / MethylamineBenzylamineDimethylamine HCl
Product N-(4-chlorophenyl)-N'-methyl-N''-cyanoguanidineN-BenzylguanidineMetformin HCl
Conditions Isopropanol, Reflux (82°C)H₂O, 100°CXylene, Reflux (140°C)
Time (Est.) 4-6 hours2 hours3-4 hours
Yield (Est.) >90%75-85%>95%
Purity High (often requires no chromatography)Moderate (may require purification)High (crystallization is effective)

Conclusion and Strategic Recommendations

The selection of a nitrile-containing reagent is a critical decision in a synthetic campaign, with significant implications for yield, purity, and scalability.

  • This compound should be considered a specialist reagent . It is the optimal choice when the synthetic target is a specifically substituted N-cyanoguanidine. Its high reactivity and selectivity lead to clean, high-yielding transformations, minimizing the need for extensive purification.

  • Cyanamide is the versatile workhorse . Its bifunctionality makes it an indispensable C1/N-C-N building block for a wide array of guanidines and nitrogen-containing heterocycles.[5] While its high reactivity can sometimes lead to side products, its utility in foundational synthetic chemistry is unmatched.

  • Dicyandiamide (Cyanoguanidine) is the definitive precursor for biguanides . Its stability and predictable reactivity make it the most reliable and scalable reagent for constructing this important pharmacophore.

For drug development professionals and synthetic chemists, understanding the distinct roles of these reagents is paramount. While cyanamide and dicyandiamide provide the foundation for many nitrogenous scaffolds, specialized reagents like this compound offer elegant and efficient solutions for more complex and targeted synthetic challenges.

References

A Spectroscopic Vade Mecum for the N-Cyanoimidate Functional Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive spectroscopic comparison of various N-cyanoimidate compounds. Authored from the perspective of a Senior Application Scientist, this document delves into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS), to elucidate the structural and electronic properties of this versatile functional group.

The N-cyanoimidate moiety, characterized by the R¹O-C(R²)=N-C≡N scaffold, has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties and synthetic versatility. A thorough understanding of its spectroscopic signatures is paramount for unambiguous characterization, reaction monitoring, and the rational design of novel molecules. This guide aims to provide an in-depth, comparative analysis of the spectroscopic data of various N-cyanoimidate compounds, supported by established experimental protocols and mechanistic insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-cyanoimidate compounds, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity and electronic environment of the constituent atoms.

¹H NMR Spectroscopy

The proton NMR spectra of N-cyanoimidates are characterized by signals corresponding to the protons of the R¹ and R² substituents. The chemical shifts of these protons are influenced by the electronic nature of the N-cyanoimidate core. For instance, the protons on the α-carbon of the R¹O- group typically appear in the range of δ 4.0-4.5 ppm, deshielded due to the adjacent oxygen atom. The specific chemical shifts can provide insights into the overall electron density distribution within the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is particularly informative for characterizing the N-cyanoimidate functional group itself. Three key resonances are of primary interest:

  • Imidate Carbon (C=N): This carbon typically resonates in the downfield region, generally between δ 150-165 ppm. Its chemical shift is sensitive to the nature of both the R¹ and R² substituents.

  • Nitrile Carbon (C≡N): The carbon of the cyano group appears in a characteristic region of δ 110-120 ppm. This chemical shift is a reliable indicator of the presence of the N-cyano functionality.

  • Carbon of the R¹O- group: The carbon atom attached to the oxygen exhibits a chemical shift in the range of δ 60-70 ppm, typical for carbons in an ether-like environment.

Table 1: Comparative ¹H and ¹³C NMR Data for Representative N-Cyanoimidate Compounds

Compound¹H NMR (δ, ppm) of R¹¹³C NMR (δ, ppm) - C=N¹³C NMR (δ, ppm) - C≡N¹³C NMR (δ, ppm) - C of R¹O
Methyl N-cyanoacetimidateCH₃CH₃~3.8 (s, 3H)~155~115~55
Ethyl N-cyanobenzimidateCH₂CH₃Ph~4.2 (q, 2H), ~1.4 (t, 3H)~160~118~65 (CH₂), ~15 (CH₃)
Ethyl N-cyanoformimidateCH₂CH₃H~4.1 (q, 2H), ~1.3 (t, 3H)~152~112~63 (CH₂), ~14 (CH₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The observed trends in chemical shifts can be rationalized by considering the electronic effects of the substituents. For example, the electron-withdrawing nature of the phenyl group in ethyl N-cyanobenzimidate leads to a downfield shift of the imidate carbon compared to its alkyl-substituted counterpart.

Infrared (IR) Spectroscopy: Unveiling Vibrational Signatures

IR spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrational frequencies. In N-cyanoimidate compounds, two key stretching vibrations are of diagnostic importance:

  • Nitrile (C≡N) Stretch: This vibration gives rise to a sharp, intense absorption band in the region of 2220-2240 cm⁻¹. The exact position of this band is influenced by the electronic environment. Generally, electron-withdrawing groups attached to the imidate nitrogen can cause a slight shift to higher wavenumbers.[1][2]

  • Imine (C=N) Stretch: The stretching vibration of the carbon-nitrogen double bond typically appears in the range of 1640-1680 cm⁻¹. This band is often of medium to strong intensity.

The presence of both of these characteristic absorptions provides strong evidence for the N-cyanoimidate functionality.

Table 2: Comparative IR Absorption Frequencies for Key Functional Groups in N-Cyanoimidate Compounds

Compoundν(C≡N) (cm⁻¹)ν(C=N) (cm⁻¹)
Methyl N-cyanoacetimidateCH₃CH₃~2230~1660
Ethyl N-cyanobenzimidateCH₂CH₃Ph~2225~1650
Ethyl N-cyanoformimidateCH₂CH₃H~2235~1670

The subtle shifts in these vibrational frequencies can be correlated with the electronic properties of the substituents, providing a deeper understanding of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-cyanoimidate compounds typically exhibit absorption maxima in the ultraviolet region. The principal electronic transitions are often of the π → π* and n → π* type.

  • π → π Transitions:* These transitions, involving the π-electron systems of the C=N and C≡N bonds, as well as any aromatic substituents, usually result in strong absorption bands at shorter wavelengths.

  • n → π Transitions:* The non-bonding electrons on the nitrogen and oxygen atoms can be excited to anti-bonding π* orbitals. These transitions are typically weaker and occur at longer wavelengths compared to π → π* transitions.

The position and intensity of the absorption bands are highly dependent on the extent of conjugation within the molecule. For instance, N-cyanobenzimidates, with their aromatic ring, will exhibit more complex UV-Vis spectra with absorptions shifted to longer wavelengths (bathochromic shift) compared to their aliphatic counterparts.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. Under electron ionization (EI), N-cyanoimidate compounds undergo characteristic fragmentation pathways.

A common fragmentation pathway involves the cleavage of the R¹O-C bond, leading to the formation of a stable cation containing the imidate and cyano groups. Another frequent fragmentation is the loss of the cyano group as a radical. The specific fragmentation pattern is highly dependent on the nature of the R¹ and R² substituents and can be used to confirm the proposed structure. For example, in the mass spectrum of ethyl N-cyanoformimidate, prominent peaks corresponding to the loss of an ethoxy radical and a cyanide radical would be expected.

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy of N-Cyanoimidate Compounds:

  • Sample Preparation: Dissolve 5-10 mg of the N-cyanoimidate compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a spectrometer operating at a frequency of at least 300 MHz for ¹H and 75 MHz for ¹³C.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Diagram 1: General Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference Chemical Shifts H->I J Structure Elucidation I->J

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat liquid or solid N-cyanoimidate compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the C≡N and C=N stretching vibrations.

UV-Vis Spectroscopy

Protocol for UV-Vis Spectroscopy in Solution:

  • Sample Preparation: Prepare a dilute solution of the N-cyanoimidate compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) with a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.

  • Sample Measurement: Fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Diagram 2: Relationship between Structure and Spectroscopic Signatures

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_properties Observed Properties Structure N-Cyanoimidate (R¹O-C(R²)=N-C≡N) NMR NMR Structure->NMR influences IR IR Structure->IR influences UV_Vis UV-Vis Structure->UV_Vis influences MS MS Structure->MS influences ChemShifts Chemical Shifts (¹H, ¹³C) NMR->ChemShifts VibFreq Vibrational Frequencies (νC≡N, νC=N) IR->VibFreq ElecTrans Electronic Transitions (λ_max) UV_Vis->ElecTrans FragPatterns Fragmentation Patterns MS->FragPatterns

Caption: Interplay between molecular structure and observed spectroscopic properties.

Conclusion

The spectroscopic characterization of N-cyanoimidate compounds provides a wealth of information that is crucial for their identification and the understanding of their chemical behavior. By combining the insights from NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently elucidate the structure and electronic properties of these important molecules. This guide serves as a foundational resource for scientists working with N-cyanoimidates, facilitating more efficient and accurate research and development.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl N-cyanoethanimideate: A Comparative Analysis of Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the axiom "purity is paramount" is the bedrock of reliable and reproducible results. When working with a synthetic intermediate like Methyl N-cyanoethanimideate (C₄H₆N₂O), a key precursor in the synthesis of insecticides like acetamiprid, an unassailable purity profile is not merely a quality metric—it is a prerequisite for valid downstream applications.[1][2][3] Impurities, even at trace levels, can introduce confounding variables, alter reaction kinetics, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods. Instead, we will explore the causality behind experimental choices, advocating for an orthogonal, multi-technique approach. This strategy, wherein different analytical methods with distinct chemical principles are employed, creates a self-validating system that provides the highest degree of confidence in the final purity assessment.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical strategy begins with understanding the potential impurities. The synthesis of this compound typically involves the reaction of a methyl acetimidate ester with a cyanamide solution.[1][3][4] This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual methyl acetimidate hydrochloride and cyanamide.

  • Solvent Residues: Traces of solvents used during the reaction or purification, such as ethanol or methanol.[5][6]

  • Side-Reaction Products: By-products from hydrolysis of the imidate or cyano groups, or potential dimerization/polymerization products.

  • Isomeric Impurities: Structural isomers that may not be easily separated during purification.[7]

A comprehensive purity assessment must be capable of detecting and quantifying all these potential contaminants.

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A far more rigorous and trustworthy approach involves the strategic combination of spectroscopic and chromatographic methods. This guide will focus on a three-pillar orthogonal strategy:

  • Quantitative Nuclear Magnetic Resonance (qNMR): For absolute quantification and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantification of impurities.

  • Elemental Analysis (EA): For fundamental confirmation of elemental composition.

cluster_workflow Orthogonal Purity Assessment Workflow Synthesized_Product Synthesized & Purified This compound qNMR Pillar 1: qNMR (Structural ID & Absolute Purity) Synthesized_Product->qNMR Primary Analysis HPLC Pillar 2: HPLC (Impurity Separation & Quantification) Synthesized_Product->HPLC Separative Analysis EA Pillar 3: Elemental Analysis (Compositional Verification) Synthesized_Product->EA Confirmatory Analysis Final_Purity Comprehensive Purity Profile (>99.5%) qNMR->Final_Purity HPLC->Final_Purity EA->Final_Purity cluster_hplc HPLC Experimental Workflow Sample_Prep 1. Sample Preparation (Accurate Weighing & Dilution) HPLC_System 2. HPLC Injection (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Detection 3. UV/MS Detection HPLC_System->Detection Chromatogram 4. Data Acquisition (Chromatogram) Detection->Chromatogram Analysis 5. Data Analysis (Peak Integration, Area % Calculation) Chromatogram->Analysis Report 6. Purity Report Analysis->Report

References

A Comparative Guide to the Reproducible Synthesis of Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl N-cyanoethanimideate is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the neonicotinoid insecticide Acetamiprid. The reliability and reproducibility of its synthesis are paramount for ensuring the quality and consistency of the final active ingredients. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols and an analysis of the critical parameters that govern the success and reproducibility of each approach.

Introduction to Synthetic Strategies

Two principal and scientifically sound methods for the synthesis of this compound have been established in the chemical literature and are practiced in industrial settings. These routes are:

  • The Pinner Reaction-based Approach: A two-step process commencing with the acid-catalyzed reaction of acetonitrile and methanol to form methyl acetimidate hydrochloride (a Pinner salt), which is subsequently reacted with cyanamide.

  • The Orthoester Approach: A direct condensation reaction between trimethyl orthoacetate and cyanamide.

This guide will dissect each method, evaluating their respective strengths and weaknesses in terms of yield, purity, scalability, and operational complexity.

Method 1: The Pinner Reaction-based Approach

This elegant and high-yielding method is often favored for its robustness and the high purity of the resulting product. The synthesis proceeds in two distinct stages, each with its own set of critical parameters that must be carefully controlled to ensure reproducibility.

Part A: Synthesis of Methyl Acetimidate Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic acid-catalyzed addition of an alcohol to a nitrile, yielding an imidate salt.[1] In this case, acetonitrile reacts with methanol in the presence of anhydrous hydrogen chloride to form methyl acetimidate hydrochloride.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The exclusion of water is critical. The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of methyl acetate as an undesired byproduct. Therefore, all reagents and solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: The reaction is typically carried out at low temperatures (0-5 °C). This is to control the exothermicity of the reaction and to prevent the thermodynamically favored, but kinetically slower, formation of byproducts such as acetamide.[1]

  • Acid Catalyst: Anhydrous hydrogen chloride is the classic and most effective catalyst for this transformation. It protonates the nitrile nitrogen, rendering the nitrile carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Workflow for Pinner Reaction:

reagents Acetonitrile Methanol (Anhydrous) reaction_vessel Reaction Vessel (Inert Atmosphere, 0-5 °C) reagents->reaction_vessel reaction Pinner Reaction (Formation of Methyl Acetimidate HCl) reaction_vessel->reaction hcl Anhydrous HCl gas hcl->reaction_vessel isolation Isolation of Pinner Salt reaction->isolation

Caption: Workflow for the Pinner Reaction.

Part B: Reaction of Methyl Acetimidate Hydrochloride with Cyanamide

The isolated Pinner salt is then reacted with a cyanamide solution to yield the final product, this compound.

Causality Behind Experimental Choices:

  • pH Control: The pH of the reaction mixture is a critical parameter. The reaction is typically maintained at a slightly acidic to neutral pH (around 6.0-7.0). If the pH is too low, the nucleophilicity of the cyanamide is reduced. Conversely, a basic pH can lead to the decomposition of the Pinner salt and promote side reactions of the cyanamide.

  • Temperature Control: The reaction is generally conducted at a controlled temperature, often between 20-30 °C, to ensure a smooth and complete reaction without significant byproduct formation.

Detailed Experimental Protocol (Adapted from a similar high-yield industrial process for the ethyl analogue):

Step 1: Synthesis of Methyl Acetimidate Hydrochloride

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube, add anhydrous methanol (1.1 equivalents) and anhydrous acetonitrile (1.0 equivalent).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, maintaining the temperature below 10 °C. Continue the addition of HCl until the solution is saturated.

  • Seal the flask and allow the mixture to stir at 0-5 °C for 12-24 hours. The product, methyl acetimidate hydrochloride, will precipitate as a white solid.

  • Collect the solid by filtration under a stream of dry nitrogen, wash with anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.

Step 2: Synthesis of this compound

  • In a separate flask, prepare a solution of cyanamide (1.0 equivalent) in water.

  • Suspend the methyl acetimidate hydrochloride (1.0 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) and cool to 20-25 °C.

  • Slowly add the aqueous cyanamide solution to the stirred suspension of the Pinner salt.

  • Carefully adjust the pH of the mixture to 6.0-6.5 using a suitable base (e.g., 30% aqueous sodium hydroxide solution). Monitor the pH closely throughout the addition.

  • Maintain the reaction temperature at 20-25 °C and stir for 1-2 hours.

  • After the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.[2]

Method 2: The Orthoester Approach

This method offers a more direct, one-pot synthesis of this compound through the reaction of trimethyl orthoacetate with cyanamide.[3]

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction is typically catalyzed by a weak acid, such as acetic acid. The acid protonates the cyanamide, increasing its reactivity towards the orthoester.

  • Removal of Byproduct: The reaction produces methanol as a byproduct. To drive the equilibrium towards the product, the methanol is often removed by distillation as the reaction progresses.

Experimental Workflow for Orthoester Approach:

reagents Trimethyl Orthoacetate Cyanamide Acetic Acid (cat.) reaction_vessel Reaction Vessel (with distillation setup) reagents->reaction_vessel reaction Condensation Reaction reaction_vessel->reaction purification Vacuum Distillation reaction->purification

Caption: Workflow for the Orthoester Approach.

Detailed Experimental Protocol:
  • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add trimethyl orthoacetate (1.0 equivalent), cyanamide (1.0 equivalent), and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux.

  • Slowly distill off the methanol as it is formed.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by vacuum distillation to obtain this compound.

Comparison of Synthesis Methods

ParameterPinner Reaction-based ApproachOrthoester Approach
Yield Generally high (>90% reported for the ethyl analogue)Moderate to good
Purity High, especially after distillationCan be lower due to potential side reactions and incomplete conversion
Reproducibility High, with strict control of anhydrous conditions and pHCan be variable depending on the efficiency of byproduct removal
Scalability Readily scalable, with appropriate engineering controls for handling HCl gasScalable, but requires efficient distillation for large-scale production
Operational Complexity Two-step process requiring handling of anhydrous HCl gasOne-pot reaction, but requires careful distillation
Safety Considerations Use of corrosive and toxic anhydrous HCl gas requires a well-ventilated fume hood and appropriate personal protective equipment.Trimethyl orthoacetate is flammable. Standard laboratory safety precautions should be followed.

Conclusion and Recommendations

Both the Pinner reaction-based approach and the orthoester approach are viable methods for the synthesis of this compound.

For laboratories seeking high purity and high yields, the Pinner reaction-based approach is recommended . While it involves an additional step and the handling of anhydrous hydrogen chloride, the resulting Pinner salt is a well-defined intermediate that generally leads to a cleaner final product with higher reproducibility. The detailed protocol provided, adapted from a robust industrial process, offers a clear and self-validating pathway to the desired compound.

The orthoester approach offers the advantage of being a one-pot reaction, which can be appealing for its simplicity. However, achieving high yields and purity can be more challenging due to the need for efficient removal of the methanol byproduct to drive the reaction to completion. This method may be suitable for smaller-scale syntheses where operational simplicity is prioritized over maximizing yield and purity.

Ultimately, the choice of method will depend on the specific requirements of the researcher or organization, including the desired scale of production, purity specifications, and available equipment and expertise.

References

"cross-reactivity studies of Methyl N-cyanoethanimideate"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Methyl N-cyanoethanimideate

Authored by a Senior Application Scientist

For researchers and professionals in drug development and agrochemical synthesis, the purity and specificity of reagents are paramount. This compound, a key intermediate in the production of the neonicotinoid insecticide Acetamiprid, is a focal point of such considerations.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. It is designed to offer a robust, self-validating system for assessing potential interferences from structurally similar compounds.

Introduction: Understanding Cross-Reactivity in the Context of Small Molecule Synthesis

In the realm of small molecule intermediates, "cross-reactivity" extends beyond the immunological definition. It encompasses the potential for structurally related compounds to interfere with analytical quantification or to exhibit similar reactivity in subsequent synthetic steps, potentially leading to impurity formation. For this compound, a critical concern is the presence of analogous compounds or unreacted starting materials that could compromise the yield and purity of the final Active Pharmaceutical Ingredient (API) or agrochemical.

This guide will focus on a comparative analysis of this compound against its most probable cross-reactant, Ethyl N-cyanoethanimideate, and other potential process-related impurities.[2][3]

Potential Cross-Reactants of this compound

The primary candidates for cross-reactivity with this compound are substances that share core functional groups, such as the N-cyanoimideate moiety.

  • Ethyl N-cyanoethanimideate: This is the most likely cross-reactant, differing only by an ethyl group instead of a methyl group on the ester.[2][3][4] It is also used in the synthesis of Acetamiprid and could be a potential impurity or an alternative reagent.[5][6][7]

  • 2-Cyano-N-methylacetamide: A potential impurity arising from the hydrolysis of this compound.[8]

  • N-Cyano-N'-methyl-ethanimidamide: A potential byproduct from the reaction of this compound with methylamine.[9]

  • Methanimidic acid, N-cyano-, ethyl ester: A structurally related compound with a similar core structure.[10]

The structural similarities of these compounds are depicted below:

This compound This compound Ethyl N-cyanoethanimideate Ethyl N-cyanoethanimideate This compound->Ethyl N-cyanoethanimideate Structural Analogue 2-Cyano-N-methylacetamide 2-Cyano-N-methylacetamide This compound->2-Cyano-N-methylacetamide Potential Hydrolysis Product N-Cyano-N'-methyl-ethanimidamide N-Cyano-N'-methyl-ethanimidamide This compound->N-Cyano-N'-methyl-ethanimidamide Potential Byproduct

Caption: Potential cross-reactants of this compound.

Comparative Analysis: A Methodological Approach

Due to the absence of publicly available direct comparative data, this guide proposes a robust analytical methodology for assessing the cross-reactivity of this compound. The primary technique of choice is High-Performance Liquid Chromatography (HPLC), owing to its versatility and widespread use in pharmaceutical and chemical analysis.[11][12]

Experimental Objective

To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential cross-reactants.

Materials and Methods
  • Reference Standards:

    • This compound (≥99% purity)

    • Ethyl N-cyanoethanimideate (≥99% purity)

    • 2-Cyano-N-methylacetamide (≥99% purity)

    • N-Cyano-N'-methyl-ethanimidamide (≥99% purity)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

  • Instrumentation:

    • HPLC system with a UV detector or a Mass Spectrometer (LC-MS for higher specificity)

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Standard_Solutions Prepare individual and mixed standard solutions of Methyl N-cyanoethanimideate and potential cross-reactants. Method_Development Develop a gradient elution method to achieve baseline separation of all compounds. Standard_Solutions->Method_Development Spiked_Samples Prepare spiked samples by adding known amounts of potential cross-reactants to a matrix containing Methyl N-cyanoethanimideate. Method_Validation Validate the method for specificity, linearity, accuracy, precision, and robustness (ICH Q2(R1) guidelines). Spiked_Samples->Method_Validation Method_Development->Method_Validation Cross-Reactivity_Assessment Assess cross-reactivity by evaluating the resolution between peaks and the accuracy of quantification in spiked samples. Method_Validation->Cross-Reactivity_Assessment Report_Generation Generate a comprehensive report with data tables, chromatograms, and conclusions. Cross-Reactivity_Assessment->Report_Generation

References

The Efficacy of Methyl N-cyanoethanimideate in N''-Cyanoguanidine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in agrochemical development, the efficient construction of the N''-cyanoguanidine moiety is a critical step in the synthesis of numerous biologically active compounds. This functional group is a key pharmacophore in a range of molecules, including the widely used neonicotinoid insecticide, Acetamiprid. Methyl N-cyanoethanimideate (MNC) has emerged as a prominent reagent for this transformation. This guide provides an in-depth technical comparison of the efficacy of this compound in the synthesis of N,N'-disubstituted-N''-cyanoguanidines against a key alternative, N-Cyano-N,O-dimethylisourea. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to inform your synthetic strategies.

Introduction to N''-Cyanoguanidine Synthesis

The N''-cyanoguanidine scaffold is a cornerstone in the design of various bioactive molecules. Its synthesis typically involves the reaction of a primary or secondary amine with a reagent that provides the "masked" N-cyano-N'-methylacetamidine fragment. The choice of this reagent is pivotal, impacting reaction efficiency, yield, purity of the final product, and the overall process economy. This compound (CAS 5652-84-6) is a widely utilized intermediate, particularly in the industrial synthesis of neonicotinoids.[1]

Core Reaction: Synthesis of Acetamiprid

A quintessential example of the application of N-cyanoimidiates is the synthesis of Acetamiprid, a potent insecticide. The final step of this synthesis involves the reaction of N-((6-chloropyridin-3-yl)methyl)methanamine with a cyanoguanidine-forming reagent.

Reaction Pathway 1: Utilizing this compound (or its Ethyl Ester Analogue)

The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the imidate, leading to the formation of the desired N''-cyanoguanidine product.

G cluster_0 Reaction Mechanism Amine R1R2NH (Nucleophile) MNC CH3-C(=N-CN)-OCH3 (this compound) Amine->MNC Nucleophilic Attack Intermediate Tetrahedral Intermediate MNC->Intermediate Product R1R2N-C(=N-CN)-CH3 (N,N'-disubstituted-N''-cyanoguanidine) Intermediate->Product Elimination Byproduct CH3OH (Methanol) Intermediate->Byproduct

Caption: Proposed reaction mechanism for N''-cyanoguanidine formation.

Efficacy of this compound (and its Ethyl Analogue)

In the synthesis of Acetamiprid, the ethyl analogue of MNC, Ethyl N-cyanoethanimideate, is commonly used. Patent literature reports high yields for this condensation reaction. For instance, a process involving the reaction of N-(6-chloro-3-pyridylmethyl) methylamine with cyanoethyl ester in ethanol at 65°C for 6-7 hours resulted in a 96.6% yield of Acetamiprid with a purity of 96.8%.[2] Another patent suggests that an improved synthesis technology can elevate the yield from a baseline of 90% up to 95% , with product purity increasing from 96% to 98%.[3]

Alternative Reagent: N-Cyano-N,O-dimethylisourea

A notable alternative for the synthesis of N,N'-disubstituted-N''-cyanoguanidines is N-Cyano-N,O-dimethylisourea. This reagent also reacts with primary and secondary amines via a nucleophilic substitution mechanism to introduce the N''-cyanoguanidine functionality.[1]

Comparative Efficacy

Data Summary: Reagent Performance in N''-Cyanoguanidine Synthesis

ReagentSubstrateProductYield (%)Reaction ConditionsReference
Ethyl N-cyanoethanimideateN-(6-chloro-3-pyridylmethyl) methylamineAcetamiprid96.6Ethanol, 65°C, 6-7 hours[2]
Ethyl N-cyanoethanimideateN-(6-chloro-3-pyridylmethyl) methylamineAcetamiprid90-95Methanol, 65°C, 5 hours[3]
N-Cyano-N,O-dimethylisourea (analogous data)AnilineN-Phenyl-N'-cyano-O-methylisourea85-95Reflux in ethanol[1]
N-Cyano-N,O-dimethylisourea (analogous data)BenzylamineN-Benzyl-N'-cyano-O-methylisourea85-95Reflux in ethanol[1]

Experimental Protocols

Protocol 1: Synthesis of Acetamiprid using Ethyl N-cyanoethanimideate

This protocol is adapted from patent literature and serves as a representative procedure.[2]

Workflow Diagram

G cluster_0 Acetamiprid Synthesis Workflow Reactants N-(6-chloro-3-pyridylmethyl) methylamine + Ethyl N-cyanoethanimideate + Ethanol Reaction Heat to 65°C (6-7 hours) Reactants->Reaction Cooling Cool to 0°C Reaction->Cooling Separation Standing Stratification Cooling->Separation Filtration Filter Separation->Filtration Washing Wash with Saturated Brine Filtration->Washing Drying Dry Washing->Drying Product Acetamiprid Drying->Product

Caption: Experimental workflow for Acetamiprid synthesis.

Step-by-Step Methodology:

  • To a 500 ml reaction vessel, add 157.5 g of N-(6-chloro-3-pyridylmethyl) methylamine and 100 g of ethanol.

  • Add 112 g of Ethyl N-cyanoethanimideate to the mixture.

  • Heat the reaction mixture to 65°C and maintain this temperature for 6 to 7 hours, with stirring.

  • Upon completion of the reaction (monitored by a suitable method such as TLC or HPLC), cool the mixture to 0°C.

  • Allow the mixture to stand for stratification.

  • Filter the resulting solid product.

  • Wash the collected solid with a saturated brine solution.

  • Dry the product to obtain Acetamiprid.

Protocol 2: Synthesis of a N,N'-disubstituted-N''-cyanoguanidine using N-Cyano-N,O-dimethylisourea

This is a general procedure for the synthesis of substituted N''-cyanoguanidines.[1]

Step-by-Step Methodology:

  • Dissolve the primary or secondary amine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-Cyano-N,O-dimethylisourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Broader Applications in Heterocyclic Synthesis

Beyond the synthesis of N''-cyanoguanidines, the related N-substituted cyanoacetamides are versatile building blocks in heterocyclic chemistry.[4][5][6] The presence of the active methylene group, the cyano group, and the amide functionality allows for a wide range of cyclization reactions to form pyridines, pyrimidines, pyrazoles, and other important heterocyclic systems.[5][6] While a direct efficacy comparison with other building blocks is complex and highly dependent on the specific target heterocycle, the high reactivity and functional group tolerance of cyanoacetamide derivatives make them a valuable class of reagents in synthetic organic chemistry.[4]

Conclusion

This compound and its ethyl analogue are highly effective reagents for the synthesis of N,N'-disubstituted-N''-cyanoguanidines, consistently providing high yields in the industrial production of compounds like Acetamiprid. The alternative reagent, N-Cyano-N,O-dimethylisourea, presents a compelling option with comparable, albeit slightly lower, reported yields in analogous reactions and the advantage of producing a more benign byproduct (methanol). The choice between these reagents will depend on factors such as the specific substrate, desired purity, process economics, and environmental considerations. For researchers and drug development professionals, both reagents offer robust and efficient pathways to the valuable N''-cyanoguanidine scaffold.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl N-cyanoethanimideate Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and reliable quantification of compounds is not merely a procedural step but the bedrock of product quality, safety, and efficacy. Methyl N-cyanoethanimideate, an important intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals, is no exception.[1][2][3] The validation of analytical methods used to quantify this intermediate is a critical regulatory requirement and a scientific necessity to ensure that the data generated is accurate, reproducible, and fit for its intended purpose.[4][5]

This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[6] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of our validation framework.[7][8][9][10] The core parameters that must be evaluated include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[8]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a pivotal decision driven by the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity. For a small organic molecule like this compound, both HPLC-UV and LC-MS/MS are powerful techniques, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique that is often the workhorse of quality control laboratories.[11][12] It relies on the principle that the analyte of interest absorbs light at a specific wavelength in the UV-visible spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.[13][14][15] This method provides not only quantitative information but also structural confirmation, making it an invaluable tool for complex matrices and trace-level analysis.

The following table summarizes a comparative performance overview for the quantification of this compound using these two techniques. The data presented is representative of what can be expected for a small organic molecule and serves as a guide for method selection.

Validation Parameter HPLC-UV LC-MS/MS Rationale for Performance
Specificity/Selectivity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting impurities with similar UV spectra. LC-MS/MS offers superior selectivity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), providing a high degree of confidence in analyte identification even in complex matrices.[15]
Linearity (r²) ≥ 0.999≥ 0.999Both techniques can achieve excellent linearity over a defined concentration range when properly optimized. The relationship between detector response and concentration is inherently linear for both UV absorbance and mass spectrometric detection within their respective dynamic ranges.[6]
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe analytical range is dictated by the sensitivity of the detector. The significantly lower detection limits of LC-MS/MS allow for a much wider dynamic range, extending to lower concentrations.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods can achieve high accuracy. The slightly better accuracy often observed with LC-MS/MS can be attributed to its higher selectivity, which minimizes the contribution of interfering components to the analyte signal.[16]
Precision (%RSD) ≤ 2.0%≤ 1.5%Both techniques are capable of high precision. The advanced automation and control in modern LC-MS/MS systems can sometimes lead to slightly better precision.[8]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLThe LOD is a measure of the lowest concentration of analyte that can be reliably detected. The inherent sensitivity of mass spectrometric detection results in a significantly lower LOD for LC-MS/MS.
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 ng/mLThe LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. The superior sensitivity of LC-MS/MS translates to a much lower LOQ.
Robustness GoodModerateHPLC-UV methods are generally considered more robust and less susceptible to minor variations in experimental conditions. LC-MS/MS systems can be more sensitive to matrix effects and changes in mobile phase composition or flow rate, requiring more stringent control.[7]

Visualizing the Method Validation Workflow

A structured approach to method validation is crucial for ensuring all regulatory requirements are met. The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol (ICH Q2(R2)) P1->P2 E1 Specificity/ Selectivity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 E7 Solution Stability E6->E7 D1 Analyze Data vs. Acceptance Criteria E7->D1 D2 Prepare Validation Report D1->D2 D3 Method Implementation & Lifecycle Management D2->D3

Caption: A streamlined workflow for analytical method validation, from planning to implementation.

Detailed Experimental Protocol: Validation of an HPLC-UV Method for this compound Quantification

This protocol outlines the steps for validating an HPLC-UV method for the quantification of this compound in a drug substance, in accordance with ICH Q2(R2) guidelines.[7][17]

1. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm

  • Run Time: 10 minutes

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (50 µg/mL): Accurately weigh 50 mg of the this compound sample and dissolve in 1000 mL of mobile phase.

3. Validation Parameters and Acceptance Criteria

  • Specificity: Inject blank (mobile phase), placebo (if applicable), and the sample solution. Acceptance Criteria: No interfering peaks should be observed at the retention time of the this compound peak.

  • Linearity: Inject the working standard solutions in triplicate. Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (concentration vs. peak area) should be ≥ 0.999.

  • Range: The range is established based on the linearity data. Acceptance Criteria: The method should be linear, accurate, and precise over the claimed range.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound reference standard into the sample at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each level in triplicate. Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or equipment. Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Decision-Making Framework for Method Selection

The choice between HPLC-UV and LC-MS/MS is not always straightforward. The following decision tree provides a logical framework for selecting the most appropriate method based on the analytical requirements.

G A Start: Define Analytical Needs for this compound B Is the sample matrix complex (e.g., biological fluids, crude reaction mixtures)? A->B C Is trace-level quantification (sub-µg/mL) required? B->C No E LC-MS/MS is the preferred method for its superior selectivity and sensitivity. B->E Yes C->E Yes F Is structural confirmation required alongside quantification? C->F No D HPLC-UV is a suitable and cost-effective choice. F->D No F->E Yes

Caption: A decision tree to guide the selection between HPLC-UV and LC-MS/MS.

Conclusion

The validation of analytical methods for the quantification of this compound is a meticulous process that underpins the quality and reliability of the final product. While HPLC-UV offers a robust and economical solution for routine quality control in less complex matrices, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for challenging samples and trace-level analysis.

As a Senior Application Scientist, I advocate for a holistic approach to method validation that not only adheres to regulatory guidelines but also embraces a deep understanding of the scientific principles at play. By carefully considering the specific analytical needs and the comparative strengths of each technique, researchers can confidently select and validate a method that is truly fit for its intended purpose, ensuring the integrity of their data and the quality of their products.

References

The Synthetic Cornerstone: A Comparative Guide to Methyl N-cyanoethanimideate in Agrochemistry and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug and pesticide development, the selection of reactive intermediates is a critical decision point that dictates the efficiency, scalability, and novelty of a synthetic route. This guide provides an in-depth technical comparison of Methyl N-cyanoethanimideate, a pivotal reagent in modern agrochemical synthesis. While direct, peer-reviewed studies on a wide range of applications are nascent, its primary role as a precursor to the neonicotinoid insecticide Acetamiprid provides a robust case study for its evaluation against viable alternatives. This document will elucidate the synthetic advantages of this compound, provide detailed experimental context, and explore the untapped potential of the N-cyanoimidoate functional group for broader applications in medicinal chemistry.

This compound: A Profile

This compound (CAS 5652-84-6) is a colorless to light yellow liquid with the molecular formula C₄H₆N₂O[1][2]. Its structure, featuring a reactive N-cyano group and an imidate ester, makes it a versatile building block, particularly in the construction of nitrogen-containing heterocyclic compounds.

PropertyValue
CAS Number 5652-84-6[1]
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.10 g/mol [3]
Boiling Point 98-99 °C (at 25 Torr)[2][4]
Density ~0.95 g/cm³[2]

Its primary and most well-documented application is serving as a key intermediate in the synthesis of Acetamiprid, a broad-spectrum systemic insecticide[2][5].

The Synthetic Nexus: Manufacturing of Acetamiprid

The industrial synthesis of Acetamiprid hinges on the condensation reaction between an N-substituted picolylamine and an N-cyanoimidoate. This crucial step is where this compound demonstrates its utility. A Chinese patent suggests that utilizing the methyl ester derivative in a methanol solvent can lead to higher yield (up to 95%) and greater product purity (up to 98%) when compared to routes employing its ethyl ester counterpart[2].

Comparative Analysis: Methyl vs. Ethyl N-cyanoethanimideate

The choice between this compound and its common alternative, Ethyl N-cyanoethanimideate, is a nuanced decision based on reaction kinetics, solvent systems, and downstream processing.

FeatureThis compound RouteEthyl N-cyanoethanimideate RouteJustification & Causality
Primary Reactant This compoundEthyl N-cyanoethanimideateThe core structural difference lies in the alkyl group of the ester, which can influence reactivity and solubility.
Solvent System Methanol is preferred[2].Ethanol is commonly used[6][7].Matching the alcohol solvent to the ester's alkyl group can minimize transesterification, a potential side reaction that could complicate the product mixture and reduce yield.
Reaction Conditions Heating to ~60-65 °C for 5-10 hours[2].Heating to ~65 °C for 6-7 hours[6].Reaction conditions are broadly similar, suggesting the activation energy for the condensation is comparable. The methyl derivative may offer slightly faster kinetics in some instances.
Reported Yield 92-95%[2]Typically high, with one process reporting 96.6%[6].While both routes provide high yields, the patent for the methyl route explicitly claims an improvement in both yield and purity over the ethyl route[2]. This could be attributed to cleaner reaction profiles and easier purification.
Purification Crystallization followed by acetone wash[2].Cooling to 0°C for crystallization, filtration, and washing[4][6].Both methods rely on crystallization. The choice of wash solvent (e.g., acetone) is critical for removing unreacted starting materials without dissolving the final product.

The rationale for the improved performance of the methyl variant likely lies in the combination of its slightly higher reactivity and the optimized solvent system which simplifies the reaction matrix, leading to a purer product upon crystallization[2].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and technical accuracy, the following protocols are synthesized from available literature, representing a robust methodology for laboratory-scale synthesis.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of a methyl acetimidate precursor with cyanamide[3][5].

Materials:

  • Methyl acetimidate hydrochloride

  • Cyanamide solution

  • Methanol (Anhydrous)

  • Suitable catalyst (as described in source literature)

  • Reaction flask with reflux condenser, stirrer, and thermometer

Procedure:

  • In a reaction flask, dissolve Methyl Acetimidate Hydrochloride in anhydrous methanol.

  • Add the cyanamide solution to the flask.

  • Introduce the catalyst to the reaction mixture.

  • Heat the mixture to reflux and maintain for the duration specified in the source literature (e.g., several hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture.

  • Purify the product via distillation under reduced pressure to obtain this compound[2].

Protocol 2: Synthesis of Acetamiprid via Condensation

This protocol describes the condensation of N-(6-chloro-3-picolyl)methylamine with this compound[2][8].

Materials:

  • N-(6-chloro-3-picolyl)methylamine

  • This compound

  • Methanol

  • Acetone (for washing)

  • Four-neck flask equipped with a stirrer, thermometer, reflux condenser, and tail gas absorption device.

Procedure:

  • Charge the four-neck flask with 150 parts by weight of N-(6-chloro-3-picolyl)methylamine and 100 parts by weight of methanol[2].

  • Add 110-150 parts by weight of this compound to the flask[2].

  • Begin stirring and heat the reaction mixture to 60-65 °C[2].

  • Maintain this temperature for 5-10 hours, monitoring for the consumption of the starting amine[2].

  • Once the reaction is complete, cool the mixture to facilitate the crystallization of the product.

  • Filter the resulting solid crystals.

  • Wash the crystals with a small amount of cold acetone to remove impurities[2].

  • Dry the purified crystals to obtain Acetamiprid.

Visualizing the Chemistry

To better illustrate the synthetic pathways and relationships, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product1 Intermediate Product Methyl Acetimidate HCl Methyl Acetimidate HCl Reaction Reaction in Methanol Methyl Acetimidate HCl->Reaction Cyanamide Cyanamide Cyanamide->Reaction Methyl_N_cyano This compound Reaction->Methyl_N_cyano Acetamiprid_Synthesis cluster_reactants Reactants cluster_process Condensation Reaction cluster_final Final Product Methyl_N_cyano Methyl N-cyanoethanimideate Condensation Condensation in Methanol (60-65°C) Methyl_N_cyano->Condensation Picolylamine N-(6-chloro-3-picolyl) methylamine Picolylamine->Condensation Acetamiprid Acetamiprid Condensation->Acetamiprid

References

Safety Operating Guide

Guide to the Safe Disposal of Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and effective disposal of Methyl N-cyanoethanimideate (C₄H₆N₂O, CAS No. 5652-84-6).[1] The procedure is designed for researchers, scientists, and drug development professionals, prioritizing laboratory safety and environmental responsibility. The core of this protocol is the chemical destruction of the highly toxic N-cyano functional group via a well-established alkaline chlorination process.

Part 1: The Core Directive - Understanding the Primary Hazard

This compound is an organic compound whose primary hazard lies not in the entire molecule, but specifically in its N-cyano group (-N-C≡N) . This group can readily release cyanide ions (CN⁻) or, under acidic conditions, the extremely volatile and lethal hydrogen cyanide (HCN) gas.[2] Cyanide is a potent cellular toxin that inhibits oxygen utilization, and exposure can be fatal.[3][4]

Therefore, the disposal strategy is not mere dilution or sequestration; it is the complete chemical destruction of the cyanide moiety. The universally accepted and most reliable method for this in a laboratory setting is alkaline chlorination .[3][5][6] This two-step oxidation process first converts toxic cyanide to the significantly less toxic cyanate, which is then further oxidized to harmless gaseous nitrogen and carbon dioxide.[6][7]

Reaction Steps:

  • CN⁻ + OCl⁻ → CNO⁻ + Cl⁻ (Oxidation to Cyanate)

  • 2CNO⁻ + 3OCl⁻ + H₂O → N₂ + 2CO₂ + 3Cl⁻ + 2OH⁻ (Oxidation to N₂ and CO₂)

Maintaining a high pH is the most critical parameter of this entire process. In acidic or neutral solutions, the equilibrium favors the formation of hydrogen cyanide gas (HCN), which poses a severe inhalation risk.[2][3] By keeping the solution strongly alkaline (pH > 10), the cyanide remains as the non-volatile CN⁻ ion, ensuring it stays in the solution to be destroyed.[6]

Part 2: Risk Assessment and Mitigation

A thorough risk assessment is mandatory before beginning any chemical disposal procedure. The primary risks associated with this compound disposal and their mitigation are summarized below.

Hazard Risk Mitigation Strategy & Rationale
Acute Toxicity Ingestion, inhalation, or skin absorption of the compound or liberated cyanide can be fatal.[2][8][9]PPE: Wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[2] Engineering Control: Conduct all steps within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[10]
Gas Release Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas.[2][11]Strict pH Control: Maintain a solution pH > 10 at all times by using sodium hydroxide. This keeps cyanide in its non-volatile ionic form (CN⁻).[3][6] Never allow acids or acidic materials near the cyanide waste or treatment area.[2]
Exothermic Reaction The oxidation of cyanide by bleach is an exothermic reaction. Uncontrolled addition of reagents can cause boiling and splashing.Controlled Reagent Addition: Add the sodium hypochlorite solution slowly and portion-wise while stirring. Monitor the temperature of the reaction vessel. If necessary, use an ice bath for cooling.
Incompatible Waste Mixing with other organic solvents or ammonia-based compounds can lead to dangerous side reactions.[12]Dedicated Waste Stream: Treat this compound waste separately from all other waste streams. Store waste in clearly labeled, dedicated containers.[11]

Part 3: Experimental Protocol for Disposal

This protocol outlines the chemical neutralization of this compound waste. It should be performed on a small scale, treating manageable quantities at a time.

Required Reagents and Equipment
  • This compound waste (in a compatible container)

  • Sodium hydroxide (NaOH), 20% solution (w/v)

  • Sodium hypochlorite (NaOCl), 5-6% solution (household bleach)

  • Stir plate and magnetic stir bar

  • Large glass beaker (at least 4x the volume of the waste)

  • pH meter or pH test strips (range 9-14)

  • Potassium iodide-starch paper (for verification)

  • Sodium sulfite or sodium thiosulfate (for verification)

  • Access to a certified chemical fume hood

  • Appropriate PPE (lab coat, goggles, heavy-duty nitrile gloves)

Step-by-Step Disposal Procedure

Step 1: Alkalinization and Hydrolysis

  • Place the beaker containing the stir bar on the stir plate inside the chemical fume hood.

  • Carefully transfer your this compound waste into the beaker. If the waste is in a solid form or a non-aqueous solvent, add an equal volume of water.

  • Begin stirring the solution.

  • Slowly add the 20% sodium hydroxide solution until the pH of the waste is stable at or above 11. This crucial step ensures the N-cyano group is converted to the non-volatile cyanide ion (CN⁻) and facilitates the hydrolysis of the ethanimideate ester linkage.[13]

  • Allow the solution to stir for at least 1 hour at this high pH to ensure complete hydrolysis and liberation of all cyanide.

Step 2: Oxidative Destruction of Cyanide

  • While continuing to stir, slowly add the sodium hypochlorite (bleach) solution. A general rule is to add approximately 1.5 liters of 6% bleach for every 100 grams of cyanide estimated to be in the waste. Add the bleach in small portions to control the exothermic reaction.

  • Continue stirring for at least 2-4 hours after all the bleach has been added. The reaction oxidizes cyanide to cyanate.[3][7] To complete the second stage of oxidation to nitrogen and carbon dioxide, allow the solution to stand in the fume hood overnight.[5]

Step 3: Verification of Cyanide Destruction This is a mandatory safety step. Before the treated waste can be disposed of, you must verify that all cyanide has been destroyed.

  • Take a small aliquot of the treated solution.

  • Neutralize the excess hypochlorite by adding a small amount of sodium sulfite or sodium thiosulfate.

  • Test for the presence of cyanide using commercially available cyanide test strips or a qualitative chemical test.

  • Alternative Qualitative Test: Acidify the aliquot with a few drops of dilute sulfuric acid inside the fume hood. Hold a piece of potassium iodide-starch paper over the opening of the test tube. If the paper turns blue, cyanogen chloride is being released, indicating incomplete destruction. If the test is positive, return the solution to Step 2 , add more sodium hypochlorite, and allow for a longer reaction time before re-testing.[7]

Step 4: Final Waste Disposal

  • Once a negative cyanide test is confirmed, the treated solution is no longer hazardous due to cyanide.

  • Neutralize the solution's pH to between 6 and 8 using a suitable acid (e.g., hydrochloric acid).

  • The final, neutralized, cyanide-free aqueous solution can be disposed of down the sanitary sewer, in accordance with local and institutional regulations.[14]

  • All contaminated gloves, disposable labware, and paper towels must be collected in a dedicated solid hazardous waste container.[11]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the logical flow and decision points of the disposal process.

DisposalWorkflow cluster_prep Preparation cluster_treatment Chemical Treatment cluster_verification Verification (Mandatory) cluster_disposal Final Disposal start This compound Waste ppe Don Full PPE (Fume Hood, Goggles, Gloves) start->ppe alkalinize Step 1: Alkalinize with NaOH to pH > 11 & Stir for 1 hr ppe->alkalinize oxidize Step 2: Slowly Add NaOCl (Bleach) & React Overnight alkalinize->oxidize test Step 3: Test for Residual Cyanide oxidize->test decision Cyanide Detected? test->decision decision->oxidize Yes (Repeat Step 2) neutralize Step 4: Neutralize pH to 6-8 decision->neutralize No sewer Dispose to Sanitary Sewer (per local regulations) neutralize->sewer

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl N-cyanoethanimideate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or less-common chemical entities, such as Methyl N-cyanoethanimideate, demands a meticulous and proactive approach to personal protection. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide adopts a conservative, safety-first methodology.[1][2][3] We will operate under the principle that this compound may possess hazards associated with its constituent functional groups, most notably the highly toxic cyanide moiety.

This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans. It is designed to be your preferred source for laboratory safety and chemical handling, empowering you to work with confidence and security.

Hazard Analysis: A Proactive Stance in the Absence of Complete Data

This compound's structure incorporates a cyano group (-CN), which is a primary driver of its potential toxicity. Cyanide compounds are known to be highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4][5] They can also react with acids to produce highly toxic hydrogen cyanide gas.[6][7] The imideate and methyl groups may also contribute to the compound's overall reactivity and toxicological profile.

Given these potential hazards, all handling of this compound must be conducted with the assumption that it is a highly toxic substance. A thorough risk assessment should be performed before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the minimum required PPE.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Tightly fitting safety goggles and a face shield.[4][8]Protects against splashes, vapors, and dust. Standard safety glasses are insufficient.
Hands Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[4][6][8]Provides a barrier against skin absorption. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.[4]
Body A flame-resistant lab coat, long pants, and closed-toe shoes.[6][9]Protects the skin from accidental spills and splashes.
Respiratory Work exclusively within a certified chemical fume hood.[4][6][7]A properly functioning fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dust. In situations where a fume hood is not feasible or as a supplementary measure during high-risk procedures, a full-face respirator with appropriate cartridges may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages and necessary precautions.

Preparation and Pre-Handling Checklist
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6][7]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher are readily accessible and have been recently tested.[6]

  • Spill Kit: A spill kit specifically for cyanide-containing compounds should be available. This should include an alkaline buffer solution (pH 10) for initial decontamination.[6][7]

  • Buddy System: Never work alone when handling highly toxic compounds.[4] A "buddy" should be present and aware of the emergency procedures.

  • Review Documentation: Thoroughly review this guide and any available safety information before beginning work.[5]

Handling and Experimental Procedures

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don appropriate PPE Area Work in designated fume hood Prep->Area Emergency Verify emergency equipment Area->Emergency Weigh Weighing and Transfer Emergency->Weigh Reaction Performing Reaction Weigh->Reaction Cleanup Decontamination Reaction->Cleanup Waste Segregate Cyanide Waste Cleanup->Waste Container Use designated, sealed containers Waste->Container Pickup Arrange for hazardous waste pickup Container->Pickup

Caption: Experimental workflow for handling this compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within the chemical fume hood to prevent the release of dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) that can be decontaminated or disposed of as hazardous waste.

  • In-Reaction Precautions:

    • Be mindful of reaction conditions. Avoid contact with strong acids, which could generate hydrogen cyanide gas.[6][7]

    • Maintain a basic pH in solutions where possible to enhance the stability of the cyanide group.[7]

    • Use equipment that is in good condition to prevent leaks or failures.

Decontamination and Cleaning
  • All glassware and equipment that have come into contact with this compound must be decontaminated within the fume hood.[6][8]

  • Rinse contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][8]

  • Collect all rinsates as hazardous waste.[7]

Emergency Procedures: Be Prepared for the Unexpected

Immediate and correct action during an emergency can be life-saving.

Spills
  • Small Spills (within the fume hood):

    • Alert your buddy and restrict access to the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material.

    • Decontaminate the area with a pH 10 buffer solution followed by a 10% bleach solution.[6][7]

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.[6]

  • Large Spills (outside the fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the emergency alarm.

    • Call emergency services and inform them of the nature of the spill.[6]

    • Do not attempt to clean up a large spill yourself.

Personal Exposure

Exposure_Response Exposure Exposure Occurs Evacuate Remove from contaminated area Exposure->Evacuate Alert Alert buddy and call for help Exposure->Alert Decontaminate Remove contaminated clothing and flush affected area Evacuate->Decontaminate Medical Seek immediate medical attention Decontaminate->Medical

Caption: Immediate response plan for personal exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[6][10] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of this compound and all associated contaminated materials is a critical final step.

  • Waste Segregation: All waste contaminated with this compound, including gloves, wipes, and rinsates, must be collected in a dedicated and clearly labeled hazardous waste container.[6][7]

  • Containerization: Use liquid-tight containers for all cyanide-containing waste.[11] Keep solid and liquid waste streams separate.[6]

  • pH Awareness: Ensure that cyanide waste is kept at a basic pH to prevent the generation of hydrogen cyanide gas.[12]

  • Pickup and Disposal: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of cyanide-containing waste down the drain.[13]

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed all laboratory chemicals, is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the correct PPE, adhering to established protocols, and being prepared for emergencies, we can advance our scientific endeavors without compromising our well-being. This guide provides the foundational knowledge to work with this compound safely and responsibly. Always consult with your institution's Environmental Health and Safety department for specific guidance and training.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-cyanoethanimideate
Reactant of Route 2
Reactant of Route 2
Methyl N-cyanoethanimideate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.